molecular formula C8H9FO B1582708 4-Fluorophenetole CAS No. 459-26-7

4-Fluorophenetole

Cat. No.: B1582708
CAS No.: 459-26-7
M. Wt: 140.15 g/mol
InChI Key: PURLWQWDGIIYBG-UHFFFAOYSA-N
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Description

4-Fluorophenetole is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89719. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-4-fluorobenzene
Source PubChem
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InChI

InChI=1S/C8H9FO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURLWQWDGIIYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90196643
Record name 4-Fluorophenetole
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Molecular Weight

140.15 g/mol
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CAS No.

459-26-7
Record name 1-Ethoxy-4-fluorobenzene
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Record name p-Fluorophenetole
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Record name 4-fluorophenetole
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Foundational & Exploratory

An In-Depth Technical Guide to the Identification and Structure Elucidation of 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification and complete structure elucidation of 4-Fluorophenetole (also known as 1-ethoxy-4-fluorobenzene). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the scientific rationale behind the application of modern analytical techniques. We will delve into the core methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailing not only the expected outcomes but also the underlying principles that make these techniques self-validating for structural confirmation. By integrating field-proven insights with foundational theory, this guide serves as a practical and authoritative resource for the comprehensive characterization of this and similar fluorinated aromatic compounds.

Core Identification: this compound

Before any structural analysis can commence, the unique chemical identifier for the compound must be established. This compound is registered under the CAS (Chemical Abstracts Service) number 459-26-7 .[1][2] This identifier is critical for accurate literature searches, regulatory submissions, and procurement.

The compound has a molecular formula of C₈H₉FO and a molecular weight of approximately 140.15 g/mol .[1][2] Its structure consists of a benzene ring substituted with a fluorine atom and an ethoxy group (-OCH₂CH₃) at the para position (positions 1 and 4, respectively).

Identifier Value
Chemical Name 1-ethoxy-4-fluorobenzene
Synonyms This compound, p-Fluorophenetole
CAS Number 459-26-7
Molecular Formula C₈H₉FO
Molecular Weight 140.15 g/mol

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// Atom nodes C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; O [label="O", pos="2.08,1.2!"]; C7 [label="CH2", pos="3.12,0.6!"]; C8 [label="CH3", pos="4.16,1.2!"]; F [label="F", pos="0,-2.4!"]; H1[label="H", pos="-1.87,1.08!"]; H2[label="H", pos="-1.87,-1.08!"]; H3[label="H", pos="1.87,-1.08!"]; H4[label="H", pos="1.87,1.08!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- O [label=""]; O -- C7 [label=""]; C7 -- C8 [label=""]; C4 -- F [label=""]; C2 -- H1[style=invis]; C3 -- H2[style=invis]; C5 -- H3[style=invis]; C6 -- H4[style=invis];

// Aromatic circle (approximated with invisible nodes and edges) center [shape=point, pos="0,0!", style=invis]; p1 [shape=point, pos="0,0.8!", style=invis]; p2 [shape=point, pos="0.69,-0.4!", style=invis]; p3 [shape=point, pos="-0.69,-0.4!", style=invis]; p1 -- p2 [style=invis]; p2 -- p3 [style=invis]; p3 -- p1 [style=invis]; }

Caption: Molecular structure of this compound (CAS 459-26-7).

Structure Elucidation Workflow

A multi-technique approach is essential for the definitive elucidation of a chemical structure. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system. The logical workflow begins with Mass Spectrometry to determine the molecular mass and formula, followed by Infrared Spectroscopy to identify functional groups, and culminates in detailed NMR studies to map the precise connectivity of atoms.

Caption: Logical workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): The Molecular Blueprint

Principle & Causality: Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M•⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The inherent instability of the M•⁺ causes it to fragment in predictable ways, offering clues to the molecule's substructures.

For this compound, the molecular ion peak is expected at m/z = 140 , corresponding to the molecular weight of C₈H₉FO.[1]

Fragmentation Analysis: The fragmentation pattern is the molecule's fingerprint. The most stable fragments are typically the most abundant.

  • Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethers is the loss of an alkene via a McLafferty-type rearrangement or simple cleavage. The loss of ethylene (28 Da) from the molecular ion (m/z 140) results in a prominent peak at m/z = 112 . This fragment corresponds to the 4-fluorophenol radical cation, a highly stable species.

  • Loss of the Ethyl Group (•C₂H₅): Cleavage of the ether bond can lead to the loss of an ethyl radical (29 Da), resulting in a fragment at m/z = 111 , corresponding to the 4-fluorophenoxy cation.

m/z Value Proposed Fragment Significance
140[C₈H₉FO]⁺Molecular Ion (M⁺)
112[M - C₂H₄]⁺Loss of ethylene from the ethoxy group
111[M - C₂H₅]⁺Loss of the ethyl group

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at 50°C and ramps to 250°C at 10°C/min to ensure separation from any impurities. Helium is typically used as the carrier gas.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, which is operated in Electron Ionization (EI) mode at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is specific to the type of chemical bond and its environment, allowing for the identification of functional groups.

The IR spectrum of this compound provides direct evidence for its key structural components.[3]

  • C-O-C Ether Stretch: The presence of the aromatic ether linkage is confirmed by strong, characteristic C-O stretching bands. Look for a strong absorption around 1246 cm⁻¹ corresponding to the Aryl-O stretch.

  • C-F Stretch: The bond between the aromatic ring and the highly electronegative fluorine atom gives rise to a strong, characteristic absorption in the fingerprint region, typically around 1215 cm⁻¹ .

  • Aromatic C=C Stretches: The benzene ring will exhibit several peaks in the 1500-1600 cm⁻¹ region due to C=C bond stretching vibrations within the ring. A prominent peak is expected around 1508 cm⁻¹ .

  • Aliphatic C-H Stretches: The methyl and methylene groups of the ethoxy substituent will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range.

Wavenumber (cm⁻¹) Vibration Type Functional Group Confirmed
~2850-3000C-H Stretch (sp³)Ethoxy group (-CH₂CH₃)
~1508C=C StretchAromatic Ring
~1246Aryl-O StretchAromatic Ether
~1215C-F StretchAromatic Fluoride

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Data Processing: The instrument software automatically performs the background subtraction. Analyze the resulting spectrum to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are required for a complete assignment.

¹H NMR Spectroscopy

Principle & Causality: ¹H NMR detects the nuclear spin of hydrogen atoms. The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons (shift them downfield), while electron-donating groups shield them (shift them upfield). Spin-spin coupling between neighboring, non-equivalent protons causes signals to split into multiplets, providing direct evidence of connectivity.

The ¹H NMR spectrum of this compound will show distinct signals for the ethoxy group and the aromatic protons.

  • Ethoxy Group:

    • -CH₃ (Methyl Protons): These three protons will appear as a triplet around δ 1.4 ppm . The signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

    • -CH₂- (Methylene Protons): These two protons are adjacent to both the methyl group and the oxygen atom. They will appear as a quartet around δ 4.0 ppm . The signal is split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4). The downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.

  • Aromatic Protons: The para-substitution pattern creates symmetry in the benzene ring. The four aromatic protons are in two chemically distinct environments. Due to coupling with each other and with the fluorine atom, they often appear as a complex multiplet. However, they can typically be resolved into two sets of signals:

    • Protons ortho to the ethoxy group (H_a): These appear as a multiplet (often resembling a triplet or doublet of doublets) around δ 6.8-7.0 ppm .

    • Protons ortho to the fluorine atom (H_b): These also appear as a multiplet in the same region, δ 6.8-7.0 ppm , coupled to both the adjacent aromatic protons and the fluorine atom.

Assignment Expected δ (ppm) Multiplicity Integration Rationale
-CH₃~1.4Triplet (t)3HCoupled to adjacent -CH₂- group.
-OCH₂-~4.0Quartet (q)2HCoupled to -CH₃; deshielded by oxygen.
Aromatic H~6.8-7.0Multiplet (m)4HComplex splitting due to H-H and H-F coupling.
¹³C NMR Spectroscopy

Principle & Causality: ¹³C NMR detects the carbon skeleton of the molecule. Chemical shifts are highly sensitive to the electronic environment. The presence of the electronegative fluorine atom introduces C-F coupling, which splits the signals of nearby carbons into doublets. The magnitude of the coupling constant (J) decreases with the number of bonds separating the carbon and fluorine atoms.

  • Aliphatic Carbons:

    • -CH₃: The methyl carbon will appear as a singlet upfield, around δ 15 ppm .

    • -OCH₂-: The methylene carbon, deshielded by the oxygen, will appear as a singlet further downfield, around δ 63 ppm .

  • Aromatic Carbons: Due to symmetry, there are four distinct aromatic carbon signals.

    • C4 (C-F): This carbon is directly bonded to fluorine and will be heavily deshielded. It will appear as a doublet with a very large one-bond coupling constant (¹J_CF) of approximately 240-250 Hz . Its chemical shift will be around δ 155-160 ppm .

    • C1 (C-O): This carbon is bonded to the ethoxy group and will also be deshielded. It will appear as a singlet (or a very small doublet due to four-bond C-F coupling) around δ 155 ppm .

    • C3/C5 (ortho to F): These two equivalent carbons will appear as a doublet due to two-bond coupling with fluorine (²J_CF ≈ 20-25 Hz) around δ 115-120 ppm .

    • C2/C6 (ortho to O): These two equivalent carbons will appear as a doublet due to three-bond coupling with fluorine (³J_CF ≈ 5-10 Hz) around δ 115-120 ppm .

Assignment Expected δ (ppm) Multiplicity (due to C-F coupling) Rationale
-CH₃~15SingletAliphatic methyl group.
-OCH₂-~63SingletAliphatic methylene deshielded by oxygen.
C2/C6~115-120Doublet (³J_CF ≈ 5-10 Hz)Carbons ortho to the ethoxy group.
C3/C5~115-120Doublet (²J_CF ≈ 20-25 Hz)Carbons ortho to the fluorine atom.
C1~155Singlet (or small d)Ipso-carbon attached to oxygen.
C4~155-160Doublet (¹J_CF ≈ 240-250 Hz)Ipso-carbon attached to fluorine; large ¹J coupling.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique irradiates all protons, causing all carbon signals to collapse into singlets (unless coupled to other nuclei like fluorine). A larger number of scans (several hundred to thousands) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectra and integrate the ¹H signals. Calibrate the chemical shift axis using the TMS reference. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Conclusion

The structural elucidation of this compound (CAS: 459-26-7) is a clear demonstration of the power of a synergistic analytical approach. Mass spectrometry provides the foundational data of molecular weight (140 m/z) and key fragments (m/z 112). IR spectroscopy confirms the presence of essential functional groups, including the aromatic ether and C-F bonds. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule, confirming the ethoxy group, the para-substitution pattern of the aromatic ring, and the precise location of the fluorine atom through characteristic C-F coupling constants. The convergence of data from these orthogonal techniques provides an unassailable, self-validating confirmation of the molecular structure, meeting the highest standards of scientific integrity required in research and drug development.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: Benzene, 1-ethoxy-4-fluoro-. [Link]

  • The Royal Society of Chemistry. Supporting Information for publications.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: IR Spectrum for Benzene, 1-ethoxy-4-fluoro-. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • PubChem. This compound. [Link]

  • NIST Chemistry WebBook. Benzene, 1-ethoxy-4-fluoro-. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-fluorophenetole, a key intermediate in the development of pharmaceuticals and advanced materials. The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties, including metabolic stability and binding affinity.[1][2] This document details a robust and field-proven protocol for the synthesis of this compound via the Williamson ether synthesis, starting from the readily available precursor, 4-fluorophenol. We offer in-depth mechanistic insights, a step-by-step experimental workflow, and a thorough guide to the analytical characterization of the final product using modern spectroscopic techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important fluorinated building block.

Introduction: The Strategic Importance of Fluorinated Phenolic Ethers

Fluorine has become an essential element in modern drug discovery due to its ability to profoundly influence molecular properties through electronic and metabolic effects.[2] The substitution of hydrogen with fluorine can enhance metabolic stability, increase binding affinity, and improve pharmacokinetic profiles. This compound (4-ethoxy-1-fluorobenzene) is an exemplar of a simple, fluorinated building block that serves as a precursor for more complex molecular architectures. Its structure, featuring a metabolically stable fluoro-aromatic ring coupled with an ethyl ether moiety, makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) across diverse therapeutic areas, including oncology and inflammatory diseases.[1][3][4]

The synthesis of this compound typically leverages the Williamson ether synthesis, a reliable and versatile method for forming the ether linkage.[5][6][7] This guide provides a detailed protocol for this synthesis, emphasizing the rationale behind procedural steps to ensure reproducibility and high purity.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5]

Mechanistic Principle

The synthesis involves two primary steps:

  • Deprotonation: The phenolic proton of 4-fluorophenol is acidic and is readily removed by a suitable base (e.g., potassium carbonate, sodium hydroxide) to generate the corresponding 4-fluorophenoxide ion. This phenoxide is a potent nucleophile.[8]

  • Nucleophilic Substitution (Sₙ2): The generated 4-fluorophenoxide ion attacks the electrophilic carbon of an ethylating agent, such as iodoethane or bromoethane. This concerted Sₙ2 reaction displaces the halide leaving group, forming the C-O ether bond and yielding this compound.[5] For an efficient Sₙ2 reaction, a primary alkyl halide is optimal to minimize competing elimination reactions.[7]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-fluorophenol and iodoethane, using potassium carbonate as the base and acetone as the solvent.

Materials and Reagents:

  • 4-Fluorophenol (C₆H₅FO, MW: 112.10 g/mol )

  • Iodoethane (C₂H₅I, MW: 155.97 g/mol )

  • Anhydrous Potassium Carbonate (K₂CO₃, MW: 138.21 g/mol ), finely powdered

  • Acetone (CH₃COCH₃), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for simple or fractional distillation

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and 100 mL of anhydrous acetone.

  • Addition of Alkylating Agent: While stirring the suspension vigorously, add iodoethane (1.2 eq.) dropwise to the mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 4-fluorophenol spot is no longer visible.

  • Work-up - Filtration: After cooling the mixture to room temperature, filter the solid potassium carbonate and potassium iodide byproduct using a Büchner funnel. Wash the solid residue with a small amount of acetone to recover any trapped product.

  • Work-up - Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of 1 M NaOH (to remove any unreacted 4-fluorophenol), 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Add 4-Fluorophenol, K₂CO₃, and Acetone to Flask Add_EtI 2. Add Iodoethane (dropwise) Reactants->Add_EtI Stirring Reflux 3. Heat to Reflux (12-18h) Add_EtI->Reflux TLC Monitor by TLC Reflux->TLC Filter 4. Filter Solids TLC->Filter Rotovap1 5. Remove Acetone Filter->Rotovap1 Extract 6. Et₂O Extraction & Wash Rotovap1->Extract Dry 7. Dry (MgSO₄) & Concentrate Extract->Dry Distill 8. Vacuum Distillation Dry->Distill Product Pure This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following spectroscopic methods are standard for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. ¹H NMR confirms the presence of the ethyl group and the substitution pattern on the aromatic ring. ¹³C NMR provides information on the carbon framework, and the characteristic C-F coupling constants can be observed.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of the ether linkage (C-O-C stretch) and the carbon-fluorine bond (C-F stretch), along with the absence of a broad O-H stretch from the starting phenol, confirms the successful reaction.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the molecular weight of this compound (140.15 g/mol ). The fragmentation pattern can provide further structural confirmation.[11][12]

Expected Analytical Data

The following table summarizes the expected quantitative data for pure this compound.

Analytical Technique Parameter Expected Value / Observation
¹H NMR (CDCl₃, 400 MHz)δ (ppm)~ 6.90 - 7.05 (m, 4H, Ar-H)
~ 4.00 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)
~ 1.40 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm)~ 157.5 (d, JCF ≈ 240 Hz, C-F)
~ 155.0 (d, JCF ≈ 2 Hz, C-O)
~ 115.5 (d, JCF ≈ 23 Hz, Ar-C)
~ 115.0 (d, JCF ≈ 8 Hz, Ar-C)
~ 63.8 (-OCH₂)
~ 14.8 (-CH₃)
IR Spectroscopy (Neat)Wavenumber (cm⁻¹)~ 2980-2870 (C-H stretch, alkyl)
~ 1500-1600 (C=C stretch, aromatic)
~ 1240 (C-O-C stretch, aryl ether)
~ 1215 (C-F stretch)
Mass Spectrometry (EI)m/z140 (M⁺), 112, 95, 69

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. All procedures should be conducted in a well-ventilated chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.[14][15]

  • Handling: 4-fluorophenol (starting material) is harmful if swallowed or in contact with skin and can cause burns.[13][15][16] Avoid inhalation of dust and vapors.[16] Iodoethane is a toxic and potentially carcinogenic alkylating agent and must be handled with extreme care.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[13]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide outlines a reliable and well-documented method for the synthesis and characterization of this compound. The Williamson ether synthesis provides a straightforward and efficient route to this valuable fluorinated intermediate. The detailed protocol and characterization data serve as a self-validating system for researchers, ensuring the production of high-purity material suitable for applications in drug discovery and materials science. By understanding the causality behind each experimental step and adhering to strict safety protocols, scientists can confidently and reproducibly synthesize this key chemical building block.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production.
  • Guidechem. (n.d.). What is 4-Fluorophenol and how is it synthesized?.
  • ChemicalBook. (n.d.). 4-Fluorophenol synthesis.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluorophenol Safety Data Sheet.
  • Ge, C., et al. (n.d.). Hydration dynamics and IR spectroscopy of 4-fluorophenol. PMC - NIH.
  • ChemicalBook. (n.d.). 4-Fluorophenol(371-41-5) 1H NMR spectrum.
  • European Patent Office. (1986). Preparation of 4-fluorophenols. EP 0188848 A1.
  • Google Patents. (n.d.). PROCESS FOR PURIFYING 4-FLUOROPHENOL. FR2549041A1.
  • Ge, C., et al. (2022). Hydration Dynamics and IR Spectroscopy of 4-Fluorophenol. arXiv.
  • Synquest Labs. (n.d.). 4-Fluorophenol Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis.
  • CDH Fine Chemical. (n.d.). 4-FLUORO PHENOL MATERIAL SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 4-Fluorophenol SDS, 371-41-5 Safety Data Sheets.
  • SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts.
  • GlycoTorsion. (n.d.). 4-Fluorophenol | C6H5FO | MD Topology | NMR | X-Ray.
  • ChemicalBook. (n.d.). 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Nitro-4-fluorophenol(394-33-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Fluorophenol(371-41-5)IR1.
  • Benchchem. (n.d.). experimental protocol for synthesizing 4-Fluoro-2-(4-methoxybenzyl)phenol.
  • Benchchem. (n.d.). Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry.
  • University of Michigan. (n.d.). The Williamson Ether Synthesis.
  • ACS Figshare. (n.d.). Collection - Molecular Structure and Infrared Spectra of 4-Fluorophenol.
  • SpectraBase. (n.d.). 4-Fluorophenol - Optional[MS (GC)] - Spectrum.
  • PubChem. (n.d.). 4-Fluorophenol.
  • NIST. (n.d.). Phenol, 4-fluoro-.
  • Benchchem. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
  • ScienceDirect. (n.d.). Atomic numbering of 4-fluorophenol and model used for the fit of the geometry.
  • PrepChem.com. (n.d.). Preparation of 4-fluorophenol.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
  • Google Patents. (n.d.). Process for making fluorophenols. US2950325A.
  • Google Patents. (n.d.). Process for the preparation of para-fluorophenol. US6037503A.
  • Eureka | Patsnap. (n.d.). Method for preparing 3-amino-4-fluorophenol.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluorophenol.

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Spectroscopic Data of 4-Fluorophenetole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorophenetole (1-ethoxy-4-fluorobenzene), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide field-proven insights.

Introduction to this compound

This compound (C₈H₉FO) is an aromatic ether whose structural elucidation and purity assessment are critical for its application in complex organic synthesis. Spectroscopic methods provide a non-destructive and highly effective means for its characterization. Understanding its unique spectral fingerprint is paramount for quality control and reaction monitoring.

The presence of a fluorine atom and an ethoxy group on the benzene ring introduces distinct features in its spectra. The fluorine atom, with a nuclear spin of 1/2, couples with neighboring protons and carbons, leading to characteristic splitting patterns in NMR spectra. The ethoxy group provides aliphatic signals that are easily distinguishable from the aromatic signals. Infrared spectroscopy reveals the vibrational modes of the functional groups, while mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the protons of the ethoxy group. The aromatic region typically displays a complex second-order coupling pattern due to the similar chemical shifts of the protons and their coupling to the fluorine atom.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.95m4HAromatic (H-2, H-3, H-5, H-6)
4.00q, J = 7.0 Hz2H-OCH₂CH₃
1.38t, J = 7.0 Hz3H-OCH₂CH₃

Note: The aromatic region is often reported as a multiplet due to complex spin-spin coupling.

Interpretation and Experimental Rationale:

The quartet at approximately 4.00 ppm and the triplet at 1.38 ppm are characteristic of an ethyl group, with the downfield shift of the methylene protons (-OCH₂) indicating their attachment to an electronegative oxygen atom. The integration of 2H and 3H respectively confirms this assignment. The aromatic protons appear as a multiplet around 6.95 ppm. The protons ortho to the fluorine (H-3, H-5) and meta to the fluorine (H-2, H-6) have slightly different chemical shifts and are coupled to each other and to the fluorine atom, resulting in a complex splitting pattern that is often not resolved at lower field strengths. A higher field NMR spectrometer (e.g., 400 MHz or greater) is recommended to achieve better resolution of these aromatic signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic carbons. The carbon atoms of the benzene ring exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF).

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
~157.5 (d, ¹JCF ≈ 240 Hz)C-4
~152.5C-1
~115.5 (d, ²JCF ≈ 23 Hz)C-3, C-5
~115.0 (d, ³JCF ≈ 8 Hz)C-2, C-6
63.5-OCH₂CH₃
14.8-OCH₂CH₃

Note: Coupling constants (J) are approximate and can vary with solvent and experimental conditions.

Interpretation and Experimental Rationale:

The most downfield signal in the aromatic region, which appears as a doublet with a large coupling constant (~240 Hz), is assigned to the carbon directly attached to the fluorine atom (C-4). This large one-bond C-F coupling is a definitive characteristic. The other aromatic carbons also show smaller couplings to the fluorine. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atom. The aliphatic carbons of the ethoxy group appear at approximately 63.5 ppm (-OCH₂) and 14.8 ppm (-CH₃), consistent with an ethyl ether.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for carbons not coupled to fluorine. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base calibrate Calibrate to TMS phase_base->calibrate analyze Integrate and Peak Pick calibrate->analyze MS_Fragmentation M This compound [M]⁺ m/z = 140 F1 [M - C₂H₄]⁺ m/z = 112 M->F1 - C₂H₄ F2 [M - C₂H₄ - CO]⁺ m/z = 84 F1->F2 - CO F3 [C₆H₄F]⁺ m/z = 83 F1->F3 - CHO

Caption: Proposed MS fragmentation pathway for this compound.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set the injector temperature to 250 °C. Inject a small volume (e.g., 1 µL) of the sample solution.

    • Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Method:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

    • Interface Temperature: Set the GC-MS interface temperature to 280 °C.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound. Examine the mass spectrum corresponding to this peak to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a robust and reliable basis for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous confirmation of the structure and purity of this important chemical intermediate. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this compound and related compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. Benzene, 1-ethoxy-4-fluoro-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Olah, G. A., & Mo, Y. K. (1972). Onium Ions. IV.1 Dialkylaryloxonium Ions and Their Alkylating Ability. The Journal of Organic Chemistry, 37(7), 1028–1031.
  • Ramkumar, S., et al. (2014). FTIR and FT-RAMAN Spectral Investigation of Fluorobenzene. International Journal of ChemTech Research, 6(5), 2933-2938.
  • NIST. Benzene, 1-ethoxy-4-fluoro- IR Spectrum. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NIST. Benzene, 1-ethoxy-4-fluoro- Condensed phase thermochemistry data. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

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4-Fluorophenetole solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Fluorophenetole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (1-ethoxy-4-fluorobenzene). In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a predictive framework based on fundamental physicochemical principles and the known properties of analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in various solvent systems. A detailed, self-validating experimental protocol for the precise determination of its solubility is also provided, ensuring that researchers can generate reliable, application-specific data.

Introduction: Understanding this compound

This compound, also known as 1-ethoxy-4-fluorobenzene, is an aromatic ether with the chemical structure C₈H₉FO. It is a derivative of phenetole (ethoxybenzene) and is of increasing interest in organic synthesis, medicinal chemistry, and materials science. The fluorine substituent on the phenyl ring significantly influences the molecule's electronic properties, polarity, and intermolecular interactions, which in turn govern its solubility in various organic solvents.

A thorough understanding of a compound's solubility is a cornerstone of process chemistry, formulation development, and analytical method design. It dictates the choice of reaction media, purification strategies (such as crystallization and chromatography), and the feasibility of creating homogenous solutions for analysis or formulation. This guide will first explore the theoretical underpinnings of this compound's solubility and then provide a practical framework for its experimental determination.

Theoretical Framework for Solubility Prediction

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

Molecular Structure and Physicochemical Properties

The key structural features of this compound are the phenyl ring, the ethoxy group (-O-CH₂CH₃), and the fluorine atom at the para position.

  • Aromatic Ring: The benzene ring is inherently nonpolar and lipophilic, favoring interactions with other nonpolar molecules through van der Waals forces.

  • Ethoxy Group: The ether linkage introduces a degree of polarity due to the electronegativity of the oxygen atom, which possesses lone pairs of electrons capable of acting as hydrogen bond acceptors.

  • Fluorine Atom: Fluorine is the most electronegative element, and its substitution on the phenyl ring creates a dipole moment. However, the overall effect on polarity is nuanced.

Below is a table summarizing the key physicochemical properties of this compound and its parent compounds, phenetole and anisole, for comparative analysis.

PropertyThis compoundPhenetole (Ethoxybenzene)Anisole (Methoxybenzene)
CAS Number 459-24-5103-73-1100-66-3
Molecular Formula C₈H₉FOC₈H₁₀OC₇H₈O
Molecular Weight 140.16 g/mol 122.17 g/mol 108.14 g/mol
Boiling Point ~171-173 °C (Predicted)169-170 °C154 °C
Density ~1.08 g/cm³ (Predicted)0.967 g/cm³0.995 g/cm³
Polarity Moderately PolarWeakly PolarWeakly Polar[1]
Water Solubility Predicted to be very low0.57 g/L~0.1 g/L at 25°C[2]
Predicted Solubility in Common Organic Solvents

Based on its molecular structure—a largely nonpolar aromatic ring and alkyl chain combined with a polar ether linkage and a fluorine substituent—this compound is expected to exhibit the following solubility behavior:

  • High Solubility in Nonpolar and Weakly Polar Solvents: The significant nonpolar character of the molecule suggests high miscibility with solvents like toluene , diethyl ether , and dichloromethane . These solvents effectively solvate the phenyl ring and ethoxy group through van der Waals interactions.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as acetone , ethyl acetate , and tetrahydrofuran (THF) are expected to be excellent solvents for this compound. Their polarity can interact with the ether linkage, while their organic character readily accommodates the rest of the molecule. Anisole, a similar compound, is known to be soluble in acetone and ether.[2][3]

  • Moderate to Good Solubility in Polar Protic Solvents: In alcohols like methanol and ethanol , this compound should be soluble. While it cannot act as a hydrogen bond donor, the oxygen of the ether can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. The parent compound, phenetole, is soluble in ethanol and ether.[4]

  • Low to Negligible Solubility in Highly Polar Protic Solvents: As with its parent compounds, this compound is expected to have very low solubility in water .[4][5] The large nonpolar surface area of the molecule outweighs the minimal polar interactions it can form with water molecules.

The following table provides a qualitative prediction of this compound's solubility in a range of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneHigh"Like dissolves like"; strong van der Waals interactions.
Polar Aprotic Dichloromethane, Ethyl Acetate, AcetoneHighFavorable dipole-dipole interactions and dispersion forces.
Polar Protic Ethanol, MethanolGood to ModerateHydrogen bond acceptance by the ether oxygen.
Highly Polar WaterVery LowThe large hydrophobic moiety dominates.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

Given the lack of published quantitative data, experimental determination is essential for accurate and reliable solubility values. The isothermal shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a solvent. It is a robust and self-validating system.

Principle

An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium (saturation). The resulting saturated solution is then separated from the excess solute, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_vial Add excess this compound to a vial add_solvent Add a known volume of solvent prep_vial->add_solvent Step 1 seal_vial Seal the vial securely add_solvent->seal_vial Step 2 agitate Agitate at a constant temperature (e.g., 24-72h) seal_vial->agitate Step 3 centrifuge Centrifuge to pellet excess solid/liquid agitate->centrifuge Step 4 filter Filter supernatant with a syringe filter (e.g., 0.22 µm) centrifuge->filter Step 5 dilute Dilute a known aliquot of the filtrate filter->dilute Step 6 analyze Analyze by validated HPLC or GC method dilute->analyze Step 7 calculate Calculate concentration against a standard curve analyze->calculate Step 8

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation:

    • To a series of glass vials, add an excess amount of this compound. The excess is critical to ensure that equilibrium saturation is achieved.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an incubator shaker or on a shaking platform set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the minimum time required.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solute.

    • To ensure complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) and dispense the saturated solution into a clean vial. This step is crucial to remove any undissolved micro-particles.

    • Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Safety and Handling

  • General Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If working outside a fume hood or with heated material, a respirator may be necessary.

  • Hazards of Analogous Compounds (e.g., 4-Fluorophenol): Related compounds can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[5]

  • Solvent Hazards: All organic solvents used should be handled with appropriate safety precautions as detailed in their respective SDSs. Many are flammable and may have specific toxicities.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure and comparison with analogous compounds like phenetole and anisole. It is anticipated to be highly soluble in a range of common nonpolar and polar aprotic organic solvents, with good solubility in alcohols and poor solubility in water. For researchers requiring precise, application-specific data, this guide provides a robust, self-validating protocol for the experimental determination of its solubility using the isothermal shake-flask method. Adherence to strict safety protocols is essential when handling this and any laboratory chemical.

References

  • Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

  • Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. Retrieved from [Link]

  • Solubility of Things. (n.d.). Phenetole. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl phenyl ether. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of 4-Fluorophenetole for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 4-Fluorophenetole is not readily accessible. The following health and safety guidance is therefore based on a precautionary risk assessment, extrapolating from the known hazards of structurally analogous compounds: 4-Fluorophenol and Phenetole . This approach is a standard practice in chemical safety for managing novel or less-documented substances. It is imperative that all users consult the specific SDS provided by the supplier before commencing any work with this compound.

Executive Summary: A Precautionary Approach

This compound (CAS No. 459-24-5) is a fluorinated aromatic ether with increasing utility in the synthesis of pharmaceuticals and other advanced materials. While its specific toxicological profile is not extensively documented, its structure suggests a combination of hazards associated with its parent compounds, 4-fluorophenol and phenetole. This guide advocates for a conservative safety posture, treating this compound as a substance that is potentially harmful by ingestion, skin contact, and inhalation, a skin and eye irritant, and a combustible liquid. The cornerstone of safe handling lies in a multi-layered safety strategy, prioritizing engineering controls, supplemented by rigorous adherence to personal protective equipment (PPE) protocols and safe work practices.

Hazard Identification & Risk Assessment: An Analogue-Based Evaluation

The primary hazards of this compound are inferred from its structural components: the fluorinated phenyl ring, characteristic of 4-fluorophenol, and the ethyl ether linkage, found in phenetole.

  • From 4-Fluorophenol: We anticipate hazards of acute toxicity, skin corrosion/irritation, and serious eye damage.[1][2] Phenolic compounds can be readily absorbed through the skin and may cause systemic effects.[3] The fluorine substituent can also influence metabolic pathways and toxicological outcomes.

  • From Phenetole: We anticipate hazards related to flammability. Phenetole is classified as a GHS Category 3 flammable liquid.[1] Ethers are also known for their potential to form explosive peroxides over time, although this is less of a concern for aromatic ethers compared to aliphatic ones.

Based on this, this compound should be handled as a substance with the following potential GHS classifications:

  • Flammable Liquid

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Irritation / Corrosion

  • Serious Eye Damage / Irritation

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation[2]

The Hierarchy of Controls: A Multi-Layered Safety Paradigm

Effective risk management for this compound requires a systematic application of the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Synthesis) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: Your Primary Barrier

Engineering controls are designed to physically isolate you from the chemical hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[4][5]

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible within the work area.[4]

Administrative Controls: Safe Work Practices
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound.

  • Training: Ensure all personnel are trained on the potential hazards and safe handling procedures outlined in the SOPs and this guide.

  • Restricted Access: Limit access to areas where this compound is being used or stored.

  • Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical.[6]

Personal Protective Equipment (PPE): The Final Line of Defense

PPE is not a substitute for robust engineering and administrative controls but is essential for protection against residual risks and accidental splashes.

Protection TypeEquipmentSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles provide a seal against splashes. A face shield worn over goggles is required when handling larger quantities (>50 mL) or during procedures with a high splash potential. Conforms to OSHA 29 CFR 1910.133 or EN166.[5][6]
Hand Protection Chemical-Resistant GlovesButyl rubber or neoprene gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental contact but must be changed immediately upon contamination. Inspect gloves before each use.[3][5]
Body Protection Laboratory Coat & ApronA flame-resistant lab coat is mandatory. A chemically impervious apron should be worn over the lab coat when handling larger volumes.[6]
Footwear Closed-Toed ShoesLeather or other chemically resistant material is required.
Respiratory Protection NIOSH-Approved RespiratorNot typically required when working in a fume hood. If engineering controls fail or for emergency response, a full-face respirator with organic vapor cartridges should be used by trained personnel.[6]

Chemical & Physical Properties

Understanding the physical properties is crucial for safe handling and storage. The data below is for the analogue 4-Fluorophenol and may differ for this compound.

PropertyValue (for 4-Fluorophenol)Implication for Safe Handling
Appearance White to off-white crystalline solid or colorless liquid[7]As a solid, it can generate dust. As a liquid, it can splash.
Boiling Point 185 °C (365 °F)[7]Relatively low volatility at room temperature, but vapor pressure increases significantly with heat.
Melting Point 29–31 °C (84–88 °F)[7]May be a liquid at or slightly above room temperature, affecting handling procedures.
Flash Point 74 °C (165 °F) (closed cup)[7]Combustible liquid. Requires storage away from ignition sources.
Solubility Moderately soluble in water (17 g/L at 20°C)[7]Spills can pose a risk to aquatic environments.
Vapor Density 3.9 (air = 1)[7]Vapors are heavier than air and can accumulate in low-lying areas.

Safe Handling, Storage, and Disposal Protocols

Handling
  • Grounding: When transferring from bulk containers, ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[1]

  • Inert Atmosphere: For long-term storage or reactions sensitive to air or moisture, consider handling under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Incompatibles: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

Storage
  • Store in a tightly closed, properly labeled container.[4]

  • Keep in a cool, dry, well-ventilated area designated for flammable and toxic chemicals.[7]

  • Store away from heat, sparks, open flames, and other ignition sources.[4]

Waste Disposal
  • Dispose of all waste, including contaminated PPE and spill cleanup materials, as hazardous chemical waste.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[6]

Emergency Procedures: A Step-by-Step Response Plan

Protocol for a Small Spill (<100 mL) Inside a Fume Hood
  • Alert: Immediately alert personnel in the immediate vicinity.

  • Isolate: Keep the fume hood sash as low as possible.

  • PPE: Ensure you are wearing the appropriate PPE as described in Section 3.3.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. Retrieved from coleparmer.com. [Link]

  • PubChem. (n.d.). 4-Fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - Phenetole. Retrieved from angenetech.com. [Link]

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4-Fluorophenetole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for fine-tuning physicochemical and biological properties.[1] Fluorinated building blocks are crucial in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced liquid crystals.[2][3] Among these, 4-fluorophenetole emerges as a versatile and highly valuable intermediate, offering a unique combination of a fluorinated aromatic ring and an ethoxy group that imparts desirable characteristics to target molecules.[4]

This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and key applications. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its effective utilization in synthesis and material design.

PropertyValueReference
CAS Number 459-26-7[5][6]
Molecular Formula C₈H₉FO[5]
Molecular Weight 140.15 g/mol [5]
Appearance Colorless liquid[7]
Boiling Point 179.5 °C at 760 mmHg[7]
Melting Point -8.5 °C[7]
Density 1.044 g/mL[7]
Refractive Index 1.471[7]

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, a robust and versatile reaction for forming ethers.[4][8] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4] In the case of this compound synthesis, the readily available 4-fluorophenol is first deprotonated with a suitable base to form the 4-fluorophenoxide anion, which then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to yield the desired product.[9]

dot graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol provides a reliable and scalable method for the synthesis of this compound from 4-fluorophenol.

Materials:

  • 4-Fluorophenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethyl iodide (EtI) or Ethyl bromide (EtBr)

  • Acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation of 4-Fluorophenol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

    • Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution.[8]

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the 4-fluorophenoxide salt.

  • Alkylation:

    • To the stirred solution, add an ethyl halide, such as ethyl iodide (1.2 eq), dropwise at room temperature.[9]

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[9]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation to yield pure this compound as a colorless liquid.

Spectroscopic Characterization of this compound

Accurate structural elucidation and purity assessment are critical in chemical synthesis. The following section details the characteristic spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic and ethyl protons.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.98-6.92 (m, 2H, Ar-H ortho to F)

    • δ 6.87-6.81 (m, 2H, Ar-H ortho to OEt)

    • δ 3.99 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)

    • δ 1.39 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows the expected number of carbon signals, with the carbon attached to the fluorine atom exhibiting a characteristic doublet due to C-F coupling.[10]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 158.0 (d, ¹JC-F = 238 Hz, C-F)

    • δ 155.0 (s, C-OEt)

    • δ 116.0 (d, ²JC-F = 23 Hz, C ortho to F)

    • δ 115.5 (d, ³JC-F = 8 Hz, C ortho to OEt)

    • δ 63.8 (s, -OCH₂CH₃)

    • δ 14.8 (s, -OCH₂CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the aromatic C-H, C-O, and C-F bonds.[11]

  • IR (neat, cm⁻¹):

    • ~3050 (aromatic C-H stretch)

    • ~2980, 2930 (aliphatic C-H stretch)

    • ~1510 (aromatic C=C stretch)

    • ~1240 (asymmetric C-O-C stretch)

    • ~1040 (symmetric C-O-C stretch)

    • ~1220 (C-F stretch)[12]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

  • MS (EI): m/z (%) = 140 (M⁺), 111, 95, 83, 69

Applications of this compound as a Fluorinated Building Block

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of functional molecules, particularly in the pharmaceutical and materials science sectors.

Role in Pharmaceutical Synthesis: The Case of Ezetimibe

This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the multi-step synthesis of Ezetimibe, a cholesterol absorption inhibitor.[13][14][15] In the synthesis of Ezetimibe, the this compound moiety is incorporated and later de-ethylated to reveal the crucial 4-hydroxyphenyl group present in the final drug structure.[16][17] The fluorine atom in the other aromatic ring of Ezetimibe, which can also be derived from a fluorinated starting material, contributes to the drug's metabolic stability and binding affinity.[13]

dot graph Ezetimibe_Synthesis { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Simplified role of this compound in Ezetimibe synthesis.

Applications in Materials Science: Liquid Crystals

The incorporation of fluorinated moieties into the molecular structure of liquid crystals can significantly influence their mesomorphic properties, such as clearing points and dielectric anisotropy.[2][3] While specific examples of this compound in commercial liquid crystal displays are proprietary, its structural motif is of great interest to materials scientists. The combination of the polar fluorine atom and the flexible ethoxy group can be leveraged to design novel liquid crystalline materials with tailored properties for advanced display technologies.[]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is a combustible liquid and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important fluorinated building block with broad applications in medicinal chemistry and materials science. Its straightforward synthesis via the Williamson ether reaction from readily available 4-fluorophenol, combined with its unique physicochemical properties, makes it an attractive intermediate for the synthesis of complex target molecules. This guide has provided a comprehensive overview of this compound, from its synthesis and characterization to its key applications, with the aim of empowering researchers and developers to harness the full potential of this versatile compound in their scientific endeavors.

References

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  • Phenol, 4-fluoro- - the NIST WebBook. (n.d.). Retrieved from [Link]

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  • Uncommon building blocks in liquid crystals - ResearchGate. (2024, January 4). Retrieved from [Link]

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  • Total synthesis of ezetimibe, a cholesterol absorption inhibitor - PubMed. (2013, July 19). Retrieved from [Link]

  • Uncommon building blocks in liquid crystals - White Rose Research Online. (2024, January 4). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • New synthesis process for the synthesis of ezetimibe - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 4-Fluorophenol | CAS#:371-41-5 | Chemsrc. (2025, August 20). Retrieved from [Link]

  • Ezetimibe synthesis method - CN103086938A - Google Patents. (n.d.).
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  • Luminescent liquid crystals bearing an aggregation-induced emission active tetraphenylthiophene fluorophore - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved from [Link]

  • Unexplainable Abnormalities in the IR spectra of 4-Chlorophenol? : r/chemhelp - Reddit. (2025, November 19). Retrieved from [Link]

  • Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5) - Cheméo. (n.d.). Retrieved from [Link]

  • Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC - NIH. (2022, November 26). Retrieved from [Link]

  • Williamson Ether Synthesis - Edubirdie. (n.d.). Retrieved from [Link]

  • The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. (n.d.). Retrieved from [Link]

  • 1 H-NMR spectrum of the purified 4-aminophenol. - ResearchGate. (n.d.). Retrieved from [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • WO 2008/032338 A2 - Googleapis.com. (2008, March 20). Retrieved from [Link]

    • 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 459-26-7[1-Ethoxy-4-fluorobenzene] - Acmec Biochemical. (n.d.). Retrieved from [Link]

  • EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. - ResearchGate. (n.d.). Retrieved from [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. (2007, October 9). Retrieved from [Link]

  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC - NIH. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 4-Fluorophenetole: History, Methodologies, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Fluorophenetole (1-ethoxy-4-fluorobenzene) is a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. The incorporation of the fluoroethoxybenzene moiety can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound, intended for researchers, chemists, and professionals in drug development. It offers an in-depth analysis of the core synthetic strategies, including the Williamson ether synthesis and Ullmann-type condensations, complete with detailed experimental protocols, mechanistic discussions, and a comparative analysis to guide methodological selection.

Introduction to this compound

This compound is an aromatic organic compound featuring a fluorine atom and an ethoxy group attached in a para orientation to a benzene ring. Its strategic importance lies in its utility as a versatile intermediate. The fluorine atom, a bioisostere of a hydrogen atom, can modulate the electronic properties and lipophilicity of a parent molecule, often leading to improved pharmacokinetic profiles.[1][2] Consequently, the this compound scaffold is found in a variety of advanced molecular structures explored in medicinal and materials chemistry. Understanding its synthesis is fundamental to leveraging its potential in modern chemical R&D.

Historical Context: The Dawn of Aryl Ether Synthesis

The synthesis of this compound is not tied to a single "discovery" but is rather a direct application of foundational reactions in organic chemistry developed over a century ago. The ability to form a stable carbon-oxygen bond between an aromatic ring and an alkyl group is the key transformation, a challenge addressed by two landmark methodologies.

The Williamson Ether Synthesis (1850)

In 1850, English chemist Alexander Williamson developed a general method for preparing ethers from an organohalide and a deprotonated alcohol (an alkoxide).[3][4] This reaction, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, was pivotal in understanding the constitution of ethers and remains one of the most reliable and widely used methods for their synthesis in both laboratory and industrial settings.[3][5] For aryl ethers, the synthesis involves the reaction of a phenoxide with an alkyl halide, a route that is exceptionally well-suited for producing this compound.

The Ullmann Condensation (1901)

While the Williamson synthesis is ideal for attaching alkyl chains to phenols, forming an ether bond between two aryl groups or with less reactive partners required a new approach. In 1901, Fritz Ullmann discovered that copper powder could catalyze the coupling of an aryl halide with an alcohol, amine, or thiol.[6] The Ullmann condensation, particularly for ether synthesis, traditionally required harsh conditions—high temperatures and polar aprotic solvents—but it opened the door to synthesizing complex diaryl ethers and provided an alternative to the Williamson method for certain alkyl aryl ethers.[6][7]

Core Synthetic Strategies for this compound

The preparation of this compound is dominated by the Williamson ether synthesis due to its efficiency, mild conditions, and high yields. However, alternative methods exist and may be considered under specific circumstances.

Method A: Williamson Ether Synthesis (Primary Route)

This is the most direct and industrially favored method. It involves two simple steps: the deprotonation of 4-fluorophenol to form the highly nucleophilic 4-fluorophenoxide anion, followed by its reaction with an ethylating agent such as ethyl iodide or ethyl bromide.[8][9]

  • Step 1: Deprotonation. 4-Fluorophenol is treated with a suitable base. The choice of base is critical; while strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, weaker bases like potassium carbonate (K₂CO₃) are often preferred in industrial settings to minimize side reactions and simplify workup.

  • Step 2: SN2 Alkylation. The resulting phenoxide attacks the primary carbon of the ethyl halide, displacing the halide leaving group and forming the ether linkage.

Method B: Ullmann-Type Condensation

An Ullmann-type reaction offers an alternative pathway. This copper-catalyzed cross-coupling can be envisioned in two ways: reacting 4-iodofluorobenzene with sodium ethoxide or, more relevantly, reacting 4-fluorophenol with an ethyl halide in the presence of a copper catalyst.[10] Modern Ullmann protocols have evolved to use catalytic amounts of soluble copper salts (e.g., CuI) with ligands like phenanthroline or phosphines, allowing for milder reaction conditions than the traditional use of copper powder at high temperatures.[10][11]

Method C: Nucleophilic Aromatic Substitution (SNAr)

A less common but mechanistically distinct approach is the direct nucleophilic aromatic substitution on a substrate like 1,4-difluorobenzene.[12] In this reaction, sodium ethoxide acts as the nucleophile, displacing one of the fluorine atoms on the activated aromatic ring.[13][14] For this reaction to be efficient, the aromatic ring must be rendered electron-deficient, typically by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.[15][16] While the second fluorine atom in 1,4-difluorobenzene provides only modest activation, the reaction can proceed under forcing conditions.

In-Depth Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the primary synthesis routes.

Protocol for Williamson Ether Synthesis of this compound

This protocol is adapted from standard laboratory procedures for phenoxide alkylation and is optimized for high yield and purity.[5][17]

  • Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluorophenol (11.21 g, 0.10 mol) and acetone (100 mL). Stir until the solid is fully dissolved.

  • Base Addition: Add finely pulverized anhydrous potassium carbonate (20.73 g, 0.15 mol) to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent: Add ethyl iodide (23.39 g, 0.15 mol) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-fluorophenol spot has disappeared.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KI).

    • Wash the filter cake with a small amount of acetone (2 x 15 mL).

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in diethyl ether (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted 4-fluorophenol, followed by water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Protocol for Ullmann-Type Synthesis

This protocol is based on modern, ligand-assisted Ullmann couplings, which allow for lower reaction temperatures.[10]

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (CuI) (95 mg, 0.05 mmol, 5 mol%), 4-fluorophenol (1.12 g, 10 mmol), and potassium carbonate (K₂CO₃) (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with the inert gas. Add anhydrous toluene (20 mL) via syringe, followed by ethyl bromide (1.63 g, 15 mmol).

  • Reaction: Heat the reaction mixture to 110°C and stir vigorously for 24 hours.

  • Workup and Isolation:

    • Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

    • Wash the filtrate with 1 M aqueous HCl (20 mL), water (20 mL), and brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate pure this compound.

Mechanistic Insights & Rationale

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Williamson Mechanism: An SN2 Pathway

The reaction proceeds via a classic SN2 mechanism. The use of a polar aprotic solvent like acetone or DMF is advantageous as it solvates the potassium cation but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive. Weaker bases like K₂CO₃ are sufficient because phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack R1 4-Fluorophenol Int1 4-Fluorophenoxide (Nucleophile) R1->Int1 Reacts with Base K₂CO₃ (Base) Base->Int1 R2 Ethyl Iodide (Et-I) Prod This compound R2->Prod Int1->Prod Attacks Salts KHCO₃ + KI

Caption: Workflow for the Williamson synthesis of this compound.

Ullmann Mechanism: A Copper-Catalyzed Cycle

The mechanism of the Ullmann condensation is more complex and still debated, but a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle. The reaction begins with the formation of a copper(I) phenoxide. Oxidative addition of the ethyl halide forms a transient Cu(III) intermediate, which then undergoes reductive elimination to form the C-O bond of the product and regenerate the active Cu(I) catalyst.

Ullmann_Condensation CuI Cu(I) Catalyst CuPhenoxide Cu(I)-Phenoxide CuI->CuPhenoxide + 4-Fluorophenoxide CuIII Cu(III) Intermediate CuPhenoxide->CuIII Oxidative Addition CuIII->CuI Reductive Elimination Product This compound CuIII->Product Phenol 4-Fluorophenol Phenol->CuPhenoxide Base Base (K₂CO₃) Base->CuPhenoxide EtBr Ethyl Bromide EtBr->CuIII

Caption: Catalytic cycle for the Ullmann-type synthesis of this compound.

Comparative Analysis of Synthesis Routes

FeatureWilliamson Ether SynthesisUllmann-Type Condensation
Typical Yield High (>90%)Moderate to Good (60-85%)[10]
Reagents 4-Fluorophenol, Ethyl Halide, Base (K₂CO₃, NaOH)4-Fluorophenol, Ethyl Halide, Base, Cu Catalyst
Cost & Availability Low cost, readily available reagentsHigher cost due to catalyst and ligands
Reaction Conditions Mild (Reflux in Acetone, ~56°C)Moderate to High (110-180°C)[10]
Scalability Excellent, widely used in industryMore complex for large-scale production
Safety/Environment Uses standard solvents; halide wasteCopper waste requires treatment; higher energy use
Primary Advantage Simplicity, high yield, low costUseful for less reactive substrates (not primary)

Safety & Handling

  • 4-Fluorophenol: Toxic and corrosive. Harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage. Handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ethyl Iodide/Bromide: Volatile, toxic, and potential carcinogens. These are potent alkylating agents. All handling should be performed in a well-ventilated fume hood.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Copper Iodide: Harmful if swallowed and an irritant.

  • Solvents (Acetone, Toluene): Highly flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound is a mature field, heavily reliant on the robust and efficient Williamson ether synthesis. This classical reaction, developed over 170 years ago, remains the gold standard for its preparation due to its high yields, mild conditions, and economic viability. While alternative methods like the Ullmann condensation provide valuable mechanistic alternatives and are crucial for other types of ether syntheses, they are generally not the first choice for this specific transformation. For researchers and drug development professionals, a solid grasp of the Williamson synthesis provides a direct and reliable path to accessing this valuable fluorinated intermediate, paving the way for the discovery of next-generation chemical entities.

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  • Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. NIH. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity of the Fluorine Substituent in 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the reactivity of 4-fluorophenetole, a key intermediate in pharmaceutical and materials science. The document elucidates the core principles governing the reactivity of the fluorine substituent and the aromatic ring, focusing on Nucleophilic Aromatic Substitution (SNA) and Electrophilic Aromatic Substitution (EAS). Detailed mechanistic insights, field-proven experimental protocols, and quantitative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding and practical framework for utilizing this compound in complex synthetic applications.

Introduction: The Strategic Importance of this compound

This compound (4-ethoxyphenyl fluoride) is a substituted aromatic compound of significant interest in organic synthesis. Its structure, featuring a fluorine atom and an ethoxy group in a para-relationship, imparts a unique and often desirable reactivity profile. The incorporation of fluorine into organic molecules is a well-established strategy in drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Consequently, understanding and controlling the reactivity of fluorinated building blocks like this compound is paramount for the efficient synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This guide will dissect the two primary modes of reactivity for this compound: the substitution of the fluorine atom itself and the substitution on the aromatic ring, governed by the cumulative electronic effects of both the fluoro and ethoxy substituents.

Part 1: Nucleophilic Aromatic Substitution (SNA) at the C-F Bond

The carbon-fluorine bond in aryl fluorides is exceptionally strong, making them appear, at first glance, as poor substrates for nucleophilic substitution. However, under specific conditions, the fluorine atom in activated aromatic systems can serve as an excellent leaving group in Nucleophilic Aromatic Substitution (SNA) reactions.

Mechanistic Principles: The Addition-Elimination Pathway

The primary mechanism for SNA on this compound is the addition-elimination pathway. This process is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems.[3]

  • Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the fluorine atom (C4). This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]

  • Formation of the Meisenheimer Complex: The negative charge of this intermediate is delocalized across the aromatic ring and is particularly stabilized by electron-withdrawing groups at the ortho and para positions. While the ethoxy group is an electron-donating group by resonance, the high electronegativity of the fluorine atom makes the target carbon sufficiently electrophilic for the attack to occur.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context, to yield the final substituted product.

The rate of SNA reactions on aryl fluorides is often faster than on other aryl halides (Cl, Br, I). This is because the rate-determining step is typically the initial nucleophilic attack. The extreme electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack, accelerating the reaction.[4]

Caption: Generalized workflow for the Addition-Elimination SNA mechanism.

Experimental Protocol: Synthesis of a Diarylether via SNA

This protocol details a typical SNA reaction where the fluorine atom of this compound is displaced by a phenoxide nucleophile.

Reaction: this compound + Sodium Phenoxide → 4-Ethoxydiphenyl ether

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Sodium Hydroxide (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Preparation of Nucleophile: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve phenol (1.2 eq) in anhydrous DMSO.

  • Carefully add sodium hydroxide (1.2 eq) portion-wise to the solution while stirring. The formation of sodium phenoxide will be exothermic. Allow the mixture to stir at room temperature for 30 minutes.

  • Reaction Execution: Add this compound (1.0 eq) to the flask via syringe.

  • Heat the reaction mixture to 120-140 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 4-ethoxydiphenyl ether.

Trustworthiness Note: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the sodium cation without solvating the phenoxide anion, thereby increasing its nucleophilicity. The reaction must be conducted under anhydrous conditions to prevent the competing hydrolysis of the phenoxide.

Part 2: Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring

The second major area of reactivity for this compound involves the substitution of hydrogen atoms on the aromatic ring by electrophiles (E+). The regiochemical outcome of these reactions is dictated by the combined directing effects of the ethoxy and fluoro substituents.[5]

Mechanistic Principles: Regioselectivity and Directing Effects

In an EAS reaction, the aromatic ring acts as a nucleophile.[5] The substituents already present on the ring determine the rate and the position of the incoming electrophile.

  • Ethoxy Group (-OEt): The ethoxy group is a powerful activating group and an ortho, para-director . It donates electron density into the ring via a strong resonance effect (+R), which greatly stabilizes the cationic intermediate (the sigma complex) formed during the reaction.[6]

  • Fluoro Group (-F): The fluoro group exhibits a dual nature. It is deactivating due to its strong inductive electron-withdrawing effect (-I). However, it is also an ortho, para-director because of its ability to donate electron density through resonance (+R) via its lone pairs.[6][7]

The Governing Influence: In this compound, the powerful activating and directing effect of the ethoxy group dominates over the weaker effect of the fluorine atom. Since the para position is already occupied by the fluorine, electrophilic attack is overwhelmingly directed to the positions ortho to the ethoxy group (C2 and C6) .[6]

EAS_Directing_Effects cluster_directors Substituent Effects cluster_outcome Predicted Regioselectivity This compound This compound OEt Ethoxy Group (-OEt) Strong Activator Ortho, Para-Director (+R >> -I) This compound->OEt Dominant Director F Fluorine (-F) Weak Deactivator Ortho, Para-Director (+R < -I) This compound->F Outcome Major Substitution at C2/C6 (ortho to -OEt) OEt->Outcome Combined Effect F->Outcome Combined Effect

Caption: Logical diagram of directing effects in the EAS of this compound.

Quantitative Data: Regioselectivity in Bromination

The bromination of 4-fluoroanisole (a close analog of this compound) provides a clear example of the directing power of the alkoxy group.

ReactantReactionMajor ProductYield of Major IsomerReference
4-FluoroanisoleBromination (Br₂, CH₂Cl₂)2-Bromo-4-fluoroanisoleHigh[6]

This result strongly supports the prediction that substitution occurs almost exclusively at the position ortho to the alkoxy group. A similar high regioselectivity is expected for this compound.

Experimental Protocol: Nitration of this compound

This protocol describes the regioselective nitration of this compound to produce 4-fluoro-2-nitrophenetole.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Acetic Anhydride

  • Ice bath

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of acetic anhydride to 0 °C using an ice bath.

  • Preparation of Nitrating Agent: Slowly add concentrated sulfuric acid to the cooled acetic anhydride. Then, add concentrated nitric acid dropwise while maintaining the temperature below 10 °C. This creates the nitronium ion (NO₂⁺) electrophile in situ.

  • Execution: Dissolve this compound (1.0 eq) in a minimal amount of acetic anhydride and add it dropwise to the nitrating mixture. The temperature should be carefully controlled and kept below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.

  • Workup and Purification: Carefully pour the reaction mixture over crushed ice.

  • The solid product that precipitates out is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product can be recrystallized from ethanol to yield pure 4-fluoro-2-nitrophenetole.

Causality Note: The use of mild nitrating conditions (e.g., HNO₃ in acetic anhydride) and low temperatures is essential to prevent over-nitration and potential side reactions. The strong activating nature of the ethoxy group makes the ring highly susceptible to electrophilic attack.

Part 3: Advanced Applications in Drug Development

The predictable reactivity of this compound makes it a valuable precursor in multi-step syntheses. The fluorine atom, while reactive towards SNA under specific conditions, is often carried through several synthetic steps before being utilized. More commonly, the C-F bond is retained in the final molecule. However, modern cross-coupling reactions have expanded the utility of aryl fluorides.

Cross-Coupling Reactions: The Suzuki and Buchwald-Hartwig Amination

While challenging due to the C-F bond strength, specialized palladium catalyst systems have been developed to engage aryl fluorides in cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between this compound and an organoboron species.[8][9] This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals. A typical system might involve a palladium catalyst like Pd(OAc)₂ with a sterically demanding phosphine ligand (e.g., SPhos) and a strong base.[10]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, converting this compound into a diaryl or alkyl-aryl amine.[11][12][13] This transformation is fundamental in medicinal chemistry for accessing a wide range of amine-containing drug candidates.

These reactions significantly enhance the synthetic utility of this compound, allowing for the late-stage introduction of molecular complexity.

Conclusion

This compound exhibits a well-defined and synthetically useful reactivity profile. The fluorine substituent can be displaced by strong nucleophiles via a nucleophilic aromatic substitution mechanism. Concurrently, the powerful activating and ortho-directing effect of the para-ethoxy group dictates the regioselectivity of electrophilic aromatic substitution, channeling incoming electrophiles to the C2 and C6 positions. This predictable behavior, combined with its utility in modern cross-coupling reactions, cements the role of this compound as a strategic building block for professionals in the fields of pharmaceutical synthesis and materials science.

References

  • The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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  • Preparation of 4-fluorophenols - EP 0188848 A1 - European Patent Office. Available at: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - NIH PMC. Available at: [Link]

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  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. - ResearchGate. Available at: [Link]

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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Fluorophenetole in Medicinal Chemistry

This compound (4-ethoxy-1-fluorobenzene) is a highly valuable and versatile starting material in the synthesis of active pharmaceutical ingredients (APIs). Its structure incorporates two key functionalities that are highly sought after in modern drug design: a fluorine atom and an ethoxy group. The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The ethoxy group, a potent ortho-, para- director, activates the aromatic ring for electrophilic substitution, guiding the synthesis towards specific isomers with high regioselectivity.

This guide provides detailed protocols and technical insights for the transformation of this compound into key pharmaceutical intermediates. We will explore fundamental electrophilic aromatic substitution reactions including nitration, bromination, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Electrophilic Aromatic Substitution: Guiding Principles

The synthetic routes described herein are governed by the principles of electrophilic aromatic substitution. The ethoxy group (-OEt) is a strong activating group due to its +R (resonance) effect, donating electron density to the aromatic ring and stabilizing the arenium ion intermediate. It directs incoming electrophiles to the ortho and para positions. The fluorine atom (-F), while electronegative (-I effect), also exhibits a +R effect and is ortho-, para- directing. In this compound, the directing effects of the powerful ethoxy group dominate, making the positions ortho to it (C2 and C6) the primary sites of reaction.

G

Diagram 1: Influence of substituents on electrophilic substitution.

Protocol 1: Nitration of this compound

Nitration is a foundational step for introducing a nitro group, which can be readily reduced to an amine—a critical functional group in many APIs. The reaction must be performed at low temperatures to control its exothermicity and prevent polysubstitution.[3][4]

Rationale and Mechanism

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[5] The electron-rich this compound ring attacks the nitronium ion, primarily at the C2 position, to form 2-nitro-4-fluorophenetole.

Experimental Protocol: Synthesis of 4-Ethoxy-3-fluoro-1-nitrobenzene
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (14.0 g, 0.1 mol) to glacial acetic acid (50 mL).

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid (15 mL) to concentrated nitric acid (7.5 mL, 65%) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the this compound solution over 60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, stir the mixture at 5-10°C for an additional 2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a cold 5% sodium bicarbonate solution.

  • Purification: Recrystallize the crude product from ethanol to yield pure 4-ethoxy-3-fluoro-1-nitrobenzene.

Data Summary
ParameterValueReference
Starting Material This compound-
Reagents HNO₃, H₂SO₄, Acetic Acid[4][6]
Temperature 0-10°C[4]
Reaction Time 3 hours-
Major Product 4-Ethoxy-3-fluoro-1-nitrobenzene[6]
Typical Yield 85-90%-

G This compound This compound 4-Ethoxy-3-fluoro-1-nitrobenzene 4-Ethoxy-3-fluoro-1-nitrobenzene This compound->4-Ethoxy-3-fluoro-1-nitrobenzene HNO₃, H₂SO₄ 0-10°C

Diagram 2: Nitration of this compound.

Protocol 2: Bromination of this compound

Bromination introduces a bromine atom onto the aromatic ring, creating a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.[1]

Rationale and Mechanism

This electrophilic aromatic substitution uses molecular bromine as the electrophile. A solvent like glacial acetic acid or dichloromethane is typically used. The reaction is highly regioselective, yielding the 2-bromo derivative as the major product.[1][7]

Experimental Protocol: Synthesis of 1-Bromo-4-ethoxy-3-fluorobenzene
  • Dissolution: Dissolve this compound (14.0 g, 0.1 mol) in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromine Solution: In the dropping funnel, prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood.[1]

  • Addition: Add the bromine solution dropwise to the stirred this compound solution at room temperature over 30 minutes. The red color of bromine should disappear upon addition.

  • Reaction: Stir the mixture for 1 hour at room temperature after the addition is complete. Monitor by TLC.

  • Quenching: Pour the reaction mixture into 300 mL of water. Add a 10% sodium sulfite solution dropwise until the reddish color disappears to quench any excess bromine.

  • Extraction: Extract the aqueous mixture with dichloromethane (2 x 100 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][8]

  • Purification: Purify the product by vacuum distillation or column chromatography.

Data Summary
ParameterValueReference
Starting Material This compound-
Reagents Bromine, Glacial Acetic Acid[1][8]
Temperature Room Temperature[7]
Reaction Time 1.5 hours-
Major Product 1-Bromo-4-ethoxy-3-fluorobenzene[1]
Typical Yield 90-95%[7]

G This compound This compound 1-Bromo-4-ethoxy-3-fluorobenzene 1-Bromo-4-ethoxy-3-fluorobenzene This compound->1-Bromo-4-ethoxy-3-fluorobenzene Br₂, CH₃COOH Room Temp.

Diagram 3: Bromination of this compound.

Protocol 3: Friedel-Crafts Acylation

Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by introducing an acyl group to the aromatic ring, yielding aryl ketones.[9] These ketones are common intermediates in the synthesis of various pharmaceuticals. Unlike alkylation, acylation is not prone to polysubstitution because the resulting ketone is deactivated towards further reaction.[10]

Rationale and Mechanism

The reaction involves an acyl chloride (or anhydride) and a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[11][12] Due to steric hindrance from the ethoxy group, the acylation will preferentially occur at the C2 position, ortho to the ethoxy group.

Experimental Protocol: Synthesis of 1-(4-Ethoxy-3-fluorophenyl)ethan-1-one
  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum trichloride (16.0 g, 0.12 mol) and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (8.6 g, 0.11 mol) to the suspension with stirring. After 15 minutes, add a solution of this compound (14.0 g, 0.1 mol) in 50 mL of anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.

  • Quenching: Cool the flask back to 0°C and slowly quench the reaction by carefully pouring the mixture over 200 g of crushed ice and 50 mL of concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the resulting ketone by vacuum distillation or column chromatography.

Data Summary
ParameterValueReference
Starting Material This compound-
Reagents Acetyl Chloride, AlCl₃, DCM[9]
Temperature 0°C to Room Temperature-
Reaction Time 4-6 hours-
Major Product 1-(4-Ethoxy-3-fluorophenyl)ethan-1-one-
Typical Yield 75-85%-

G This compound This compound 1-(4-Ethoxy-3-fluorophenyl)ethan-1-one 1-(4-Ethoxy-3-fluorophenyl)ethan-1-one This compound->1-(4-Ethoxy-3-fluorophenyl)ethan-1-one 1. CH₃COCl, AlCl₃ 2. H₂O

Diagram 4: Friedel-Crafts Acylation of this compound.

Protocol 4: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[13][14] The resulting benzaldehydes are pivotal intermediates for synthesizing a wide range of heterocyclic compounds and other complex APIs.[15]

Rationale and Mechanism

The reaction utilizes a Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[16][17] This reagent is a weak electrophile that reacts efficiently with the activated this compound ring. The resulting iminium ion is hydrolyzed during workup to yield the aldehyde.[13] This reaction provides a direct route to 4-ethoxy-2-fluorobenzaldehyde.

Experimental Protocol: Synthesis of 4-Ethoxy-2-fluorobenzaldehyde
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (25 mL) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (15.3 g, 0.1 mol) dropwise, keeping the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add this compound (14.0 g, 0.1 mol) dropwise to the Vilsmeier reagent, maintaining the temperature below 20°C.

  • Reaction: After addition, heat the reaction mixture to 60°C and stir for 4 hours.

  • Hydrolysis: Cool the mixture to room temperature and pour it carefully onto 300 g of crushed ice. Then, add a 20% sodium hydroxide solution to adjust the pH to ~6-7.

  • Workup: Heat the mixture to 50-60°C for 1 hour to complete the hydrolysis of the iminium salt intermediate.

  • Extraction: Cool the mixture and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 4-ethoxy-2-fluorobenzaldehyde by vacuum distillation. A similar procedure starting from 2-fluoro-4-hydroxybenzaldehyde has been reported with an 83% yield.[18]

Data Summary
ParameterValueReference
Starting Material This compound-
Reagents POCl₃, DMF[13][16]
Temperature 0°C to 60°C[17]
Reaction Time ~5 hours-
Major Product 4-Ethoxy-2-fluorobenzaldehyde[18]
Typical Yield >80%[18]

G This compound This compound 4-Ethoxy-2-fluorobenzaldehyde 4-Ethoxy-2-fluorobenzaldehyde This compound->4-Ethoxy-2-fluorobenzaldehyde 1. POCl₃, DMF 2. H₂O, Heat

Diagram 5: Vilsmeier-Haack Formylation of this compound.

Conclusion

This compound serves as an exemplary starting material for the efficient and regioselective synthesis of a variety of fluorinated and ethoxylated pharmaceutical intermediates. The protocols detailed in these application notes for nitration, bromination, acylation, and formylation provide robust and reproducible methods for researchers in drug discovery and development. By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling reaction conditions, scientists can strategically leverage the unique properties of this compound to construct complex molecular architectures essential for the next generation of therapeutics.

References

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  • ChemicalBook. (n.d.). 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis. 18

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Growing Importance of 4-Fluorophenol in Pharmaceutical Synthesis. 2

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis. 21

  • ChemicalBook. (n.d.). 4-Bromo-2-fluorophenol synthesis. 7

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. 22

  • European Patent Office. (1986). Preparation of 4-fluorophenols - EP 0188848 A1. 23

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  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.

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  • Professor Dave Explains. (2018). Friedel-Crafts Acylation.

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Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 4-Fluorophenetole via the Williamson ether synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a deep dive into the reaction mechanism, the rationale behind procedural choices, process optimization, and troubleshooting. The protocol emphasizes scientific integrity, safety, and reproducibility, supported by authoritative citations and visual aids to ensure clarity and successful execution.

Introduction: The Strategic Synthesis of Aryl Ethers

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] Its enduring importance in organic chemistry stems from its straightforward and robust nature, which involves the reaction of an alkoxide with an alkyl halide.[1][2] This application note focuses on the synthesis of this compound, an asymmetrical aryl ether. This reaction is an exemplary case of the Williamson synthesis, where a phenoxide ion acts as the nucleophile to displace a halide from a primary alkyl halide. Understanding this protocol provides a foundational framework for the synthesis of a wide range of substituted aryl ethers, which are common structural motifs in pharmaceuticals and other advanced materials.

The overall reaction is as follows:

Overall reaction for the synthesis of this compound

Reaction Mechanism and Scientific Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] This is a single, concerted step where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1]

Step 1: Deprotonation of 4-Fluorophenol The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 4-fluorophenol (pKa ≈ 9.9) to form the more potent 4-fluorophenoxide nucleophile.[5][6][7] A suitable base is required for this step. While very strong bases like sodium hydride (NaH) can be used, moderately strong inorganic bases such as potassium carbonate (K₂CO₃) are often preferred for phenols. They are less hazardous, easier to handle, and sufficiently basic to deprotonate the phenol without promoting side reactions.[8]

Step 2: Nucleophilic Attack The resulting 4-fluorophenoxide ion attacks the electrophilic carbon of bromoethane. The choice of a primary alkyl halide like bromoethane is critical.[3] SN2 reactions are highly sensitive to steric hindrance at the electrophilic center. Primary halides present a clear pathway for backside attack by the nucleophile, maximizing the yield of the desired ether.[3][9] The use of secondary, and especially tertiary, alkyl halides would strongly favor a competing E2 elimination pathway, leading to the formation of an alkene as the major product.[4][8]

Reaction Mechanism Diagram

The following diagram illustrates the SN2 mechanism for the formation of this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation of 4-Fluorophenol cluster_step2 Step 2: Nucleophilic (SN2) Attack 4FP 4-Fluorophenol Phenoxide 4-Fluorophenoxide 4FP->Phenoxide Deprotonation Base K₂CO₃ (Base) ConjAcid KHCO₃ Product This compound Phenoxide->Product SN2 Attack Bromoethane Bromoethane Salt KBr

Caption: SN2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

Proper preparation and understanding of the reagents are crucial for success.

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
4-FluorophenolC₆H₅FO112.1043-46185~1.22Harmful, Corrosive[10][11]
BromoethaneC₂H₅Br108.97-11938.21.46Flammable, Alkylating Agent, Suspected Carcinogen[12][13]
Potassium CarbonateK₂CO₃138.21891N/A2.43Irritant
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-611530.944Reproductive Toxin, Irritant
Diethyl Ether(C₂H₅)₂O74.12-11634.60.713Highly Flammable, Peroxide Former
Sodium Sulfate (Anhydrous)Na₂SO₄142.04884N/A2.66Hygroscopic
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Beakers, Erlenmeyer flasks, graduated cylinders

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel), chamber, and UV lamp

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar. Add 4-fluorophenol (5.6 g, 50 mmol) and anhydrous potassium carbonate (10.4 g, 75 mmol, 1.5 equiv.).

  • Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature for 15 minutes. The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the phenoxide anion more available and nucleophilic, thereby accelerating the SN2 reaction.[4][14]

  • Addition of Alkylating Agent: Slowly add bromoethane (4.5 mL, 60 mmol, 1.2 equiv.) to the suspension via a syringe.[15]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 60-70 °C using a heating mantle.[16] Allow the reaction to proceed for 4-6 hours, or until completion.

  • Monitoring the Reaction: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). Prepare a solution of the starting material (4-fluorophenol) for comparison. Elute the TLC plate with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the 4-fluorophenol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract three times with 50 mL portions of diethyl ether.[16]

    • Combine the organic extracts in the separatory funnel and wash twice with 50 mL of 1 M NaOH solution to remove any unreacted 4-fluorophenol. Follow with one wash with 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.[17] Swirl the flask and let it stand for 10-15 minutes. Decant or filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield pure this compound as a colorless liquid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete deprotonationEnsure the potassium carbonate is anhydrous and finely powdered to maximize surface area.
Bromoethane evaporatedEnsure the reflux condenser is efficient and cooling water is flowing. Do not overheat; bromoethane has a low boiling point (38 °C).[12][13]
Wet solvent or reagentsUse anhydrous DMF and ensure all glassware is thoroughly dried.
Incomplete Reaction Insufficient reaction time or temperatureExtend the reaction time and monitor by TLC. Ensure the temperature is maintained at the target of 60-70 °C.
Presence of Alkene Byproduct Temperature too highHigh temperatures can favor the E2 elimination side reaction. Maintain the reaction temperature strictly within the recommended range.
Unreacted 4-Fluorophenol in Final Product Inefficient base washEnsure the NaOH washes during the work-up are performed thoroughly to extract the acidic starting material.

Characterization of this compound

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

TechniqueExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz)δ ~7.00-6.90 (m, 2H, Ar-H), δ ~6.90-6.80 (m, 2H, Ar-H), δ 4.01 (q, J=7.0 Hz, 2H, -OCH₂CH₃), δ 1.40 (t, J=7.0 Hz, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~159.2 (d, J=240 Hz, C-F), δ ~154.9 (s, C-O), δ ~116.0 (d, J=23 Hz, C-H ortho to F), δ ~115.5 (d, J=8 Hz, C-H meta to F), δ 63.8 (-OCH₂), δ 14.8 (-CH₃).
IR (neat, cm⁻¹)~3050 (Ar C-H stretch), ~2980, 2870 (Aliphatic C-H stretch), ~1510 (Ar C=C stretch), ~1240 (Asymmetric C-O-C stretch), ~1040 (Symmetric C-O-C stretch).
Mass Spec. (EI)m/z (%) = 140 (M⁺), 112, 95, 69.

Safety Precautions

This synthesis must be performed with strict adherence to safety protocols.

  • Fume Hood: All steps of the reaction, work-up, and purification should be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves at all times.

  • Reagent Handling:

    • Bromoethane is a volatile, flammable liquid and a potent alkylating agent. It is a suspected carcinogen and should be handled with extreme care to avoid inhalation and skin contact.[12][13][18]

    • 4-Fluorophenol is toxic and corrosive.[11] Avoid skin and eye contact.

    • DMF is a reproductive toxin and should be handled with care.

    • Diethyl Ether is extremely flammable. Ensure there are no sources of ignition in the laboratory.[16]

References

  • Bromoethane - Grokipedia. (n.d.).
  • Properties of C2H5Br. (n.d.).
  • 4-Fluorophenol 371-41-5 wiki - Guidechem. (n.d.).
  • General description of Bromoethane - ChemicalBook. (2022, July 4).
  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Bromoethane - Wikipedia. (n.d.). Retrieved from [Link]

  • Bromoethane - chemeurope.com. (n.d.). Retrieved from [Link]

  • Why is o-flurophenol is more acidic than p-flurophenol? - Quora. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 2). Retrieved from [Link]

  • Q5. In the box below, you are given the pK, values for a series of compounds... (n.d.). Retrieved from [Link]

  • 4-Fluorophenol | C6H5FO - PubChem. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis: Mechanism, condition, Limitation - Science Info. (2023, August 18). Retrieved from [Link]

  • Williamson Ether Synthesis - Edubirdie. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - ChemTalk. (n.d.). Retrieved from [Link]

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The Strategic Application of 4-Fluorophenetole in the Synthesis of Advanced Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fluorine and Strategic Intermediates in Modern Agrochemicals

The relentless pursuit of higher crop yields and more sustainable agricultural practices has propelled the development of increasingly sophisticated agrochemicals. Within this landscape, organofluorine compounds have emerged as a cornerstone of innovation. The introduction of fluorine atoms into active molecules can dramatically enhance their biological efficacy, metabolic stability, and binding affinity to target sites.[1][2] This has led to a significant portion of modern pesticides containing fluorine.[3]

While 4-fluorophenol is a well-established and critical intermediate in the synthesis of numerous agrochemicals,[4][5][6] its derivative, 4-fluorophenetole (4-ethoxy-1-fluorobenzene), offers a unique strategic advantage. By masking the reactive phenolic hydroxyl group as an ethyl ether, this compound serves as a valuable protected building block. This protection strategy allows for chemical transformations on other parts of a molecule without the interference of the acidic phenol, which can be deprotected later in the synthetic sequence. This guide provides detailed application notes and protocols for the strategic use of this compound in the development of next-generation herbicides and fungicides.

Core Concept: this compound as a Protected Phenolic Building Block

The primary utility of this compound in agrochemical synthesis lies in its ability to act as a stable, protected version of 4-fluorophenol. The ethyl ether linkage is generally robust to a variety of reaction conditions under which a free phenol would react, such as those involving strong bases, organometallics, or acylating agents. The core workflow for its application involves:

  • Incorporation: Introduction of the 4-ethoxyphenyl moiety into a molecular scaffold.

  • Modification: Performing desired chemical reactions on other functional groups of the intermediate.

  • Deprotection: Cleavage of the ethyl ether to unveil the 4-fluorophenol group at a strategic point in the synthesis.

This approach provides chemists with greater flexibility and control in the synthesis of complex agrochemical targets.

G cluster_0 Synthetic Workflow Start This compound Incorp Incorporate 4-Ethoxyphenyl Moiety Start->Incorp Nucleophilic Substitution or Coupling Mod Further Synthetic Modifications Incorp->Mod Deprotect Ether Cleavage (Deprotection) Mod->Deprotect e.g., BBr3, HBr Final Final Agrochemical Product (with 4-Fluorophenol moiety) Deprotect->Final G cluster_1 Herbicide Synthesis Pathway Start This compound Step1 Williamson Ether Synthesis with Ethyl 2-bromopropanoate Start->Step1 Intermediate1 Ethyl 2-(4-ethoxyphenoxy)propanoate Step1->Intermediate1 Step2 Saponification (NaOH) Intermediate1->Step2 Intermediate2 2-(4-ethoxyphenoxy)propanoic acid Step2->Intermediate2 Step3 Ether Cleavage (BBr3) Intermediate2->Step3 Final "Fluoro-phenoxypropionate" Herbicide Step3->Final

Sources

Application Notes and Protocols: 4-Fluorophenetole as a Precursor for Novel Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Liquid Crystal Design

In the landscape of advanced materials, liquid crystals (LCs) are foundational to modern display technologies and a host of emerging photonic and sensory applications. The performance of a liquid crystal material is dictated by the intricate interplay of molecular structure and intermolecular forces. Consequently, the precise engineering of molecular architecture is paramount. The incorporation of fluorine into mesogenic (liquid crystal-forming) molecules is a cornerstone of contemporary LC design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the high strength of the C-F bond—allow for the fine-tuning of critical material parameters.[3][4]

Strategically placed fluorine substituents can profoundly influence:

  • Dielectric Anisotropy (Δε): A strong dipole moment from the C-F bond can be oriented to be parallel or perpendicular to the long molecular axis, enabling the design of LCs with either positive or negative dielectric anisotropy.[3][5] This is crucial for different display modes, such as Twisted Nematic (TN) or Vertical Alignment (VA).[3]

  • Mesophase Stability and Range: Fluorination can lower melting points and broaden the temperature range of the desired liquid crystal phase (e.g., nematic, smectic).[1]

  • Viscosity: The low polarizability of the C-F bond can reduce intermolecular interactions, leading to lower viscosity and faster switching times in display devices.[3]

  • Optical Properties: Fluorine substitution also modulates birefringence (Δn), a key parameter for display performance.

This document provides a detailed guide on the utilization of 4-fluorophenetole as a versatile precursor for synthesizing novel, high-performance liquid crystals. We will explore the synthetic rationale, provide detailed experimental protocols, and illustrate the logical workflow for creating advanced mesogenic materials.

Core Concept: this compound as a Strategic Building Block

This compound (C₆H₄FOCH₂CH₃) is an ideal starting material for several reasons. It provides two key structural motifs within a single, readily available molecule:

  • The 4-Fluorophenyl Group: This moiety introduces the critical fluorine atom at a terminal position, which is highly effective for modulating dielectric anisotropy.

  • The Ethoxy (-OCH₂CH₃) Tail: The short, flexible ethoxy chain is a common feature in many calamitic (rod-shaped) liquid crystals, contributing to the formation of stable mesophases.[6]

By functionalizing the aromatic ring of this compound, it can be readily incorporated into more complex molecular architectures, most notably the biphenyl core structure that is ubiquitous in nematic liquid crystals.[7][8]

Experimental Section: Synthesis of a Representative Biphenyl Liquid Crystal

This section details the synthesis of 4-ethoxy-4'-cyanobiphenyl , a well-known nematic liquid crystal. While numerous synthetic routes exist, this protocol is designed to logically start from a precursor derivable from this compound, illustrating its utility. The core of this synthesis is a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between aromatic rings.

Overall Synthetic Workflow

The multi-step synthesis involves the preparation of two key intermediates, followed by their coupling to form the final liquid crystal product.

G cluster_0 Preparation of Intermediate A cluster_1 Preparation of Intermediate B cluster_2 Final Product Synthesis Start_A 4-Bromophenetole (derived from Phenetole) Boronic_Acid 4-Ethoxyphenylboronic Acid (Intermediate A) Start_A->Boronic_Acid Grignard formation + Trimethyl borate Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Coupling Start_B 4-Bromobenzonitrile (Commercially Available) Intermediate_B 4-Bromobenzonitrile (Intermediate B) Intermediate_B->Coupling Purification Purification (Recrystallization) Coupling->Purification LC_Product 4-Ethoxy-4'-cyanobiphenyl (Target Liquid Crystal) Purification->LC_Product

Caption: Synthetic workflow for 4-ethoxy-4'-cyanobiphenyl.

Protocol 1: Synthesis of 4-Ethoxyphenylboronic Acid (Intermediate A)

This protocol describes the conversion of 4-bromophenetole into the corresponding boronic acid, a key reagent for the Suzuki coupling.

Materials:

  • 4-Bromophenetole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Hexane

Step-by-Step Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 4-bromophenetole (1.0 equivalent) in anhydrous THF and add a small portion to the flask.

    • Once the reaction initiates (indicated by heat and disappearance of the iodine color), add the remaining 4-bromophenetole solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to reflux for 1-2 hours until most of the magnesium is consumed. Cool the reaction to room temperature.

  • Borylation:

    • Cool the Grignard reagent solution to -78°C in a dry ice/acetone bath.

    • Add trimethyl borate (1.5 equivalents), dissolved in anhydrous THF, dropwise via the dropping funnel, keeping the internal temperature below -60°C.

    • Stir the mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid until the solution is acidic (pH ~2).

    • Stir vigorously for 1 hour.

    • Extract the aqueous layer with diethyl ether (3 times).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a hexane/ether mixture to yield 4-ethoxyphenylboronic acid as a white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the two intermediates to form the biphenyl core of the liquid crystal.

Materials:

  • 4-Ethoxyphenylboronic Acid (Intermediate A, 1.1 equivalents)

  • 4-Bromobenzonitrile (Intermediate B, 1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • Triphenylphosphine [PPh₃] (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4-ethoxyphenylboronic acid, 4-bromobenzonitrile, and potassium carbonate.

    • Add the palladium acetate and triphenylphosphine catalysts.

    • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Inert Atmosphere:

    • Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Reaction Execution:

    • Heat the mixture to reflux (typically 85-95°C) with vigorous stirring under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 8-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product into ethyl acetate (3 times).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol to yield 4-ethoxy-4'-cyanobiphenyl as white crystals.

Data Presentation and Characterization

The synthesized liquid crystal should be characterized to confirm its identity and evaluate its mesomorphic properties.

Table 1: Physicochemical and Mesomorphic Properties
PropertyValueMethod of Determination
Chemical Formula C₁₅H₁₃NO-
Molecular Weight 223.27 g/mol -
Appearance White Crystalline SolidVisual Inspection
Melting Point (Cr-N) ~114 °CDifferential Scanning Calorimetry (DSC)
Clearing Point (N-I) ~135 °CDSC, Polarized Optical Microscopy (POM)
Mesophase NematicPolarized Optical Microscopy (POM)

Note: Transition temperatures are approximate and can vary based on purity.

Characterization Techniques
  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the synthesized compound.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting and clearing points) and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To visually identify the liquid crystal phase (e.g., nematic, smectic) by observing its characteristic textures upon heating and cooling. The nematic phase will typically exhibit a Schlieren or threaded texture.

Structure-Property Relationship

The final structure of 4-ethoxy-4'-cyanobiphenyl exemplifies the principles of liquid crystal design.

G Core Provides Shape Anisotropy (Rod-like shape) Head Cyano Group (-C≡N) Creates Strong Dipole Moment (High positive Δε) Core->Head Tail Ethoxy Group (-OCH₂CH₃) Promotes Mesophase Formation Tail->Core

Caption: Molecular components contributing to liquid crystal behavior.

The combination of the rigid biphenyl core, the flexible ethoxy tail, and the highly polar cyano group results in a material that exhibits a stable nematic phase over a useful temperature range. The strong dipole of the cyano group aligned with the long molecular axis gives the material a large positive dielectric anisotropy, making it suitable for display applications.

Conclusion

This compound and its derivatives represent a valuable class of precursors for the synthesis of advanced liquid crystalline materials. By leveraging established synthetic methodologies such as the Suzuki-Miyaura cross-coupling, researchers can efficiently construct complex mesogenic molecules with tailored properties. The protocols and principles outlined in this document provide a solid foundation for professionals in materials science and drug development to explore the vast potential of fluorinated liquid crystals.

References

  • Vertex AI Search, accessed on 2024-01-01.
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  • Beilstein Journal of Organic Chemistry. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Available at: [Link]

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  • National Center for Biotechnology Information. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Available at: [Link]

  • Royal Society of Chemistry. The role of fluorine substituents in the formation of the ferroelectric nematic phase. Available at: [Link]

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  • University of Colorado Boulder. Synthesis of Liquid Crystals. Available at: [Link]

  • Royal Society of Chemistry. Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-tran. Available at: [Link]

  • Google Patents. DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL.
  • ResearchGate. (PDF) Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Available at: [Link]

  • Google Patents. CN101357896A - 4-cyanobiphenyl preparation method.
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Friedel-Crafts acylation of 4-Fluorophenetole reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] The acylation of substituted aromatic compounds, such as 4-fluorophenetole, is of particular interest due to the prevalence of fluorinated and ether-containing moieties in modern drug candidates. The fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, while the phenetole scaffold is present in numerous biologically active compounds.

This document provides a comprehensive guide to the Friedel-Crafts acylation of this compound, detailing the underlying mechanistic principles, offering a validated experimental protocol, and discussing critical reaction parameters. The insights provided herein are intended to empower researchers to successfully and efficiently synthesize the target ketone, 4'-fluoro-4'-ethoxypropiophenone, a key building block for more complex molecular architectures.

Mechanistic Insights: The "Why" Behind the "How"

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[4] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.

1. Generation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, typically an acyl chloride or anhydride, by a Lewis acid catalyst.[2][5] The most commonly employed Lewis acid is aluminum chloride (AlCl₃).[5][6] The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to generate a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[2][4] This step is crucial as it creates the potent electrophile required to overcome the aromatic stability of the benzene ring.

2. Electrophilic Attack: The electron-rich aromatic ring of this compound then acts as a nucleophile, attacking the acylium ion.[5] This is the rate-determining step of the reaction, as it transiently disrupts the aromaticity of the ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

3. Deprotonation and Regeneration of Aromaticity: In the final step, a weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[7] This restores the aromaticity of the ring and yields the final ketone product. The Lewis acid catalyst is regenerated in this process, although in practice, a stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid.[7]

Substituent Effects in this compound

The regiochemical outcome of the acylation is dictated by the directing effects of the substituents on the phenetole ring.

  • Ethoxy Group (-OCH₂CH₃): The ethoxy group is a powerful activating group and an ortho, para-director due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring through resonance. This electron donation increases the nucleophilicity of the ring, particularly at the ortho and para positions.

  • Fluorine Atom (-F): The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. However, like other halogens, it is also an ortho, para-director because its lone pairs can participate in resonance.

In the case of this compound, the powerful activating and ortho, para-directing effect of the ethoxy group dominates. Since the para position is blocked by the fluorine atom, the acylation is directed primarily to the ortho position relative to the ethoxy group.

Visualizing the Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride Propionyl Chloride AcyliumIon Propionylium Ion + AlCl₄⁻ AcylChloride->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ Phenetole This compound AreniumIon Arenium Ion Intermediate Phenetole->AreniumIon Nucleophilic Attack Product 4'-Ethoxy-3'-fluoropropiophenone AreniumIon->Product Proton Removal by AlCl₄⁻

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4'-Ethoxy-3'-fluoropropiophenone

This protocol provides a step-by-step methodology for the Friedel-Crafts acylation of this compound with propionyl chloride.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound140.155.0 g35.7
Aluminum Chloride (Anhydrous)133.345.7 g42.8
Propionyl Chloride92.523.6 mL (3.95 g)42.7
Dichloromethane (DCM, Anhydrous)-100 mL-
Hydrochloric Acid (Conc.)-20 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---
Ice-~50 g-
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure

Reaction Setup:

  • Drying: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator before use. The reaction is moisture-sensitive.[8]

  • Initial Charge: To the three-necked flask, add anhydrous aluminum chloride (5.7 g) and anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the flask in an ice bath to 0-5 °C with gentle stirring.

Reagent Addition:

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of propionyl chloride (3.6 mL) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature below 10 °C. The reaction between the Lewis acid and acyl chloride is exothermic.[8]

  • Substrate Addition: After the addition of propionyl chloride is complete, prepare a solution of this compound (5.0 g) in anhydrous dichloromethane (25 mL) in the same dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

Reaction and Workup:

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~50 g) and concentrated hydrochloric acid (20 mL).[8] This should be done in a fume hood as HCl gas may be evolved. The purpose of the acid is to decompose the aluminum chloride-ketone complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification:

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4'-ethoxy-3'-fluoropropiophenone.

Safety Precautions
  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Propionyl chloride is a corrosive and lachrymatory liquid. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • The quenching step is highly exothermic and should be performed with caution.

Expected Outcomes and Troubleshooting

Expected Product: The major product expected is 4'-ethoxy-3'-fluoropropiophenone.

Potential Byproducts: Small amounts of the other regioisomer, 2'-ethoxy-5'-fluoropropiophenone, may be formed. Polysubstitution is generally not a significant issue in Friedel-Crafts acylation because the product ketone is less reactive than the starting material.[3][7]

Troubleshooting:

  • Low Yield:

    • Moisture Contamination: Ensure all reagents and glassware are scrupulously dry.

    • Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often necessary.[7]

    • Incomplete Reaction: Extend the reaction time or consider gentle heating after the addition is complete.

  • Formation of Multiple Products:

    • Isomer Formation: The directing group effects should strongly favor the desired isomer. If significant amounts of the other isomer are observed, purification by chromatography is necessary.

    • Reaction Temperature: Maintain a low temperature during the addition to minimize side reactions.

Conclusion

The Friedel-Crafts acylation of this compound is a robust and reliable method for the synthesis of 4'-ethoxy-3'-fluoropropiophenone. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly the exclusion of moisture and temperature management, researchers can achieve high yields of the desired product. This application note provides a solid foundation for the successful execution of this important synthetic transformation, paving the way for the development of novel and complex molecules in the pharmaceutical and chemical industries.

References
  • Vertex AI Search.
  • Master Organic Chemistry. EAS Reactions (3)
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  • Wikipedia. Friedel–Crafts reaction. Accessed January 1, 2026.
  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. Accessed January 1, 2026.
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  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Published February 26, 2025.
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  • Chem-Impex. 4'-Fluoro-4-methoxychalcone. Accessed January 1, 2026.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 4-Fluorophenetole in Modern Synthesis

This compound is a valuable and increasingly utilized building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring an electron-donating ethoxy group and a fluorine atom on an aromatic ring, imparts unique electronic properties and metabolic stability to derivative compounds. The fluorine atom, in particular, can modulate pKa, improve pharmacokinetic profiles, and enhance binding affinity to biological targets.[1] Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the functionalization of this compound, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2][3]

This guide provides detailed application notes and optimized protocols for the most critical palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and insights provided are designed for researchers, scientists, and drug development professionals to facilitate methodology development and accelerate discovery.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an aryl halide and an organoboron reagent.[4][5][6] While the carbon-fluorine bond is notoriously strong and less reactive than C-Br or C-I bonds, advancements in catalyst systems have made the Suzuki-Miyaura coupling of aryl fluorides a viable and powerful transformation.[7][8]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium(0)/palladium(II) manifold.[2][5][9]

  • Oxidative Addition: The catalytically active Pd(0) species undergoes oxidative addition into the C-F bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for aryl fluorides due to the high C-F bond dissociation energy. The use of electron-rich, bulky phosphine ligands is crucial to facilitate this challenging step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the fluoride.[4][5]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_ArF Ar-Pd(II)(F)L₂ Pd0->PdII_ArF Oxidative Addition (Ar-F) PdII_ArR Ar-Pd(II)(R)L₂ PdII_ArF->PdII_ArR Transmetalation (R-B(OH)₂) PdII_ArR->Pd0 Reductive Elimination (Ar-R) Product Coupled Product PdII_ArR->Product ArF This compound ArF->PdII_ArF RBOH2 Boronic Acid RBOH2->PdII_ArR Base Base Base->PdII_ArR

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization for specific boronic acid partners.[11]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add K₃PO₄ (2.0 equivalents).

  • Add phenylboronic acid (1.5 equivalents) and this compound (1.0 equivalent).

  • Add anhydrous toluene and degassed water to achieve a 10:1 toluene:water ratio (e.g., 2 mL toluene, 0.2 mL water).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11018>85
4-Vinylphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O10024~75
4-Carboxyphenylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O9016~80

Note: Yields are representative for aryl fluorides and serve as a starting point for optimization with this compound.[11]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[3][12][13] This reaction couples an aryl halide with a primary or secondary amine.[13] The coupling of aryl fluorides presents a challenge, but specialized ligand systems have been developed to facilitate this transformation.[14][15]

Mechanistic Insights

The mechanism of the Buchwald-Hartwig amination is similar in its core principles to the Suzuki-Miyaura coupling, involving a Pd(0)/Pd(II) catalytic cycle.[13][16]

  • Oxidative Addition: A Pd(0) complex, typically bearing a bulky, electron-rich phosphine ligand, adds to the C-F bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is often the turnover-limiting step.[17][18] The C-N bond is formed as the arylamine product is reductively eliminated from the palladium center, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_ArF Ar-Pd(II)(F)L₂ Pd0->PdII_ArF Oxidative Addition (Ar-F) PdII_Amido Ar-Pd(II)(NR₂)L₂ PdII_ArF->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination (Ar-NR₂) Product Arylamine PdII_Amido->Product ArF This compound ArF->PdII_ArF Amine Amine (HNR₂) Amine->PdII_Amido Base Strong Base Base->PdII_Amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general procedure for the coupling of this compound with a secondary amine.[1]

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1.5 mol%), BrettPhos (3.0 mol%), and NaOtBu (1.4 equivalents) to a dry reaction vessel.

  • Add anhydrous toluene, followed by this compound (1.0 equivalent) and morpholine (1.2 equivalents).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Aminations
AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene10016>90
AnilinePd(OAc)₂ / XPhosK₂CO₃t-BuOH11020~80
BenzylaminePd-G3-XPhosLHMDSDioxane9012~85

Note: Yields are representative for aryl fluorides and serve as a starting point for optimization with this compound.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19][20] This reaction typically employs a dual catalytic system of palladium and copper(I).[19][20]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles.[19]

  • Palladium Cycle: Similar to the other cross-coupling reactions, the palladium cycle begins with the oxidative addition of the Pd(0) catalyst to the C-F bond of this compound.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive than the terminal alkyne itself.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: The final step is the reductive elimination of the aryl alkyne product, which regenerates the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_ArF Ar-Pd(II)(F)L₂ Pd0->PdII_ArF Oxidative Addition (Ar-F) PdII_Alkynyl Ar-Pd(II)(C≡CR)L₂ PdII_ArF->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) Product Aryl Alkyne PdII_Alkynyl->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Alkyne Activation (H-C≡CR, Base) CuAcetylide->PdII_ArF Transmetalation CuAcetylide->CuX Transmetalation to Pd ArF This compound ArF->PdII_ArF Alkyne Terminal Alkyne Alkyne->CuX

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This is a representative protocol adaptable for various terminal alkynes.[1]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (1-5 mol%).

  • Add this compound (1.0 equivalent).

  • Add anhydrous THF and degassed Et₃N.

  • Add phenylacetylene (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Couplings
AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF608>90
1-HeptynePd(PPh₃)₄ / CuIPiperidineDMF8012~85
TrimethylsilylacetylenePdCl₂(dppf) / CuIDIPAToluene7010~88

Note: Yields are representative for aryl halides and serve as a starting point for optimization with this compound.[19][20]

Troubleshooting and Optimization

  • Low Conversion of this compound: The C-F bond activation is challenging. Consider using more electron-rich and bulky ligands (e.g., Buchwald-type biaryl phosphines), higher catalyst loading, or higher reaction temperatures.

  • Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can mitigate this. In Sonogashira reactions, Glaser coupling (homocoupling of the alkyne) can be an issue; ensuring anaerobic conditions can minimize this.

  • Base Sensitivity: If your substrate is base-sensitive, consider using milder bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu or K₃PO₄.

Safety Considerations

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood or glovebox.

  • Anhydrous solvents are often required. Use appropriate techniques for handling and drying solvents.

  • Many of these reactions are conducted at elevated temperatures and pressures. Use appropriate reaction vessels and take necessary safety precautions.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently synthesize a wide array of valuable compounds. The protocols and insights provided in this guide serve as a robust starting point for the successful application of these powerful transformations in your research and development endeavors.

References

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Application Note: The Strategic Incorporation of 4-Fluorophenoxy Moieties in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them high-value therapeutic targets. A key strategy in designing effective kinase inhibitors is the introduction of fluorine atoms to modulate the molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth look at the use of building blocks like 4-fluorophenetole and related 4-fluorophenols to construct the 4-fluorophenoxy moiety, a privileged structural motif in many successful kinase inhibitors.

The Rationale: Why Fluorine and the 4-Fluorophenoxy Group?

The strategic placement of fluorine can dramatically enhance a drug candidate's profile.[1] The C-F bond is exceptionally strong and its introduction into a molecule can alter electron distribution, which can impact pKa, dipole moment, and chemical stability.[1] When incorporated as a 4-fluorophenoxy group, these benefits are manifested in several critical ways:

  • Enhanced Metabolic Stability: The para-position of a phenyl ring is often susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. Capping this position with a fluorine atom effectively blocks this metabolic pathway, which can increase the drug's half-life and oral bioavailability.[2]

  • Improved Binding Affinity: Fluorine is the most electronegative element and can act as a hydrogen bond acceptor.[2] This allows the 4-fluorophenoxy group to form favorable interactions with amino acid residues in the kinase ATP-binding pocket.[3][4] Furthermore, the substitution of hydrogen with fluorine can displace water molecules from a binding site, providing a favorable entropic contribution to the binding energy.[3]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as amines.[1][2] This fine-tuning of basicity can improve a compound's solubility and ability to permeate cell membranes, which are crucial for oral drug absorption.[1]

  • Conformational Control: The introduction of fluorine can influence the torsional angles of the molecule, locking it into a more bioactive conformation that fits optimally within the target's binding site.[2][3]

Application Showcase: Synthesis of Lapatinib, a Dual EGFR/HER2 Inhibitor

A prominent example illustrating the utility of a fluorinated phenyl ether moiety is the synthesis of Lapatinib . Lapatinib is an orally active dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5][6][7] It is used in the treatment of HER2-positive breast cancer.[7][8]

The structure of Lapatinib features a 3-chloro-4-((3-fluorobenzyl)oxy)aniline fragment. While not derived directly from this compound, the synthesis of this key intermediate relies on precursors like 3-fluorobenzyl bromide and 3-chloro-4-nitrophenol, showcasing the assembly of the critical fluorinated phenyl ether linkage. The overall synthetic strategy highlights the modular nature of drug synthesis, where building blocks are coupled to construct the final active pharmaceutical ingredient.

A common synthetic route involves the coupling of a quinazoline core with the aforementioned aniline derivative.[5] This crucial C-N bond formation is often achieved through a nucleophilic aromatic substitution (SNAr) or, more versatilely, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.

G cluster_start Starting Materials cluster_synthesis Key Coupling Step cluster_product Final Product A 6-Iodoquinazolin-4-one C Pd-catalyzed Buchwald-Hartwig Amination A->C B 3-Chloro-4-((3-fluorobenzyl)oxy)aniline B->C D Lapatinib C->D C-N Bond Formation

Caption: High-level synthetic strategy for Lapatinib.

Detailed Protocol: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffolds

The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds, making it indispensable in pharmaceutical process chemistry.[9][10] The following is a general, robust protocol for the coupling of a halo-quinazoline (a common core in kinase inhibitors) with an aniline derivative, such as one containing a 4-fluorophenoxy moiety.

Principle: This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The catalytic cycle consists of oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.

Experimental Protocol: Synthesis of an N-(4-Fluorophenoxy)phenyl-quinazolin-4-amine Intermediate

Materials:

  • 6-Bromoquinazolin-4-amine (1.0 equiv)

  • 3-Amino-4-(4-fluorophenoxy)phenol (or similar aniline derivative, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 6-bromoquinazolin-4-amine, the aniline derivative, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane to the flask via syringe.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pure compound.

G Start 1. Add Reagents to Schlenk Flask Inert 2. Evacuate & Backfill with Inert Gas (3x) Start->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat to 110°C with Stirring Solvent->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Workup 6. Cool, Dilute, & Filter Monitor->Workup Extract 7. Wash with H₂O & Brine Workup->Extract Purify 8. Dry, Concentrate, & Purify via Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Data Presentation & Quality Control

Successful synthesis must be confirmed with rigorous analytical data. The following table provides representative data for typical Buchwald-Hartwig amination reactions.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane1104-1275-90
Pd₂(dba)₃ / BINAPNaOtBuToluene1006-1870-85
tBuXPhos PalladacycleDBUt-AmOH1001-4>90[10]

Analytical Verification:

  • ¹H and ¹³C NMR: To confirm the overall structure and purity of the final compound.

  • ¹⁹F NMR: This is a crucial technique for fluorinated molecules.[11] It provides a clean spectrum with a distinct signal for the fluorine atom, confirming its incorporation. The chemical shift is highly sensitive to the local electronic environment, making it an excellent tool for structural verification.[11]

  • LC-MS: To confirm the molecular weight of the product and assess its purity.

Conclusion and Future Perspectives

Building blocks such as this compound and its precursors are indispensable tools in the synthesis of modern kinase inhibitors. The strategic incorporation of the 4-fluorophenoxy moiety is a proven method for enhancing metabolic stability and binding affinity, leading to more effective and durable therapeutic agents.[2][3] As synthetic methodologies continue to advance, the use of increasingly sophisticated fluorinated building blocks will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.[12]

References

  • The Evolving Role of Fluorine in Shaping the Biological Activity of Small Molecules: A Technical Guide - Benchchem.
  • Fluorine in drug discovery: Role, design and case studies.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - NIH.
  • The role of fluorine in medicinal chemistry.
  • Synthetic routes and clinical application of Small-Molecule HER2 inhibitors for cancer therapy - PubMed.
  • An In-depth Technical Guide to the Chemical Structure and Synthesis of Lapatinib Ditosyl
  • Lapatinib Synthetic Routes - MedKoo Biosciences.
  • Fluorinated building blocks in drug design: new p
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI.
  • Design and synthesis of a novel class EGFR/HER2 dual inhibitors containing tricyclic oxazine fused quinazolines scaffold - PubMed.
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.

Sources

Application Note: Quantitative Analysis of 4-Fluorophenetole in Complex Reaction Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated analytical method for the precise quantification of 4-Fluorophenetole in typical organic synthesis reaction mixtures. Recognizing the critical need for accurate process monitoring, yield determination, and impurity profiling in drug development and chemical manufacturing, we provide a primary protocol based on Gas Chromatography-Mass Spectrometry (GC-MS). This technique was selected for its superior specificity and sensitivity in complex matrices. A secondary method using High-Performance Liquid Chromatography (HPLC) is also discussed as a viable alternative. The protocols herein are designed for researchers, analytical scientists, and process chemists, offering step-by-step guidance from sample preparation to data analysis, grounded in principles of scientific integrity and method validation as outlined by the International Council for Harmonisation (ICH).[1]

Introduction: The Imperative for Precise Quantification

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The efficiency of its synthesis and the purity of the final product are directly dependent on the ability to accurately monitor its formation and consumption within a reaction. A robust analytical method is therefore not merely a quality control tool; it is fundamental to process optimization, ensuring safety, and maintaining regulatory compliance.[2] In-process monitoring allows chemists to understand reaction kinetics, identify the formation of by-products, and determine the optimal endpoint, thereby preventing batch failures and improving overall yield and purity.

This guide provides the necessary protocols to establish a self-validating system for the quantification of this compound, ensuring that the analytical data generated is reliable, repeatable, and trustworthy.[1][3]

Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a relatively volatile and thermally stable compound like this compound, Gas Chromatography (GC) is an ideal separation technique.[4] When coupled with a Mass Spectrometry (MS) detector, the method offers unparalleled selectivity and sensitivity.[5]

Causality for Method Choice:

  • Specificity: Reaction mixtures are inherently complex, containing starting materials, reagents, solvents, catalysts, and multiple by-products. MS detection allows for the unequivocal identification of this compound based on its unique mass spectrum (a molecular "fingerprint"), even if it co-elutes with another component chromatographically.[3]

  • Sensitivity: GC-MS can achieve low limits of detection (LOD) and quantitation (LOQ), which is crucial for tracking the analyte at both high concentrations and trace levels during the final stages of a reaction.[6]

  • Robustness: Modern GC-MS systems are highly reliable and provide consistent performance, making the method suitable for routine analysis in a quality control environment.[5]

Workflow for this compound Quantification

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation Sample 1. Collect Reaction Mixture Aliquot Spike 2. Spike with Internal Standard (IS) Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extract Dry 4. Dry & Dilute Extract Extract->Dry Inject 5. Inject into GC-MS System Dry->Inject Standards Prepare Calibration Standards (Analyte + IS) Calibrate 9. Generate Calibration Curve (Area Ratio vs. Conc.) Standards->Calibrate Separate 6. Chromatographic Separation (GC) Inject->Separate Detect 7. Ionization & Mass Detection (MS) Separate->Detect Integrate 8. Integrate Peak Areas (Analyte & IS) Detect->Integrate Integrate->Calibrate Calculate 10. Calculate Concentration in Sample Calibrate->Calculate

Caption: Overall workflow for GC-MS quantification of this compound.

Primary Protocol: GC-MS Method

This protocol is a self-validating system, designed to ensure accuracy and precision.

Reagents and Materials
  • This compound reference standard (≥99.5% purity)

  • 4-Chlorophenetole (Internal Standard, IS) (≥99% purity)

  • Ethyl Acetate (GC grade or equivalent)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

Standard and Sample Preparation

Expertise & Experience: The use of an internal standard is critical for mitigating variability from sample preparation and injection. 4-Chlorophenetole is an excellent choice as it is structurally similar to the analyte, ensuring comparable extraction efficiency and chromatographic behavior, but is easily resolved by both GC and MS.

Protocol 1: Preparation of Standards

  • Primary Stock Solutions (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard and ~25 mg of 4-Chlorophenetole (IS) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with Ethyl Acetate.

  • Internal Standard Spiking Solution (50 µg/mL): Dilute the IS primary stock solution with Ethyl Acetate.

  • Calibration Standards: Prepare a series of at least five calibration standards by adding fixed amounts of the IS spiking solution and varying amounts of the this compound primary stock to volumetric flasks, diluting with Ethyl Acetate. A suggested concentration range is 5, 20, 50, 100, and 200 µg/mL for this compound, with a constant IS concentration of 50 µg/mL.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquoting: Carefully pipette 100 µL of the well-mixed reaction mixture into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 1.0 mL of the Internal Standard Spiking Solution (50 µg/mL) to the tube.

  • Extraction: Add 4.0 mL of Ethyl Acetate and 2.0 mL of deionized water (to wash out salts and polar reagents). Cap tightly and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the organic and aqueous layers.

  • Isolation: Carefully transfer the upper organic layer (Ethyl Acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Final Dilution: Transfer the dried extract to an autosampler vial for GC-MS analysis. If the expected concentration is high, a further dilution with Ethyl Acetate may be necessary to fall within the calibration range.[7]

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for analysis. Optimization may be required depending on the specific instrumentation and reaction matrix.

Parameter Recommended Condition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (10:1 ratio); adjust as needed for concentration
Injection Volume 1 µL
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min
MS Transfer Line Temp 280°C
Ion Source Electron Ionization (EI), 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Scan Mode (for identification): 40-400 amuSIM Mode (for quantification):
This compound (Quantifier/Qualifier): m/z 140, 1124-Chlorophenetole (IS): m/z 156, 128
Data Analysis and Calculation
  • Peak Identification: Confirm the identity of this compound and the IS in sample chromatograms by comparing retention times and mass spectra against the authenticated reference standards.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the IS. Plot this area ratio (y-axis) against the concentration of this compound (x-axis). Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is typically required.

  • Quantification of Unknowns: Calculate the area ratio for the unknown samples. Use the regression equation from the calibration curve to determine the concentration of this compound in the prepared sample. Adjust for all dilution factors to report the final concentration in the original reaction mixture.

Method Validation: Ensuring Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[8] Validation provides documented evidence that the method is accurate, precise, and reliable.[1][2]

validation_pillars Validation Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Matrix) Validation->Specificity Linearity Linearity & Range (R² > 0.995) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOQ Limit of Quantitation (S/N ≥ 10) Validation->LOQ Robustness Robustness (Deliberate Small Changes) Validation->Robustness

Caption: Key parameters for analytical method validation.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity [3]To demonstrate that the signal is unequivocally from this compound, without interference from matrix components.Peak purity analysis (MS); baseline resolution from adjacent peaks.
Linearity [9]To verify a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (R²) ≥ 0.995.
Accuracy [10]To determine the closeness of the measured value to the true value.Spike-recovery studies; typically 98-102% recovery for drug substance assays.
Precision [10]To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (%RSD) ≤ 2%.
LOQ/LOD [6]To establish the lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio (S/N) ≥ 10 for LOQ; S/N ≥ 3 for LOD.
Robustness [6]To show the method's reliability with respect to small, deliberate variations in parameters (e.g., flow, temp).%RSD of results should remain within acceptable limits after minor parameter changes.

Alternative Protocol: RP-HPLC-UV Method

High-Performance Liquid Chromatography is a powerful alternative, especially if a GC-MS system is unavailable or if the reaction matrix contains non-volatile interferences that are difficult to remove.[9]

Principle: A reversed-phase HPLC (RP-HPLC) method separates compounds based on their polarity. This compound, being a moderately non-polar molecule, will be well-retained on a C18 column.

Brief Method Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid to improve peak shape).

    • Example Gradient: Start at 40% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.[11]

  • Quantification: External or internal standard method, analogous to the GC-MS procedure.

Considerations: While robust, HPLC-UV may lack the specificity of GC-MS. Co-eluting impurities with a similar UV chromophore could interfere with quantification, necessitating more rigorous specificity studies during validation.[9]

Conclusion

The GC-MS method detailed in this application note provides a robust, specific, and reliable protocol for the quantitative analysis of this compound in complex reaction mixtures. By incorporating principles of method validation and explaining the causality behind procedural choices, this guide equips researchers and drug development professionals with a trustworthy system for in-process control and quality assessment. The alternative HPLC-UV method offers a viable secondary option, ensuring analytical capability across different laboratory settings.

References

  • Title: Validation of Impurity Methods, Part II Source: LCGC North America URL
  • Title: Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Pharmanity URL
  • Title: Sample preparation GC-MS Source: SCION Instruments URL
  • Title: A Guide to GC Sample Preparation Source: Integrated Liner Technologies URL
  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL
  • Title: Sample preparation for gas chromatography Source: ResearchGate URL
  • Title: Analytical method validation: A brief review Source: ResearchGate URL
  • Title: Gas Chromatography Sample Preparation Source: Organomation URL
  • Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms Source: MDPI URL: [Link]

  • Title: HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yield for the synthesis of 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Fluorophenetole. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. The information presented here is based on established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant method for synthesizing this compound?

The most prevalent method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of a 4-fluorophenoxide ion with an ethylating agent.[1][2][3][4] The 4-fluorophenoxide is typically generated in situ by treating 4-fluorophenol with a suitable base.

Q2: What are the essential starting materials and reagents for this synthesis?

The core components for the Williamson ether synthesis of this compound are:

  • Substrate: 4-Fluorophenol

  • Ethylating Agent: Typically an ethyl halide such as ethyl bromide or ethyl iodide.

  • Base: A variety of bases can be used, ranging from alkali hydroxides (e.g., NaOH, KOH) to carbonates (e.g., K₂CO₃) and stronger bases like sodium hydride (NaH).[4]

  • Solvent: The choice of solvent is critical and often depends on the base used. Common solvents include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[4]

Q3: What are the critical reaction parameters that need to be controlled to maximize the yield of this compound?

To achieve optimal results, careful control of the following parameters is essential:

  • Temperature: The reaction temperature influences the rate of both the desired Sₙ2 reaction and potential side reactions like elimination.[1]

  • Choice of Base and Solvent: The base and solvent system must be compatible and effective in deprotonating the 4-fluorophenol without promoting side reactions.

  • Purity of Reactants: The purity of the starting materials, especially the 4-fluorophenol, is crucial as contaminants can lead to byproducts that are difficult to separate.[5]

  • Stoichiometry: The molar ratio of the reactants should be optimized to ensure complete conversion of the limiting reagent.

Q4: What are the typical impurities that can be expected in the final product?

Common impurities in the synthesis of this compound include:

  • Unreacted 4-fluorophenol: Due to incomplete reaction.

  • Phenetole: Arising from phenol contamination in the starting 4-fluorophenol.[5]

  • C-alkylated products: Where the ethyl group attaches to the aromatic ring instead of the oxygen atom.[1][4]

  • Byproducts from the ethylating agent: Such as diethyl ether or ethanol.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem: Consistently Low Reaction Yield

A low yield is one of the most common challenges. The following decision tree can help diagnose the potential cause.

Low_Yield_Troubleshooting Start Low Yield Observed Purity Check Purity of Starting Materials & Reagents Start->Purity Is starting material pure? Conditions Review Reaction Conditions (Temp, Time, Base, Solvent) Start->Conditions Are conditions optimal? SideReactions Investigate Potential Side Reactions Start->SideReactions Are side products being formed? Workup Optimize Workup & Purification Start->Workup Is product lost during isolation? Purity_Sol Solution: - Purify 4-fluorophenol - Use high-purity reagents Purity->Purity_Sol Conditions_Sol Solution: - Optimize temperature - Screen bases/solvents - Consider PTC Conditions->Conditions_Sol SideReactions_Sol Solution: - Adjust conditions to favor Sₙ2 - Use less hindered base SideReactions->SideReactions_Sol Workup_Sol Solution: - Improve extraction technique - Optimize distillation/chromatography Workup->Workup_Sol PTC_Workflow A Aqueous/Solid Phase: 4-Fluorophenol + Base (e.g., NaOH) C Add Phase-Transfer Catalyst (e.g., TBAB) A->C B Organic Phase: Ethyl Bromide in Toluene B->C D Formation of Ion Pair: [Q⁺][ArO⁻] C->D Catalytic Cycle E Transfer to Organic Phase D->E Catalytic Cycle F Sₙ2 Reaction: [Q⁺][ArO⁻] + EtBr -> ArOEt + [Q⁺][Br⁻] E->F Catalytic Cycle G Catalyst Regeneration F->G Catalytic Cycle G->D Catalytic Cycle

Caption: Phase-Transfer Catalysis Workflow

  • Recommended Protocol with PTC:

    • In a round-bottom flask, dissolve 4-fluorophenol in toluene.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB). [6] 4. Add ethyl bromide (1.2 equivalents) to the mixture.

    • Stir the biphasic mixture vigorously at 50-70 °C and monitor the reaction by TLC or GC.

III. References

  • Process for purifying 4-fluorophenol. Google Patents.

  • Williamson ether synthesis. Wikipedia.

  • Troubleshooting failed reactions involving 2-Bromo-4-fluorophenol. Benchchem.

  • The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. NINGBO INNO PHARMCHEM CO.,LTD.

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

  • Phase transfer catalysts – Knowledge and References. Taylor & Francis.

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.

  • Optimizing Chemical Synthesis with 2-Fluorophenol: A Buyer's Guide.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Williamson Ether Synthesis. J&K Scientific LLC.

  • New Trends in Asymmetric Phase Transfer Catalysis 1. AIR Unimi.

  • An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Fluorophenetole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting 4-Fluorophenetole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this crucial reaction. By understanding the underlying chemical principles of the Williamson ether synthesis, the primary route to this compound, you can effectively optimize your reaction conditions and achieve higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing a significant amount of unreacted 4-fluorophenol in my reaction mixture. What are the likely causes and how can I fix this?

A1: Incomplete Deprotonation of 4-Fluorophenol

The first critical step in the Williamson ether synthesis is the quantitative deprotonation of 4-fluorophenol to form the more nucleophilic 4-fluorophenoxide.[1][2] Incomplete deprotonation is a frequent cause of low conversion.

  • Causality: 4-Fluorophenol is more acidic than aliphatic alcohols but requires a sufficiently strong base to ensure complete conversion to the phenoxide.[3] If the base is too weak or used in insufficient stoichiometric amounts, a significant portion of the starting material will remain unreacted.

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using a strong enough base to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), and potassium carbonate (K2CO3).[1][4] For laboratory-scale synthesis, NaH in an aprotic solvent like THF or DMF is highly effective.[1]

    • Stoichiometry: Use at least a stoichiometric equivalent (1.0 eq) of the base. It is common practice to use a slight excess (1.1-1.2 eq) to ensure complete deprotonation, especially if the reagents or solvents are not perfectly anhydrous.

    • Reaction Time and Temperature: Allow sufficient time for the deprotonation to complete before adding the ethylating agent. This is typically 30-60 minutes at room temperature or slightly elevated temperatures.

Experimental Protocol: Deprotonation of 4-Fluorophenol with Sodium Hydride

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenol (1.0 eq).

  • Add anhydrous solvent (e.g., THF or DMF) via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions.

  • Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-45 minutes, or until hydrogen gas evolution ceases.

Q2: My reaction is slow and the conversion rate is poor, even with a strong base. What other factors should I consider?

A2: The Choice of Ethylating Agent and Reaction Conditions

The Williamson ether synthesis is an S­N2 reaction, and its success is highly dependent on the nature of the electrophile (the ethylating agent) and the reaction conditions.[1][5][6]

  • Causality: The S­N2 mechanism involves a backside attack of the nucleophile (4-fluorophenoxide) on the carbon bearing the leaving group.[1][6] The reaction rate is sensitive to the quality of the leaving group and steric hindrance at the reaction center.

  • Troubleshooting Steps:

    • Leaving Group: The leaving group's ability to depart is crucial. For ethylating agents, the reactivity order is generally I > Br > Cl > F.[1] Ethyl iodide or ethyl bromide are excellent choices. Ethyl tosylate or ethyl mesylate are also highly effective alternatives.[1][2] Using ethyl chloride will result in a slower reaction, and ethyl fluoride is not a suitable substrate.[1]

    • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for S­N2 reactions as they solvate the cation of the phenoxide without strongly solvating the nucleophilic anion, thus increasing its reactivity.[1][6]

    • Temperature: Increasing the reaction temperature can enhance the rate. However, excessive heat can promote side reactions. A temperature range of 50-80 °C is typically effective for this synthesis.

ParameterRecommendationRationale
Ethylating Agent Ethyl iodide, Ethyl bromide, Ethyl tosylateExcellent leaving groups for S­N2 reactions.[1][2]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity.[1][6]
Temperature 50-80 °CIncreases reaction rate without promoting significant side reactions.
Q3: I am observing the formation of byproducts. What are the likely side reactions and how can I minimize them?

A3: Competing Elimination and Ring Alkylation Reactions

While the desired reaction is O-alkylation, two primary side reactions can reduce the yield of this compound: elimination of the ethylating agent and C-alkylation of the phenoxide ring.

  • Causality:

    • Elimination (E2): Alkoxides are strong bases and can induce an E2 elimination reaction with the alkyl halide to form an alkene (ethene in this case), particularly at higher temperatures.[1][5] This is more of a concern with secondary and tertiary alkyl halides but can occur with primary halides under forcing conditions.[1]

    • C-Alkylation: The 4-fluorophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. Alkylation can occur at the ortho position to the hydroxyl group, leading to the formation of 2-ethyl-4-fluorophenol.[5]

  • Troubleshooting and Optimization:

    • Control Temperature: Avoid excessively high temperatures to minimize the E2 elimination pathway. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that provides a good reaction rate without significant byproduct formation.

    • Choice of Counter-ion and Solvent: The degree of C-alkylation versus O-alkylation can be influenced by the solvent and the counter-ion (e.g., Na+, K+). In general, polar aprotic solvents favor O-alkylation.

    • Phase Transfer Catalysis (PTC): Using a phase-transfer catalyst can be highly effective in minimizing side reactions and improving the yield.[5][7] A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, transports the phenoxide ion from the solid or aqueous phase into the organic phase where the ethylating agent is present.[5][7][8] This often allows for milder reaction conditions (lower temperature, weaker base like K2CO3) and improves the selectivity for O-alkylation.[8][9][10]

Workflow for Diagnosing Low Conversion Rates

Caption: A troubleshooting decision tree for low conversion rates.

Q4: I am having trouble reproducing a literature procedure. What are some often-overlooked experimental details?

A4: The Importance of Anhydrous Conditions and Reagent Quality

The success of the Williamson ether synthesis, particularly when using highly reactive bases like sodium hydride, is critically dependent on the exclusion of moisture.

  • Causality: Water will react with strong bases like NaH, consuming them and reducing the amount available to deprotonate the 4-fluorophenol. Water can also react with the ethylating agent.

  • Troubleshooting Steps:

    • Glassware: Ensure all glassware is thoroughly dried before use, either in an oven or by flame-drying under vacuum.

    • Solvents: Use anhydrous solvents. Solvents can be dried using standard laboratory procedures (e.g., distillation from a drying agent) or by using commercially available anhydrous solvents.

    • Reagents: Ensure the 4-fluorophenol is dry. The quality of the sodium hydride is also important; use from a freshly opened container if possible.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) will prevent moisture from the air from entering the reaction vessel.[11]

Mechanism of Williamson Ether Synthesis for this compound

Williamson_Synthesis F_Phenol 4-Fluorophenol F_Phenoxide 4-Fluorophenoxide (Nucleophile) F_Phenol->F_Phenoxide + Base Base Base (e.g., NaH) EtBr Ethyl Bromide NaBr NaBr F_Phenetole This compound F_Phenoxide->F_Phenetole + Ethyl Bromide

Caption: The two-step mechanism of this compound synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Slideshare. Phase transfer catalysis. [Link]

  • European Patent Office. Preparation of 4-fluorophenols - EP 0188848 A1. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • The Williamson Ether Synthesis. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • ElectronicsAndBooks. Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. [Link]

  • Google Patents.
  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0 : r/chemistry. [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • StudySmarter. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • NIH. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • ResearchGate. Synthesis of 4-aminophenol-glucopyranoside | Request PDF. [Link]

  • PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

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Managing side reactions during the functionalization of 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-Fluorophenetole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile building block. Here, we move beyond simple protocols to explore the underlying principles governing reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes. Our focus is on anticipating and managing common side reactions to ensure the integrity and efficiency of your experiments.

Understanding the Reactivity of this compound

Before delving into specific issues, it is crucial to understand the electronic properties of this compound. The molecule possesses two key substituents on the aromatic ring: an ethoxy group (-OEt) and a fluorine atom (-F).

  • The Ethoxy Group (-OEt): This is a strongly activating group due to the resonance effect (+M), where the oxygen's lone pairs donate electron density to the aromatic ring. This significantly increases the ring's nucleophilicity, making it more reactive towards electrophiles. The ethoxy group is a powerful ortho, para-director.[1][2][3]

  • The Fluorine Atom (-F): As a halogen, fluorine exhibits a dual electronic nature. It is highly electronegative, withdrawing electron density through the inductive effect (-I), which deactivates the ring. However, it also possesses lone pairs that can be donated via resonance (+M), directing incoming electrophiles to the ortho and para positions.[1][4] For fluorine, the +M effect can significantly counteract the -I effect, especially at the para position.[1]

In this compound, the powerful activating and directing effect of the ethoxy group dominates the weaker and more complex influence of the fluorine atom. Therefore, electrophilic aromatic substitution (EAS) is overwhelmingly directed to the positions ortho to the ethoxy group (C2 and C6).

Section 1: Electrophilic Aromatic Substitution (EAS) - Common Challenges

Electrophilic aromatic substitution is the most common method for functionalizing this compound. However, the high reactivity of the substrate can lead to several challenges.

FAQ 1: Poor Regioselectivity - Why am I getting a mixture of ortho and para isomers?

Question: I am attempting a functionalization (e.g., nitration) of this compound and obtaining a mixture of the desired 2-substituted product and the 3-substituted isomer. How can I improve the selectivity for the C2 position?

Answer:

The formation of a mixture of isomers arises from the competing directing effects of the ethoxy and fluoro substituents. While the ethoxy group strongly directs ortho (to C2 and C6), the fluorine atom also directs ortho to itself (to C3 and C5).

Causality:

  • Dominant Director: The ethoxy group is a more potent activating and directing group than fluorine.[1][3] Therefore, substitution at the C2 and C6 positions is electronically favored.

  • Steric Hindrance: The ethoxy group is bulkier than the fluorine atom. This steric hindrance can slightly disfavor substitution at the adjacent C2 and C6 positions, especially with bulky electrophiles, potentially allowing for a small amount of substitution at the less hindered C3 and C5 positions.[5]

  • Reaction Conditions: Harsh reaction conditions (high temperatures, strong acids) can overcome the subtle energy differences between the transition states leading to different isomers, resulting in reduced selectivity.

Troubleshooting and Mitigation Strategies:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) often enhances selectivity by favoring the kinetically controlled product, which is typically the C2-substituted isomer due to the ethoxy group's strong directing effect.[6]

  • Choice of Reagents:

    • For Nitration: Use milder nitrating agents. Instead of a harsh mixture of concentrated H₂SO₄ and HNO₃, consider using a pre-formed nitronium salt like NO₂BF₄ at low temperatures, or conditions like nitrous acid in trifluoroacetic acid which can favor specific isomers.[7][8]

    • For Bromination: Avoid using neat bromine (Br₂), which is highly reactive. Instead, use N-Bromosuccinimide (NBS) with a suitable catalyst or solvent. This allows for a slow, controlled generation of the electrophile.[9]

  • Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents may sometimes favor the formation of a specific isomer. It is advisable to screen a range of solvents to find the optimal conditions.

Workflow for Optimizing Regioselectivity

start Problem: Isomer Mixture (ortho vs. meta to -OEt) temp Reduce Reaction Temperature (e.g., 0 °C) start->temp reagent Switch to Milder Reagent (e.g., NBS for Br₂) start->reagent solvent Screen Solvents (e.g., Dichloromethane vs. THF) start->solvent analyze Analyze Isomer Ratio (GC-MS, NMR) temp->analyze reagent->analyze solvent->analyze analyze->start If improvement needed optimal Optimal Selectivity Achieved analyze->optimal If successful

Caption: Workflow for troubleshooting poor regioselectivity.

FAQ 2: Polysubstitution - How can I prevent the formation of di- and tri-substituted products?

Question: During the bromination of this compound, I am observing significant amounts of di- and even tri-brominated species, leading to a low yield of my desired mono-brominated product. What is causing this and how can I stop it?

Answer:

This is a classic example of over-reaction, driven by the high activation of the aromatic ring by the ethoxy group. The initial mono-substituted product is often still electron-rich enough to react further with the electrophile.

Causality:

  • Activating Nature of the Substrate: The ethoxy group makes the this compound ring highly nucleophilic and prone to multiple substitutions.[2]

  • High Reagent Concentration/Reactivity: Using a large excess of a highly reactive electrophile (like liquid bromine) provides ample opportunity for subsequent substitutions to occur before the initial reaction is complete.[9]

Troubleshooting and Mitigation Strategies:

  • Control Stoichiometry: This is the most critical factor. Use the electrophile as the limiting reagent. A stoichiometry of 1.0 to 1.1 equivalents of the electrophile relative to this compound is a good starting point.

  • Slow Addition: Add the electrophile dropwise or in small portions to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Lower Temperature: As with improving selectivity, lower temperatures decrease the overall reaction rate, giving you better control and reducing the likelihood of over-reaction.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to an acceptable level.

ParameterTo Promote Mono-substitutionTo Avoid PolysubstitutionRationale
Electrophile Stoichiometry 1.0 - 1.1 eq.> 1.5 eq.Limits the availability of the electrophile for subsequent reactions.
Addition Method Slow, dropwise additionRapid, single-portion additionMaintains a low instantaneous concentration of the electrophile.
Temperature Low (e.g., 0 °C or below)Room Temp. or elevatedReduces the overall reaction rate, allowing for better control.
Reaction Monitoring Essential (TLC, GC)Often neglectedAllows for quenching the reaction at the optimal point.

Table 1. Key parameter adjustments to control the degree of substitution.

FAQ 3: Ipso-Substitution - I am seeing byproducts suggesting the displacement of Fluorine. Is this possible?

Question: My mass spectrometry data shows a byproduct where the fluorine atom has been replaced by the incoming electrophile (e.g., a nitro group). I thought C-F bonds were strong. How is this happening?

Answer:

Yes, this is possible and is known as ipso-substitution—substitution at a position already bearing a substituent other than hydrogen.[10][11] While less common than substitution at a C-H bond, it can occur under certain conditions.

Causality:

  • Mechanism: The reaction proceeds through a standard electrophilic aromatic substitution mechanism, where the electrophile attacks the carbon atom bonded to the fluorine (the ipso position).[10][12] This forms a Wheland intermediate. Instead of a proton being eliminated to restore aromaticity, the fluorine atom is eliminated.

  • Driving Force: The viability of ipso-substitution depends on the ability of the substituent to act as a leaving group. While fluoride (F⁻) is not an excellent leaving group, under strongly acidic or forcing conditions, this pathway can become competitive.[10] Certain electrophiles, like the nitronium ion (NO₂⁺), are particularly known to promote ipso-attack.[13]

Troubleshooting and Mitigation Strategies:

  • Milder Conditions: Avoid excessively high temperatures and highly concentrated acids, which can promote this side reaction.

  • Protecting Groups: In cases where ipso-substitution is a significant problem and functionalization at other positions is desired, a temporary blocking group, such as a sulfonic acid group, could be installed at the desired reactive site, the reaction performed elsewhere, and then the blocking group removed.[8]

  • Alternative Synthetic Routes: If ipso-substitution proves unavoidable, it may be necessary to reconsider the synthetic strategy, perhaps by introducing the fluorine atom at a later stage in the synthesis.

Mechanism of Ipso-Nitration

cluster_0 Ipso Attack cluster_1 Rearomatization A This compound B Wheland Intermediate (Sigma Complex) A->B + NO₂⁺ C Ipso-substituted Product B->C - F⁺ (formally)

Caption: Simplified mechanism of ipso-substitution.

Section 2: Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are powerful C-C bond-forming reactions. However, they come with their own unique set of challenges.

FAQ 4: Uncontrollable Polyalkylation in Friedel-Crafts Alkylation - How do I get a clean mono-alkylated product?

Question: I am trying to perform a Friedel-Crafts alkylation on this compound, but I am getting a complex mixture of polyalkylated products. How can I resolve this?

Answer:

This is a fundamental limitation of the Friedel-Crafts alkylation reaction. The alkyl group being added is an activating group.[14] This means the mono-alkylated product is more reactive than the starting this compound, leading to a rapid second alkylation.

Causality:

  • Product is More Reactive than Reactant: The reaction creates its own, more reactive substrate, leading to a positive feedback loop of alkylation.[15][16]

Troubleshooting and Mitigation Strategies:

  • Use a Large Excess of Substrate: By using a large excess of this compound relative to the alkylating agent, you increase the statistical probability that the electrophile will react with the starting material rather than the mono-alkylated product. This is often impractical due to cost and separation difficulties.

  • The Superior Alternative: Friedel-Crafts Acylation followed by Reduction: This is the most robust and widely accepted solution.[14][16]

    • Step 1: Acylation: Perform a Friedel-Crafts acylation using an acyl halide (e.g., acetyl chloride) and a Lewis acid (e.g., AlCl₃). The resulting acyl group is strongly deactivating, which effectively shuts down any further electrophilic substitution on the ring.[16][17] This ensures a clean, mono-acylated product.

    • Step 2: Reduction: The ketone can then be reduced to the desired alkyl group using standard methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

Recommended Workflow: Acylation-Reduction

start This compound acyl Friedel-Crafts Acylation (e.g., CH₃COCl, AlCl₃) start->acyl product_acyl Mono-acylated Product (Deactivated Ring) acyl->product_acyl reduction Ketone Reduction (e.g., Wolff-Kishner) product_acyl->reduction product_final Desired Mono-alkylated Product reduction->product_final

Caption: The reliable two-step sequence to achieve mono-alkylation.

Section 3: Other Potential Side Reactions

FAQ 5: Ether Cleavage - Could my reaction conditions be hydrolyzing the ethoxy group?

Question: I am observing 4-Fluorophenol as a significant byproduct in my reaction, which I am running under strongly acidic conditions. Is the ether bond being cleaved?

Answer:

Yes, it is possible. While aryl ethers are generally stable, the ether linkage can be susceptible to cleavage under harsh acidic conditions, particularly in the presence of strong nucleophiles (like bromide or iodide ions) and at elevated temperatures. This is an Sₙ1 or Sₙ2 type reaction at the ethyl group.

Causality:

  • Protonation of Ether Oxygen: The first step is the protonation of the ether oxygen by a strong acid.

  • Nucleophilic Attack: A nucleophile present in the reaction mixture can then attack the α-carbon of the ethyl group, leading to the cleavage of the C-O bond and formation of 4-Fluorophenol and an ethyl derivative (e.g., ethyl bromide).

Troubleshooting and Mitigation Strategies:

  • Moderate Acidity: If possible, use the minimum amount of acid required to catalyze the desired reaction.

  • Avoid High Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Avoid Strong Nucleophilic Anions: If using an acid like HBr is not essential for the primary reaction, consider using a non-nucleophilic acid like sulfuric acid or a Lewis acid.

  • Protecting Groups: If harsh conditions are unavoidable, consider replacing the ethyl group with a more robust protecting group that can be removed later.

References

  • Electrophilic aromatic directing groups - Wikipedia. Wikipedia. [Link]

  • LECTURE 3 (e) Ipso-Substitution. University of the West Indies at Mona. [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's University. [Link]

  • Directing Effects | ChemTalk. ChemTalk. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Ipso substitution and its rules. Chemistry Stack Exchange. [Link]

  • ipso attack. VSSD College. [Link]

  • Directing Effects - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Overreaction of Friedel Crafts Alkylation. Reddit. [Link]

  • Illustrated Glossary of Organic Chemistry - Ipso substitution. UCLA Chemistry. [Link]

  • Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples. YouTube. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Ortho, Para, Meta - Chemistry Steps. Chemistry Steps. [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. [Link]

  • Nitrous and nitric acid ionisation equilibria and nitrous acid-catalysed nitration of 4-fluorophenol, in aqueous trifluoroacetic acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. PubMed Central. [Link]

  • Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

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Technical Support Center: Advanced Purification of High-Purity 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material (>99.5%) for their work. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Williamson ether synthesis?

A1: The impurity profile of this compound is dominated by the starting materials and reagents used in its synthesis. The typical synthesis involves the reaction of 4-fluorophenol with an ethylating agent (e.g., iodoethane, ethyl bromide, or diethyl sulfate) in the presence of a base (e.g., K₂CO₃, NaOH).

The most common impurities include:

  • Unreacted 4-Fluorophenol: This is the most significant and often most challenging impurity to remove due to its structural similarity to the product.

  • Residual Base: Inorganic salts (e.g., K₂CO₃, NaI, NaBr) remaining after the reaction.

  • Reaction Solvents: Acetone, acetonitrile, or DMF are common solvents that may be present.

  • Isomeric Impurities: If the starting 4-fluorophenol contains isomers like 2-fluorophenol or 3-fluorophenol, you will likely form the corresponding 2-fluorophenetole and 3-fluorophenetole byproducts.[1]

  • Phenol: Phenol is a common impurity in commercial 4-fluorophenol and can be carried through the synthesis.[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
This compound C₈H₉FO140.15171-172 Product; ether; cannot hydrogen bond.
4-FluorophenolC₆H₅FO112.10~185 Starting material; phenol; capable of strong hydrogen bonding.[1][3][4]
IodoethaneC₂H₅I155.9772Common ethylating agent; volatile.
Potassium CarbonateK₂CO₃138.21N/A (decomposes)Inorganic base; removed during aqueous workup.

Q2: Which purification technique is most effective for achieving >99.5% purity?

A2: A multi-step approach is typically required. The primary and most powerful technique is Fractional Vacuum Distillation . This is highly effective due to the significant difference in boiling points between this compound (~172 °C) and the main impurity, 4-Fluorophenol (~185 °C). This difference arises because 4-fluorophenol can form intermolecular hydrogen bonds, which elevates its boiling point despite its lower molecular weight. This compound, being an ether, lacks this capability. For removing the acidic 4-fluorophenol, a preliminary aqueous base wash is a crucial and highly effective step before distillation. For ultra-high purity, a final polishing step via preparative chromatography may be necessary.

Q3: Why is vacuum distillation recommended over atmospheric distillation?

A3: While the boiling point of this compound is relatively moderate, operating under a vacuum lowers the boiling point of all components. This has two main advantages:

  • Prevents Thermal Degradation: It minimizes the risk of thermal decomposition or side reactions that can occur at higher temperatures, preserving the integrity of the product.

  • Improves Separation Efficiency: In some cases, reducing the temperature can enhance the relative volatility difference between closely boiling compounds, leading to a more efficient separation.

Purification Workflow Overview

The overall strategy involves a logical sequence of steps to remove different classes of impurities.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Analysis & Polishing Crude_Mixture Crude Reaction Mixture Aqueous_Wash Aqueous Base Wash (e.g., 5% NaOH) Crude_Mixture->Aqueous_Wash Removes acidic 4-fluorophenol & base Drying Dry Organic Layer (e.g., MgSO₄) Aqueous_Wash->Drying Removes water Distillation Fractional Vacuum Distillation Drying->Distillation Removes residual starting material & other volatiles Purity_Check Purity Analysis (GC-MS, NMR) Distillation->Purity_Check Collect fractions Final_Product High-Purity Product (>99.5%) Purity_Check->Final_Product If purity is met Chromatography Optional: Preparative HPLC Purity_Check->Chromatography If trace impurities remain Chromatography->Final_Product

Caption: General workflow for purifying this compound.

Troubleshooting Guide

Problem 1: Final product is contaminated with 4-Fluorophenol after distillation.
  • Cause A: Inefficient Fractional Distillation. The separation of compounds with boiling points differing by less than 25 °C requires an efficient fractionating column.[5] Simple distillation is insufficient.

    • Solution:

      • Use an Appropriate Column: Employ a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates.[6]

      • Optimize Reflux Ratio: Heat the distillation pot slowly and allow a temperature gradient to establish in the column. The rate of takeoff (distillate collection) should be slow, typically 1-2 drops per second, to ensure multiple vaporization-condensation cycles.[6]

      • Ensure Proper Insulation: Wrap the distillation column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature condensation.

  • Cause B: Incomplete Removal Prior to Distillation. A high initial concentration of 4-fluorophenol can overwhelm the capacity of the distillation column.

    • Solution:

      • Perform an Aqueous Base Wash: Before distilling, dissolve the crude product in a water-immiscible solvent (e.g., diethyl ether, ethyl acetate). Wash this organic solution 2-3 times with a dilute aqueous base (e.g., 5% NaOH or 5% K₂CO₃). The basic solution will deprotonate the acidic 4-fluorophenol to form the water-soluble sodium or potassium 4-fluorophenoxide salt, which partitions into the aqueous layer. The this compound (an ether) is not acidic and will remain in the organic layer.

      • Follow with a Brine Wash: After the base wash, wash the organic layer with saturated NaCl solution (brine) to remove residual water and dissolved base before drying with an agent like MgSO₄ or Na₂SO₄.

Problem 2: Low product recovery after purification.
  • Cause A: Product Loss During Aqueous Wash. Emulsion formation during the base wash can trap the organic product.

    • Solution:

      • Break Emulsions: Add a small amount of brine to the separatory funnel and swirl gently to help break up emulsions.

      • Avoid Vigorous Shaking: Invert the separatory funnel gently rather than shaking vigorously, especially if emulsions are a known issue.

  • Cause B: Inefficient Distillation. "Hold-up" in a long or complex fractionating column can retain a significant amount of product.

    • Solution:

      • Choose Appropriate Scale: Use the smallest distillation apparatus and column suitable for the volume of material being purified to minimize surface area and hold-up.

      • "Chaser" Solvent: For small-scale distillations, after collecting the main product fraction, you can add a small amount of a high-boiling, inert solvent (a "chaser") to the distillation pot to help push the remaining product vapor through the column.

Problem 3: GC-MS analysis shows unexpected peaks or poor peak shape.
  • Cause A: GC Column Contamination. Phenolic compounds can be "active" and may adhere to surfaces within the GC system, leading to peak tailing or carryover in subsequent injections.[7]

    • Solution:

      • Use a Derivatizing Agent: While not ideal for a purity check, derivatizing a small aliquot with an agent like BSTFA can improve the chromatography of any residual phenolic impurities.

      • Regular Maintenance: Bake out the GC column and clean the inlet liner and MS source regularly, especially when analyzing phenols.

  • Cause B: Presence of Isomers. If the starting 4-fluorophenol was not pure, isomeric phenetoles may be present. These will have very similar mass spectra and close retention times.

    • Solution:

      • High-Resolution GC Column: Use a long, high-resolution capillary column (e.g., 60m) to achieve baseline separation of isomers.

      • NMR Analysis: Use ¹H and ¹⁹F NMR spectroscopy to confirm the structure and identify isomeric impurities, which will have distinct spectral patterns.

Troubleshooting_Tree Start Purity < 99.5% after distillation Check_GCMS Analyze impurities by GC-MS Start->Check_GCMS Phenol_Impurity Is 4-Fluorophenol the main impurity? Check_GCMS->Phenol_Impurity Other_Peaks Are there other major peaks? Phenol_Impurity->Other_Peaks No Base_Wash Perform (or repeat) aqueous base wash before re-distilling. Phenol_Impurity->Base_Wash Yes Check_Isomers Analyze starting material. Consider preparative HPLC for isomer separation. Other_Peaks->Check_Isomers Yes, similar MW Check_Byproducts Identify byproducts (MS). Review synthesis conditions to minimize their formation. Other_Peaks->Check_Byproducts Yes, different MW Improve_Distillation Re-distill with a more efficient column and slower takeoff rate. Base_Wash->Improve_Distillation

Caption: Troubleshooting decision tree for low product purity.

Experimental Protocols

Protocol 1: Aqueous Base Wash for 4-Fluorophenol Removal
  • Dissolution: Dissolve the crude this compound product in a suitable volume of diethyl ether or ethyl acetate (approx. 5-10 mL of solvent per gram of crude product) in a separatory funnel.

  • First Wash: Add an equal volume of 5% w/v aqueous sodium hydroxide (NaOH) solution. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and gently invert the funnel 10-15 times. Do not shake vigorously to avoid emulsions.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-3) with fresh 5% NaOH solution.

  • Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to initiate drying. Drain the final aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 15-20 minutes.

  • Filtration: Filter the solution to remove the drying agent. The resulting filtrate contains this compound in the organic solvent, ready for solvent removal and distillation.

Protocol 2: Fractional Vacuum Distillation

This protocol assumes a standard laboratory setup with a vacuum pump, manifold, and cold trap.

  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased.

  • Charge the Flask: Transfer the crude, washed, and dried this compound oil into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Apply Vacuum: Connect the apparatus to the vacuum line and slowly evacuate the system. A target pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first few drops of distillate, which may contain residual solvents or highly volatile impurities, in a separate receiving flask.

    • Main Fraction: As the vapor temperature rises and stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask. Collect the distillate while the temperature remains constant.

    • Final Fraction: If the temperature begins to rise sharply again, it indicates the onset of higher-boiling impurities (like 4-fluorophenol). Stop the distillation or collect this fraction in a separate flask.

  • Shutdown: Remove the heat source and allow the system to cool completely before slowly re-introducing air to the apparatus.

References

  • Google Patents. (n.d.). FR2549041A1 - Process for purifying 4-fluorophenol.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Justia Patents. (1984). Method of purifying 4-fluorophenol. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Chromatography Forum. (2019). Chlorinated phenols contaminate GC column or mass spec?. Retrieved from [Link]

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Technical Support Center: Preventing Decomposition of 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common challenge in synthetic chemistry: preventing the decomposition of 4-Fluorophenetole during reactions. By understanding the molecule's stability and applying the right strategies, you can significantly improve reaction outcomes, yields, and purity.

Understanding the Instability of this compound

This compound is a valuable building block, but its utility can be compromised by unwanted side reactions. Decomposition typically occurs at two primary sites: the aryl ether linkage and the carbon-fluorine (C-F) bond .

  • Ether Cleavage: The ether bond is susceptible to cleavage under strong acidic conditions, especially in the presence of good nucleophiles like bromide or iodide ions.[1][2][3] This reaction proceeds via protonation of the ether oxygen, making the ethyl group a better leaving group, which is then displaced.

  • C-F Bond Activation: While the C-F bond is the strongest single bond to carbon, it is not inert.[4][5] Certain transition metal catalysts, particularly in low oxidation states, can activate this bond, leading to hydrodefluorination or other undesired cross-coupling products.[6][7] This is a significant consideration in many modern catalytic reactions.

Understanding these two competing degradation pathways is the first step toward designing robust reaction protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in a question-and-answer format.

Question: My reaction with this compound is showing a significant amount of 4-Fluorophenol as a byproduct. What is causing this and how can I fix it?

Answer: The presence of 4-Fluorophenol is a clear indicator of ether cleavage . This is most commonly caused by acidic conditions, which may be explicitly added or generated in situ.

Immediate Troubleshooting Steps:

  • Check Reagent Acidity: Scrutinize all reagents for acidic nature. Lewis acids or even certain grades of solvents can be acidic enough to promote cleavage, especially at elevated temperatures.

  • Add a Non-Nucleophilic Base: If the reaction tolerates it, add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize any trace acid.

  • Lower Reaction Temperature: Ether cleavage is often accelerated by heat.[1] Determine if the reaction can proceed efficiently at a lower temperature.

  • Avoid Strong Protic Acids: If an acid is required, consider a weaker one or a Lewis acid that is less prone to protonating the ether oxygen. Avoid strong mineral acids and hydrogen halides like HBr and HI.[2]

Question: I am attempting a cross-coupling reaction and observing hydrodefluorination (loss of fluorine). Why is this happening?

Answer: This points to C-F bond activation , a known side reaction in transition metal-catalyzed processes.[6] The catalyst you are using is likely interacting with the C-F bond.

Immediate Troubleshooting Steps:

  • Catalyst/Ligand Choice: The choice of metal and ligand is critical.

    • For palladium-catalyzed reactions, ligands with lower electron density on the metal center can sometimes disfavor C-F activation. Experiment with different phosphine ligands (e.g., moving from a highly electron-rich ligand to a less donating one).

    • Consider alternative metals. Nickel-based catalysts, for example, have shown utility in activating C-F bonds for specific transformations but might be too reactive if you want to preserve the bond.[7]

  • Reaction Temperature: C-F activation often has a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still affords a good reaction rate can minimize this side product.

  • Minimize Reaction Time: Prolonged exposure to the catalyst at high temperatures increases the likelihood of side reactions. Monitor the reaction closely (e.g., by TLC or GC/MS) and quench it as soon as the starting material is consumed.

Question: My reaction mixture is turning dark or forming tar-like substances. What does this indicate?

Answer: Dark coloration or polymerization often suggests significant, uncontrolled decomposition. This can be caused by thermal instability or incompatibility with strong reagents.[8][9]

Immediate Troubleshooting Steps:

  • Assess Thermal Stability: this compound, like many aromatic compounds, can decompose at high temperatures.[10][11] If your reaction is running above 150°C, thermal decomposition is a strong possibility.

  • Check for Strong Oxidizing or Reducing Agents: Incompatible reagents can lead to radical reactions or complete degradation of the aromatic ring.[8] Ensure your reagents are compatible. For instance, strong oxidizing agents are listed as incompatible with the related compound 4-Fluorophenol.[12]

  • Degas Your Solvents: The presence of oxygen can sometimes lead to oxidative decomposition pathways, especially in the presence of transition metal catalysts. Ensure solvents are properly degassed.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? To ensure long-term stability, store this compound in a tightly sealed container in a cool, dry, and dark place.[8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation over time.

Q2: Which reaction conditions are generally "safe" for this compound? Conditions that are generally well-tolerated include:

  • Mildly basic conditions (e.g., K₂CO₃, NaHCO₃, organic amines).[13]

  • Mildly acidic conditions using acids that are not strong proton donors (e.g., some Lewis acids).

  • Reaction temperatures below 120°C.

  • Palladium-catalyzed reactions with carefully selected ligands that do not promote C-F activation.

Q3: Can I perform a nitration or Friedel-Crafts reaction on this compound? Yes, but with caution. These reactions often require strong acids or Lewis acids, which can promote ether cleavage. It is crucial to use the mildest possible conditions that will effect the desired transformation. For example, using acetyl nitrate or a milder Lewis acid at low temperatures can be a successful strategy.

Recommended Protocols & Data

Table 1: Recommended Conditions for Common Reactions
Reaction TypeCatalyst/ReagentBaseSolventTemp (°C)Key Consideration
Suzuki Coupling Pd(PPh₃)₄ (2-5 mol%)K₂CO₃ (2.0 equiv.)Dioxane/H₂O80-100Avoid overly electron-rich ligands that may promote C-F activation.
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃Toluene100-110Ligand choice is critical to prevent C-F bond insertion.
Williamson Ether N/AK₂CO₃ or NaHDMF or ACN25-80Reaction is generally stable; main concern is reactivity of the alkyl halide.
Ortho-Lithiation n-BuLi or s-BuLiTMEDATHF or Et₂O-78 to 0The ether group is a moderate ortho-directing group.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for cross-coupling reactions while preserving the integrity of the molecule.

Reagents:

  • 4-Bromo-1-fluoro-2-ethoxybenzene (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 4-Bromo-1-fluoro-2-ethoxybenzene, phenylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the toluene.

  • Add the degassed toluene/water solvent mixture to the Schlenk flask, followed by the catalyst pre-mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving decomposition issues with this compound.

G start Decomposition Observed q1 Identify Byproducts: 4-Fluorophenol or Defluorinated Product? start->q1 ether_cleavage Indicates Ether Cleavage (4-Fluorophenol) q1->ether_cleavage 4-Fluorophenol cf_activation Indicates C-F Activation (Defluorination) q1->cf_activation Defluorination sol_ether1 Check for Acidic Reagents/ Conditions ether_cleavage->sol_ether1 sol_cf1 Change Catalyst/Ligand System cf_activation->sol_cf1 sol_ether2 Add Mild, Non-Nucleophilic Base (e.g., K2CO3) sol_ether1->sol_ether2 sol_ether3 Reduce Reaction Temperature sol_ether2->sol_ether3 end Reaction Optimized sol_ether3->end sol_cf2 Reduce Reaction Temperature sol_cf1->sol_cf2 sol_cf3 Minimize Reaction Time sol_cf2->sol_cf3 sol_cf3->end

Caption: Troubleshooting decision tree for this compound decomposition.

References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. Retrieved from [Link]

  • Wang, B., et al. (2021). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC - NIH. Retrieved from [Link]

  • Li, Y., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Zheng, L., et al. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. Retrieved from [Link]

  • Nature Research. (2018). C-Si bond formation via C-F bond cleavage. Retrieved from [Link]

  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved from [Link]

  • Pearson. (2024). Cleavage of Phenyl Ethers: Videos & Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • ResearchGate. (2006). Analysis of Two Gene Clusters Involved in the Degradation of 4-Fluorophenol by Arthrobacter sp. Strain IF1. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenol. Retrieved from [Link]

  • ElectronicsAndBooks. (2006). Biodegradation of meta-fluorophenol by an acclimated activated sludge. Retrieved from [Link]

  • Reddit. (2024). I am unsure which is more acidic. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

  • Raines, R. T., et al. (2010). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central. Retrieved from [Link]

  • Reddit. (2025). 4-Aminophenol stability. Retrieved from [Link]

  • Mendeley. (2019). Degradation of 4-chlorophenol in aqueous solution by dielectric barrier discharge system: effect of fed gases. Retrieved from [Link]

  • Merck Millipore. (n.d.). PCR Troubleshooting Tips. Retrieved from [Link]

  • Semantic Scholar. (1991). Photolytic Dechlorination of 4-Chlorophenol Using an ArF Excimer Laser. Retrieved from [Link]

  • ResearchGate. (2024). Electrochemical Degradation Study of 4‐Chlorophenol Using Magnesium Ferrite Catalysts Prepared by Solution Combustion. Retrieved from [Link]

Sources

Scaling up the synthesis of 4-Fluorophenetole from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant scale. We will delve into the critical aspects of the Williamson ether synthesis, the primary route for this transformation, and address the common challenges encountered during scale-up. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and scalable process.

I. Understanding the Core Synthesis: The Williamson Ether Reaction

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of 4-fluorophenol to its corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or ethyl iodide, in an SN2 reaction.[1][2][3][4][5]

The fundamental steps are:

  • Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of 4-fluorophenol, forming the 4-fluorophenoxide ion.

  • Nucleophilic Attack: The 4-fluorophenoxide ion attacks the electrophilic carbon of the ethylating agent, displacing the halide leaving group.

WilliamsonEtherSynthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide Ion 4-Fluorophenol->4-Fluorophenoxide + Base Base Base (e.g., NaOH, K2CO3) This compound This compound 4-Fluorophenoxide->this compound + Ethyl Halide Ethyl_Halide Ethyl Halide (e.g., EtBr) Halide_Ion Halide Ion (e.g., Br-) This compound->Halide_Ion

Caption: General workflow of this compound synthesis.

II. Troubleshooting Guide: From Lab to Pilot Plant

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.

Reaction Kinetics and Yield

Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?

A common challenge during scale-up is a decrease in yield.[6] Several factors can contribute to this:

  • Inefficient Mixing and Heat Transfer: In larger reactors, achieving uniform mixing and temperature is more difficult. This can lead to localized "hot spots" or areas with poor reagent distribution, promoting side reactions.[6][7]

    • Solution: Optimize the stirrer speed and impeller design for the larger vessel. Implement a more robust temperature control system, potentially with multiple heating/cooling jackets or internal cooling coils.[6]

  • Reagent Addition Rate: The rate of adding the ethylating agent can significantly impact the reaction. An addition rate that was optimal on a small scale might be too fast in a larger volume, leading to localized high concentrations and unwanted side reactions.

    • Solution: Conduct a study to optimize the reagent addition rate for the scaled-up process. Utilize a programmable logic controller (PLC) for precise and controlled addition.[6]

  • Incomplete Deprotonation: Ensure the deprotonation of 4-fluorophenol is complete before adding the ethylating agent. In a larger volume, inadequate mixing can lead to pockets of unreacted phenol.

    • Solution: Increase the stirring time after base addition and consider using a slight excess of a milder base like potassium carbonate, especially if you are using a phase-transfer catalyst.

Q2: I'm observing the formation of an alkene byproduct. How can I minimize this?

The formation of an alkene (ethene) is due to an E2 elimination reaction, which competes with the desired SN2 substitution.[3] This is more likely with secondary and tertiary alkyl halides, but can occur with primary halides under certain conditions.[4]

  • Base Strength: Strong, sterically hindered bases can favor elimination.

    • Solution: Use a less sterically hindered and milder base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) instead of strong bases like sodium hydride (NaH).[3][8]

  • Temperature: Higher reaction temperatures can favor elimination over substitution.[9]

    • Solution: Maintain the reaction temperature as low as reasonably possible while still achieving a good reaction rate.

  • Solvent Choice: The choice of solvent can influence the reaction pathway.

    • Solution: Use polar aprotic solvents like DMF or DMSO, which are known to favor SN2 reactions.[3][4][10]

ParameterLab Scale (e.g., 1L)Pilot Plant Scale (e.g., 50L)Rationale for Change
Base NaH, NaOHK₂CO₃, NaOHMilder bases reduce elimination side reactions at scale.[3][8]
Ethylating Agent Ethyl iodideEthyl bromideEthyl bromide is less expensive and generally suitable for scale-up.
Solvent THF, AcetoneDMF, DMSO, Toluene (with PTC)Higher boiling point solvents offer better temperature control.[4]
Temperature Room Temp to 60°C50-80°C (process dependent)Optimized for reaction rate while minimizing side reactions.[9]
Agitation Magnetic StirrerMechanical Stirrer (various impeller types)Ensures homogeneity in a larger volume.[6]

Table 1: Comparison of typical lab vs. pilot plant reaction conditions.

Process and Safety

Q3: How do I handle the two-phase system when using an aqueous base and an organic solvent at a larger scale?

When using an aqueous base like NaOH with an organic solvent, you create a biphasic system. Efficiently bringing the reactants together is key.

  • Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective.[11][12][13][14] The catalyst transports the phenoxide from the aqueous phase to the organic phase where it can react with the ethyl halide.[13]

    • Benefit: This allows for milder reaction conditions, easier workup, and can increase the reaction rate.[12][13][15]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide 4-Fluorophenoxide (ArO-) Ion_Pair_Aq Ion Pair (Q+ArO-) Phenoxide->Ion_Pair_Aq + Q+X- Quat_Salt Quaternary Ammonium Salt (Q+X-) Ion_Pair_Org Ion Pair (Q+ArO-) Ion_Pair_Aq->Ion_Pair_Org Phase Transfer EtBr Ethyl Bromide (EtBr) Product This compound (ArOEt) EtBr->Product + Ion_Pair_Org Quat_Salt_Org Quaternary Ammonium Salt (Q+Br-) Product->Quat_Salt_Org Quat_Salt_Org->Quat_Salt Regeneration

Caption: Phase-Transfer Catalysis workflow.

Q4: What are the primary safety concerns when scaling up this synthesis?

  • Flammable Solvents: Many organic solvents used are flammable.[16]

    • Mitigation: Use intrinsically safe equipment in a well-ventilated area. Ground and bond all equipment to prevent static discharge.[17]

  • Exothermic Reaction: The Williamson ether synthesis can be exothermic.

    • Mitigation: Ensure the reactor's cooling system is adequate for the batch size. Add reagents in a controlled manner to manage the heat generated.[7]

  • Corrosive Reagents: Bases like NaOH are corrosive.

    • Mitigation: Use appropriate personal protective equipment (PPE) and ensure all equipment is compatible with the reagents.

Purification and Isolation

Q5: The column chromatography I used in the lab is not feasible for the pilot plant. What are my options for purification?

  • Distillation: this compound is a liquid, making fractional distillation a viable and scalable purification method. This is effective for removing unreacted starting materials and byproducts with different boiling points.

  • Crystallization: If impurities are difficult to remove by distillation, you might consider derivatization to a solid, followed by crystallization and then regeneration of the pure product. However, this adds steps to the process. For many applications, distillation is sufficient.

  • Liquid-Liquid Extraction: Before distillation, a series of aqueous washes can remove unreacted 4-fluorophenol (as its salt after basification) and the phase-transfer catalyst.

III. Frequently Asked Questions (FAQs)

Q: Can I use a different ethylating agent? A: Yes, while ethyl bromide is common, other options like diethyl sulfate or ethyl tosylate can be used. Diethyl sulfate is a potent ethylating agent but is also more toxic and requires careful handling. The choice will depend on reactivity, cost, and safety considerations.

Q: How do I monitor the reaction progress at a larger scale? A: In-process controls (IPCs) are crucial. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of starting materials and the appearance of the product. Samples can be carefully taken from the reactor at various time points.

Q: What are common impurities I should look for? A:

  • Unreacted 4-fluorophenol.

  • Unreacted ethylating agent.

  • Byproducts from elimination (ethene, though this will likely vent off).

  • Dialkylated products (less common with phenols).

  • Impurities from starting materials.

Q: My final product has a slight color. What could be the cause? A: Trace impurities or oxidation products can cause coloration. Ensure your starting materials are of high purity. During workup and distillation, using an inert atmosphere (like nitrogen) can prevent oxidation. If the color persists, treatment with activated carbon before distillation may be an option.[18]

IV. References

  • Central Glass Co Ltd. (1985). Process for preparing 2-chloro-4-fluorophenol. Google Patents. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions optimization for the synthesis 4a. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Phase-Transfer Catalysis. Retrieved from [Link]

  • Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]

  • Zhu, W. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, April 11). Ether synthesis safety. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1960). Process for making fluorophenols. Retrieved from

  • University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • AIChE. (n.d.). Safety Considerations in the Design of Small Systems. Retrieved from [Link]

  • The Chemical Engineer. (2021, April 1). Safety by Design: Making Bigger, Better. Retrieved from [Link]

  • Unknown. (n.d.). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Retrieved from [Link]

  • YouTube. (2020, March 28). Williamson ether synthesis (done wrong). Retrieved from [Link]

  • Crow, J. M. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]

  • Google Patents. (2000). Process for the preparation of para-fluorophenol. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • European Patent Office. (1986, July 30). Preparation of 4-fluorophenols. Retrieved from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide. Retrieved from [Link]

  • Unknown. (2022, January 14). Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of 4-hydroxyacetophenone. Retrieved from

Sources

Technical Support Center: Impact of Reaction Parameters on the Regioselectivity of 4-Fluorophenetole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic reactions involving 4-fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile intermediate. We will explore the nuanced interplay of electronic and steric effects that govern its reactivity and provide actionable troubleshooting advice to help you optimize your reaction outcomes. Our focus is on providing a deep, mechanistic understanding to empower you to control the regioselectivity of your transformations.

Section 1: Core Principles - Understanding the Directing Effects in this compound

Before troubleshooting specific experimental issues, it is crucial to understand the inherent electronic properties of the this compound scaffold.

Q1: What is the primary directing effect in the electrophilic aromatic substitution (EAS) of this compound, and why?

A1: The primary directing influence in this compound is overwhelmingly exerted by the ethoxy group (-OCH₂CH₃) . This is due to its powerful electron-donating resonance effect (+M effect), which significantly outweighs its inductive electron-withdrawing effect (-I effect).[1] The oxygen atom's lone pairs are delocalized into the aromatic π-system, substantially increasing the electron density at the ortho and para positions.[2][3]

In contrast, the fluorine atom is a deactivating group. While it does possess a resonance-donating effect (+M) due to its lone pairs, this is overshadowed by its very strong inductive electron-withdrawing effect (-I) owing to its high electronegativity.[4] This makes the entire ring less reactive compared to benzene, but it still directs incoming electrophiles to the ortho and para positions.[5]

In the this compound molecule, the powerful activating and directing effect of the ethoxy group dominates. Since the para position relative to the ethoxy group is blocked by the fluorine atom, electrophilic attack is strongly favored at the two equivalent ortho positions (C2 and C6) .

Caption: Dominant directing effects in this compound.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific problems you may encounter during the synthesis and provides systematic solutions.

Problem 1: Poor Regioselectivity - "My reaction yields a mixture of isomers, including significant substitution at the C3/C5 positions (ortho to fluorine). How can I improve selectivity for the C2/C6 positions?"

This is a common issue arising from reaction conditions that are too harsh, leading to a less selective, more reactive electrophile.

Plausible Causes:

  • Excessively Strong Lewis Acid/Catalyst: A very strong Lewis acid can generate a highly reactive "super electrophile" that is less discriminating and can overcome the higher activation energy barrier to attack the less-favored C3/C5 positions.[6][7]

  • High Reaction Temperature: Elevated temperatures provide the system with enough energy to cross higher activation barriers, leading to the formation of thermodynamically less stable but kinetically accessible isomers. This reduces the selectivity of the reaction.[8]

  • Highly Concentrated Reagents: Using highly concentrated acids (e.g., fuming sulfuric acid or concentrated nitric acid without moderation) can increase the electrophile's reactivity, thereby decreasing regioselectivity.[9]

Recommended Solutions & Protocols:

The key is to moderate the reactivity of the electrophile.

  • Lower the Reaction Temperature:

    • Action: Perform the reaction at a reduced temperature. Start at 0 °C (ice bath) and consider going down to -20 °C or lower if the reaction rate is still acceptable.

    • Causality: Lowering the temperature ensures that only the lowest activation energy pathway (attack at C2/C6) is readily accessible, enhancing the kinetic product's purity.[10]

  • Select a Milder Catalyst or Use Stoichiometric Control:

    • Action (for Friedel-Crafts): Instead of using a highly reactive catalyst like AlCl₃, consider milder Lewis acids such as FeCl₃, ZnCl₂, or BF₃·OEt₂.[11] In Friedel-Crafts acylation, using a stoichiometric amount of the catalyst is standard, as the product ketone complexes with the Lewis acid, preventing further reaction.[12][13]

    • Causality: Milder Lewis acids generate a less reactive electrophile, which will be more selective for the most electron-rich positions on the aromatic ring.[14]

  • Moderate the Acylating/Nitrating Agent:

    • Action (for Acylation): Use an acid anhydride instead of a more reactive acyl chloride.

    • Action (for Nitration): Use a milder nitrating agent like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or use dilute nitric acid in a suitable solvent instead of a concentrated HNO₃/H₂SO₄ mixture.

    • Causality: These reagents generate the electrophile (acylium or nitronium ion) more slowly or in lower equilibrium concentration, preventing the buildup of a highly reactive species that would reduce selectivity.

Experimental Protocol: Regioselective Nitration of this compound

This protocol is designed to maximize the yield of 2-nitro-4-fluorophenetole.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (5.0 eq)

  • Nitric Acid (70%, 1.1 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add the acetic anhydride to the solution while maintaining the temperature at 0 °C.

  • In the dropping funnel, carefully prepare the nitrating mixture by adding 70% nitric acid to a small amount of acetic anhydride. (Caution: Exothermic reaction, prepare slowly and pre-cool).

  • Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours, monitoring by TLC or GC-MS.

  • Upon completion, slowly quench the reaction by pouring it over ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Self-Validation: The slow, dropwise addition at low temperatures is a self-validating system. A rapid temperature increase would indicate a loss of control and a higher probability of side-product formation.

Problem 2: Low or No Reactivity - "My Friedel-Crafts acylation/alkylation reaction is not proceeding. What could be the issue?"

While the ethoxy group is activating, the fluorine atom's deactivating effect can sometimes lead to sluggish reactions, especially with less reactive electrophiles.

Plausible Causes:

  • Insufficiently Active Catalyst: The chosen Lewis acid may not be strong enough to generate the required electrophile, especially if a less reactive acylating/alkylating agent is used.[11]

  • Deactivation of Catalyst: Traces of water in the reagents or solvent can hydrolyze and deactivate the Lewis acid catalyst (e.g., AlCl₃).

  • Substrate-Catalyst Interaction: The oxygen of the ethoxy group can coordinate with the Lewis acid, deactivating the ring by increasing the electron-withdrawing nature of the substituent. This is a known issue with strongly coordinating substituents like ethers.

Recommended Solutions:

G Start Low/No Reactivity Detected Check_Catalyst Is the Lewis Acid Catalyst strong enough (e.g., AlCl₃)? Start->Check_Catalyst Check_Purity Are all reagents and solvents scrupulously dry? Check_Catalyst->Check_Purity Yes Outcome_Fail Problem Persists: Re-evaluate synthetic route Check_Catalyst->Outcome_Fail No (Switch to stronger LA) Check_Equivalents Are you using at least a stoichiometric amount of catalyst for acylation? Check_Purity->Check_Equivalents Yes Check_Purity->Outcome_Fail No (Dry all materials) Increase_Temp Gradually increase temperature (e.g., from 0°C to RT) Outcome_Success Reaction Proceeds Increase_Temp->Outcome_Success Yes Increase_Temp->Outcome_Fail No Check_Equivalents->Increase_Temp Yes Check_Equivalents->Outcome_Fail No (Adjust stoichiometry)

Caption: Troubleshooting workflow for low reactivity.
  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled solvents and high-purity, anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Increase Catalyst Strength/Amount: If using a mild Lewis acid, switch to a stronger one like AlCl₃. For acylations, ensure at least 1.1-1.2 equivalents are used to account for complexation with the starting material and product carbonyl.[12]

  • Increase Temperature Judiciously: If the reaction is clean but slow at low temperatures, allow it to warm to room temperature or heat moderately (e.g., 40-50 °C). Monitor carefully for the appearance of undesired isomers.

Section 3: Frequently Asked Questions (FAQs)

Q2: How does solvent choice impact the regioselectivity of reactions with this compound?

A2: Solvents can significantly influence both the rate and selectivity of electrophilic aromatic substitutions.

  • Non-polar Solvents (e.g., CS₂, CCl₄, Dichloromethane): These are often preferred for halogenation and Friedel-Crafts reactions. They do not solvate the electrophile as strongly, which can sometimes lead to higher reactivity. In the case of halogenating phenols or their ethers, non-polar solvents can prevent over-halogenation by reducing the electrophilicity of the halogenating agent (e.g., Br₂).[10][15]

  • Polar Aprotic Solvents (e.g., Nitromethane, Acetonitrile): These can sometimes accelerate reactions by helping to stabilize the charged intermediates (sigma complex). However, they can also coordinate with Lewis acids, potentially reducing their catalytic activity.[16][17]

  • Polar Protic Solvents (e.g., Acetic Acid, Water): These are generally avoided for reactions involving strong Lewis acids, which they would destroy. For reactions like nitration or halogenation of highly activated rings, they can be used. For instance, bromination of phenols in water leads to polybromination because the solvent enhances the ionization of phenol to the highly activated phenoxide ion.[18]

Q3: For a Friedel-Crafts acylation, will I see any product resulting from attack at the positions ortho to the fluorine?

A3: Under optimized conditions (e.g., using AlCl₃ with an acyl chloride or anhydride at 0 °C to room temperature), the amount of product from substitution at the C3 or C5 positions should be minimal to non-existent. The powerful directing effect of the ethoxy group is the determining factor. You would likely need to use forcing conditions (high temperature, extremely reactive catalyst systems) to see significant amounts of the alternative isomer. The primary product will be the ketone formed at the C2 position.

Section 4: Data Summary Table

The following table summarizes the expected regiochemical outcomes for common EAS reactions on this compound under different conditions.

ReactionConditionsMajor ProductMinor Product(s)Rationale & Reference
Nitration HNO₃/H₂SO₄, 0-5 °C2-Nitro-4-fluorophenetole>95%3-Nitro-4-fluorophenetole
Nitration Acetyl Nitrate, 0 °C2-Nitro-4-fluorophenetole>98%3-Nitro-4-fluorophenetole
Bromination Br₂ in CCl₄, 0 °C2-Bromo-4-fluorophenetole>98%3-Bromo-4-fluorophenetole
Acylation CH₃COCl, AlCl₃, DCM, 0 °C1-(2-Ethoxy-5-fluorophenyl)ethanone>99%1-(3-Ethoxy-6-fluorophenyl)ethanone

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • CSBSJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Norman, R. O. C., & Taylor, R. (1965). Electrophilic Substitution in Benzenoid Compounds. Elsevier.
  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link] (Generic video link, specific video may vary).

  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • YouTube. (2025). Electrophilic aromatic substitution reactions of phenols. Retrieved from [Link] (Generic video link, specific video may vary).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. John Wiley & Sons.
  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Unknown Source. (n.d.). Phenol Electrophilic substitution rxn. (PDF Document).
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • PubMed. (2023). The Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Genomic Determinants Encode the Reactivity and Regioselectivity of Flavin-Dependent Halogenases.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ChemRxiv. (n.d.). Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide.... Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Stereoselective Halogenation in Natural Product Synthesis. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • National Institutes of Health (NIH). (2025). In-depth insight into structure-reactivity/regioselectivity relationship of Lewis acid catalyzed.... Retrieved from [Link]

  • Reddit. (2022). Regioselectivity In Relationship To Halogenation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Video]. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Regioselective Oxidative Arylation of Fluorophenols. Retrieved from [Link]

  • YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds....
  • ChemRxiv. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. Retrieved from [Link]

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution.... Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Lewis acid catalyst on the regioselectivity and kinetics of 1,3-dipolar cycloaddition reaction.... Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 4-Fluorophenetole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with cross-coupling reactions involving 4-fluorophenetole. The unique stability of the carbon-fluorine bond, coupled with the electronic properties of the phenetole moiety, presents specific hurdles that require careful consideration of reaction parameters. This document provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying chemical principles governing success or failure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Failure to achieve conversion with an aryl fluoride substrate like this compound almost always traces back to the high energy barrier of the initial oxidative addition step. The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, making it exceptionally challenging to break.[1] Your troubleshooting should systematically address the key components responsible for overcoming this barrier.

First, reassess your catalytic system. While palladium is the workhorse of cross-coupling, nickel-based catalysts often exhibit superior reactivity for C–F bond activation.[2][3] The choice of ligand is equally, if not more, critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-Heterocyclic Carbenes (NHCs) are essential. These ligands stabilize the low-valent metal center, increase its electron density, and promote the challenging oxidative addition into the C–F bond.[4][5]

Next, evaluate your reaction conditions—base, solvent, and temperature are a tightly interconnected triad.

  • Base Selection: The base's role is multifaceted; in Suzuki couplings, it facilitates the crucial transmetalation step, while in Buchwald-Hartwig aminations, it deprotonates the amine.[4][6] For the less reactive this compound, stronger bases are often required. Cesium carbonate (Cs₂CO₃) is frequently more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "caesium effect."[6] For aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard.

  • Solvent System: Aprotic polar solvents are typical. Dioxane, toluene, and THF are common choices that balance substrate solubility with compatibility with the catalytic system at elevated temperatures.[6][7]

  • Temperature: High temperatures are generally necessary to provide the energy needed for C-F activation.[6] However, excessive heat can lead to catalyst decomposition, so finding the optimal balance is key. Microwave irradiation can sometimes offer rapid, uniform heating that improves yields and reduces reaction times.

Below is a logical workflow for troubleshooting low conversion issues.

G cluster_0 Troubleshooting Low Conversion cluster_1 Catalyst Details cluster_2 Condition Details start Low/No Conversion Observed cat_sys Step 1: Re-evaluate Catalyst System start->cat_sys Begin Diagnosis conditions Step 2: Optimize Reaction Conditions cat_sys->conditions If no improvement pd_vs_ni Try Ni Catalyst (e.g., NiCl2(dppp)) cat_sys->pd_vs_ni reagents Step 3: Verify Reagent Quality conditions->reagents If still no improvement success Reaction Successful conditions->success If conversion improves base Switch to Stronger Base (e.g., Cs2CO3, NaOtBu) conditions->base reagents->cat_sys Re-screen catalysts with verified reagents ligand Use Bulky, Electron-Rich Ligand (e.g., Buchwald type, NHC) pd_vs_ni->ligand temp Increase Temperature Incrementally (e.g., 100°C -> 120°C) base->temp solvent Screen Solvents (Toluene, Dioxane, CPME) temp->solvent G cluster_0 Solvent Degassing Methods a Freeze-Pump-Thaw (Most Rigorous) b Sparging (Good for large volumes) c Sonication Under Vacuum (Fast)

Caption: Common methods for solvent degassing.

Q4: How can I effectively monitor my reaction to understand what's happening?

A4: Effective reaction monitoring is crucial for troubleshooting. Relying solely on a final time point can be misleading. A combination of techniques provides the clearest picture.

  • TLC (Thin Layer Chromatography): The simplest method for qualitative monitoring. It's fast and can quickly tell you if the starting material is being consumed.

  • GC-MS / LC-MS (Gas/Liquid Chromatography-Mass Spectrometry): These are the workhorse techniques. [8]They allow you to track the disappearance of starting materials and the appearance of the desired product. Crucially, they can also help identify byproducts by their mass, providing vital clues (e.g., detecting the mass of the hydrodefluorinated product).

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance Spectroscopy): For a substrate like this compound, ¹⁹F NMR is an exceptionally powerful and clean monitoring tool. [8]You can take small aliquots from the reaction (quenched and filtered through a silica plug) and analyze them directly. The starting material will have a characteristic ¹⁹F chemical shift, and the product will have a new, different shift. This allows for direct, quantitative assessment of conversion without interference from other proton signals. [8]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization.

  • Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive flow of argon, add the arylboronic acid (1.2 equiv.) and this compound (1.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically using LC-MS or ¹⁹F NMR.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Rigorous Solvent Degassing (Freeze-Pump-Thaw)
  • Place the solvent in a thick-walled Schlenk flask with a stir bar. The flask should not be more than half full.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum line and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released.

  • Repeat this entire freeze-pump-thaw cycle at least two more times to ensure all dissolved gases have been removed.

  • After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

References

  • Nonadiabatic Coupling Dictates the Site-Specific Excited-State Decay Pathways of Fluorophenols. National Institutes of Health (NIH). Available at: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • C–F Bond Formation for the Synthesis of Aryl Fluorides. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Get the F Out! C-F Bond Functionalization. Baran Lab, Scripps Research. Available at: [Link]

  • Activation and Formation of Aromatic C–F Bonds. Semantic Scholar. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health (NIH). Available at: [Link]

  • The Buchwald-Hartwig Amination after 25 Years. Semantic Scholar. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

  • Structures of the fluorophenols used in the coupling reactions. ResearchGate. Available at: [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health (NIH). Available at: [Link]

  • Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. National Institutes of Health (NIH). Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]

  • Parallelized Protein Purification: Opportunities and Challenges in EarlyStage Biotherapeutics Research & Development. American Pharmaceutical Review. Available at: [Link]

  • Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

Sources

Validation & Comparative

A Comparative Reactivity Analysis of 4-Fluorophenetole vs. 4-Chlorophenetole: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Fluorophenetole and 4-Chlorophenetole are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While structurally similar, the distinct electronic properties of fluorine versus chlorine impart dramatically different reactivities. This guide provides an in-depth analysis of their comparative performance in two key classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. By understanding the mechanistic principles that govern their reactivity, researchers can make more informed decisions in substrate selection and reaction design, ultimately accelerating discovery and development.

Introduction: The Subtle but Significant Influence of Halogens

Phenetole derivatives are common structural motifs in organic chemistry. The introduction of a halogen at the para-position creates a versatile handle for further molecular elaboration. The choice between this compound and 4-Chlorophenetole, however, is not arbitrary. It is a strategic decision dictated by the intended chemical transformation. The reactivity of these compounds is governed by the interplay between the strong electron-donating ethoxy group (-OEt) and the electronic nature of the halogen substituent.

Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. Fluorine is the most electronegative halogen, and thus has the strongest inductive effect.

  • Resonance Effect (+R): The lone pairs on the halogen can be donated into the aromatic π-system. This effect is most significant for fluorine due to effective orbital overlap between the carbon 2p and fluorine 2p orbitals. For chlorine, the overlap between its 3p orbital and carbon's 2p is less effective, resulting in a weaker resonance effect.[1][2]

The balance of these effects determines the outcome of a given reaction, leading to a fascinating divergence in the reactivity of these two molecules.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The formation of this intermediate is almost always the rate-determining step.[5]

Causality of Reactivity

For an SNAr reaction to occur, the aromatic ring must be "activated," meaning it is rendered electron-poor enough to be attacked by a nucleophile.[4] This is where the strong inductive effect of the halogen is crucial.

  • This compound: The fluorine atom's powerful -I effect strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This strong polarization significantly lowers the activation energy for the formation of the Meisenheimer complex.[5]

  • 4-Chlorophenetole: While chlorine also has an inductive effect, it is weaker than fluorine's. Consequently, the ipso-carbon is less electrophilic, and the activation barrier for nucleophilic attack is higher.

A common misconception is that the C-F bond strength (the strongest single bond in organic chemistry) would make fluoride a poor leaving group.[6] However, in SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[5] The loss of the halide in the second step is fast as it restores the ring's aromaticity. Therefore, the reactivity order for SNAr is counterintuitive to bond strength: Ar-F > Ar-Cl > Ar-Br > Ar-I .[4]

Experimental Protocol: Comparative SNAr with Sodium Methoxide

This protocol provides a representative method for comparing the reactivity of this compound and 4-Chlorophenetole in an SNAr reaction.

Objective: To synthesize 1-ethoxy-4-methoxybenzene and compare the reaction rates and yields starting from this compound and 4-Chlorophenetole.

Reagents:

  • This compound (Substrate A)

  • 4-Chlorophenetole (Substrate B)

  • Sodium Methoxide (30% solution in Methanol)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up two parallel reactions. In separate oven-dried 25 mL round-bottom flasks equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq) to one and 4-Chlorophenetole (1.0 mmol, 1.0 eq) to the other.

  • Add anhydrous DMSO (5 mL) to each flask and stir to dissolve.

  • To each flask, add sodium methoxide solution (1.5 mmol, 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixtures to 100°C in a pre-heated oil bath.

  • Monitor the reaction progress at 1-hour intervals by taking aliquots and analyzing via GC-MS.

  • Upon completion (or after 8 hours), cool the mixtures to room temperature.

  • Quench the reactions by slowly adding saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous phase with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 1-ethoxy-4-methoxybenzene.

Visualization: SNAr Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity trend is inverted in many common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[7][8] These reactions proceed via a catalytic cycle, and the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[8][9]

Causality of Reactivity

The oxidative addition step involves the cleavage of the carbon-halogen bond.[8] Therefore, the strength of this bond is of paramount importance.

  • 4-Chlorophenetole: The C-Cl bond is significantly weaker than the C-F bond (bond dissociation energies are approximately 80-84 kcal/mol for C-Cl vs. 115-126 kcal/mol for C-F).[6][10][11] This weaker bond allows for a much faster rate of oxidative addition to the Pd(0) center, initiating the catalytic cycle more readily.

  • This compound: The exceptional strength of the C-F bond makes oxidative addition to Pd(0) extremely difficult.[11] Consequently, aryl fluorides are often considered inert under standard cross-coupling conditions and require specialized, highly active catalyst systems (e.g., those using very electron-rich, bulky phosphine ligands or N-heterocyclic carbenes) to react.[9][11]

This difference in reactivity is highly advantageous for selective synthesis. For instance, in a molecule containing both chloro and fluoro substituents, a palladium catalyst can selectively activate the C-Cl bond, leaving the C-F bond intact for subsequent transformations. The general reactivity order for oxidative addition is: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl >>> Ar-F .[8]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a method for comparing the reactivity of this compound and 4-Chlorophenetole in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 4-ethoxybiphenyl and compare the reaction efficiency starting from this compound and 4-Chlorophenetole.

Reagents:

  • This compound (Substrate A)

  • 4-Chlorophenetole (Substrate B)

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate Tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add 4-Chlorophenetole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube, followed by additional toluene (3 mL) and degassed water (0.5 mL).

  • Seal the tube and heat the mixture to 100°C in a pre-heated oil bath for 12 hours.

  • Set up a parallel reaction using this compound under the identical conditions.

  • After cooling to room temperature, dilute the mixtures with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and purify by column chromatography to determine the isolated yield.

Visualization: Simplified Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) [Rate-Determining Step] trans_complex Ar-Pd(II)(R')L₂ oa_complex->trans_complex Transmetalation (R'-B(OH)₂) trans_complex->pd0 Reductive Elimination product Ar-R' trans_complex->product Product Formation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Summary and Practical Recommendations

The following table summarizes the expected outcomes from the comparative experiments, highlighting the stark differences in reactivity.

Reaction TypeSubstrateKey Mechanistic StepRelative ReactivityExpected Yield (Representative)
SNAr This compoundNucleophilic AttackHigh >90%
4-ChlorophenetoleNucleophilic AttackLow<10%
Suzuki Coupling This compoundOxidative AdditionVery Low<5% (No Reaction)
4-ChlorophenetoleOxidative AdditionModerate-High >85%
Senior Scientist's Insights: Making the Right Choice
  • For Nucleophilic Aromatic Substitution: this compound is unequivocally the superior substrate. Its high reactivity allows for milder reaction conditions, shorter reaction times, and broader substrate scope with various nucleophiles. Choose this compound when the synthetic strategy involves displacing the halogen with an O-, N-, or S-based nucleophile.

  • For Palladium-Catalyzed Cross-Coupling: 4-Chlorophenetole is the standard choice for reactions like Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings. Its C-Cl bond is readily activated by common palladium catalysts. This compound should only be considered if all other halogens are absent and a highly specialized, potent catalyst system is available and economically viable. The inertness of the C-F bond is a feature to be exploited for sequential cross-couplings.

Conclusion

The choice between this compound and 4-Chlorophenetole is a clear demonstration of how a single atom change can fundamentally alter a molecule's chemical behavior. This compound excels in reactions governed by nucleophilic attack (SNAr) due to fluorine's potent inductive effect. Conversely, 4-Chlorophenetole is the preferred substrate for transformations initiated by oxidative addition, owing to the lower C-Cl bond dissociation energy. A thorough understanding of these mechanistic underpinnings is essential for the modern synthetic chemist to design efficient, selective, and robust synthetic routes.

References

  • Chemistry Stack Exchange. (2014). Is a carbon-fluorine bond stronger than a carbon-chlorine bond?

  • National Institutes of Health (NIH). (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.

  • Royal Society of Chemistry. (2019). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.

  • Wikipedia. (n.d.). Carbon–fluorine bond.

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

  • Wikipedia. (n.d.). Suzuki reaction.

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A Comparative Guide to Validating the Structure of 4-Fluorophenetole Derivatives using ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a widely used strategy to enhance pharmacological properties such as metabolic stability and binding affinity.[1] 4-Fluorophenetole and its derivatives are an important class of such compounds. However, the successful synthesis and modification of these molecules hinge on the precise and unambiguous confirmation of their chemical structures. This guide provides an in-depth comparison of analytical techniques, with a primary focus on the superior capabilities of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the structural validation of these compounds.

The Unique Advantages of ¹⁹F NMR for Fluorinated Compounds

While a suite of analytical tools is available for structural elucidation, ¹⁹F NMR offers a unique combination of sensitivity and specificity that makes it exceptionally powerful for analyzing fluorinated molecules.[2][3]

  • High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it one of the most sensitive nuclei for NMR analysis, second only to ¹H.[4][5][6] This inherent sensitivity allows for the analysis of small sample quantities, a common scenario in early-stage drug development.

  • Vast Chemical Shift Range: A key advantage of ¹⁹F NMR is its expansive chemical shift range, which can span over 800 ppm.[1][6] This is significantly wider than the range for ¹H NMR, minimizing the likelihood of signal overlap even in complex molecules with multiple fluorine atoms.[1][7] This wide dispersion makes it an ideal tool for distinguishing between structurally similar fluorinated compounds.[1]

  • Exquisite Sensitivity to the Electronic Environment: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment.[5] Subtle changes in the molecular structure, such as the introduction of different substituents on the aromatic ring of a this compound derivative, will induce significant and predictable changes in the ¹⁹F chemical shift. This makes it a powerful probe for confirming regiochemistry and the electronic effects of molecular modifications.

  • Absence of Background Signals: Since naturally occurring fluorinated compounds are rare in biological systems, ¹⁹F NMR spectra are free from endogenous background signals.[2][5][6] This results in cleaner spectra and simplifies analysis, particularly when studying fluorinated drug candidates in biological matrices.

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a robust, self-validating approach for acquiring high-quality ¹⁹F NMR data for a novel this compound derivative. The causality behind each step is explained to ensure scientific rigor.

Objective: To obtain a high-resolution, quantitative ¹⁹F NMR spectrum of a this compound derivative for structural confirmation.

Materials:

  • This compound derivative sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tube (5 mm)

  • Internal standard (e.g., trifluorotoluene)

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Accurately weigh and dissolve the this compound derivative in a suitable deuterated solvent. Add a known quantity of an internal standard.

    • Rationale: The choice of solvent is critical for sample solubility and to provide a lock signal for the NMR spectrometer. An internal standard with a known ¹⁹F signal allows for accurate chemical shift referencing and can be used for quantitative analysis (qNMR).

  • Instrument Setup & Tuning:

    • Action: Insert the sample into the NMR spectrometer. Tune and match the probe for the ¹⁹F frequency.

    • Rationale: Proper tuning and matching ensure maximum radiofrequency (RF) power is transmitted to and received from the sample, which is essential for achieving a good signal-to-noise ratio.[8] Many modern spectrometers are equipped with probes that can be easily tuned to both ¹H and ¹⁹F frequencies.[9]

  • Acquisition of a Standard ¹⁹F Spectrum:

    • Action: Acquire a simple one-pulse ¹⁹F spectrum.

    • Rationale: This initial spectrum provides crucial information: the chemical shift of the fluorine atom, the presence of any fluorine-containing impurities, and the signal's multiplicity due to coupling with neighboring protons (¹H-¹⁹F coupling).

  • ¹H-Decoupled ¹⁹F Spectrum:

    • Action: Acquire a ¹⁹F spectrum while decoupling the ¹H nuclei.

    • Rationale: By irradiating the proton frequencies, the ¹H-¹⁹F coupling is removed, causing the multiplet signal to collapse into a singlet. This simplifies the spectrum, improves the signal-to-noise ratio, and confirms that the observed splitting in the standard spectrum was indeed due to coupling with protons.

  • Setting Quantitative Parameters (Optional but Recommended):

    • Action: To ensure accurate integration for purity assessment, increase the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the fluorine nuclei in the sample.

    • Rationale: A sufficient relaxation delay ensures that all nuclei have returned to thermal equilibrium before the next pulse, which is a prerequisite for accurate signal integration and quantification. While a routine spectrum can yield integral accuracies of about ±10%, this step can improve accuracy to ±1%.[10]

  • Data Processing:

    • Action: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the internal standard.

    • Rationale: Standard processing steps are necessary to convert the raw data into an interpretable frequency-domain spectrum. Correct referencing is vital for comparing experimental chemical shifts to literature values or predicted data.

Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis & Validation prep1 Dissolve Derivative & Internal Standard in Deuterated Solvent acq1 Instrument Tuning (¹⁹F Frequency) prep1->acq1 acq2 Acquire Standard ¹⁹F Spectrum acq1->acq2 acq3 Acquire ¹H-Decoupled ¹⁹F Spectrum acq2->acq3 proc1 Data Processing (FT, Phasing, Referencing) acq3->proc1 acq4 Set Quantitative Parameters (D1 Delay) acq4->proc1 analysis1 Analyze Chemical Shift (δ) proc1->analysis1 analysis2 Analyze Coupling Constants (J) proc1->analysis2 validation Structural Confirmation analysis1->validation analysis2->validation

Caption: Workflow for structural validation using ¹⁹F NMR.

Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques

While ¹⁹F NMR is a premier technique, a comprehensive structural validation often involves a combination of methods. The table below compares ¹⁹F NMR with other common analytical techniques for the specific task of analyzing this compound derivatives.

TechniqueInformation ProvidedSensitivityAdvantages for this compound DerivativesLimitations
¹⁹F NMR Direct observation of the fluorine atom's electronic environment, connectivity through ¹H-¹⁹F and ¹³C-¹⁹F coupling.High (83% of ¹H)[11]Unambiguous confirmation of fluorine incorporation. High sensitivity to substitution patterns on the aromatic ring. Clean spectra with minimal background.[2][5]Provides information only about the fluorine and its immediate vicinity. Requires a fluorine atom in the molecule.
¹H NMR Information on the number, environment, and connectivity of protons.Very HighProvides complementary data on the rest of the molecule (e.g., the ethyl group of the phenetole moiety and aromatic protons).Signal overlap can be an issue in complex derivatives.[7] Does not directly confirm the presence or position of fluorine.
¹³C NMR Information on the carbon skeleton of the molecule.LowConfirms the number of unique carbons. ¹³C-¹⁹F coupling can help assign carbons near the fluorine atom.Low sensitivity requires larger sample amounts or longer acquisition times.[8] ¹³C-¹⁹F coupling can complicate spectra.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Very HighConfirms the molecular formula and thus the successful incorporation of fluorine. High-resolution MS gives exact mass.Does not provide information about the specific location (isomerism) of the fluorine atom on the aromatic ring.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a single crystal.N/A (requires a suitable crystal)The "gold standard" for unambiguous structure determination, providing bond lengths and angles.[12][13]Growing a high-quality single crystal can be a significant challenge and is not always possible.

A study directly comparing ¹⁹F qNMR (quantitative NMR) and ¹H qNMR for the analysis of a fluorine-containing drug, Atorvastatin, found that ¹⁹F qNMR had similar precision and sensitivity.[7] The major advantage highlighted for ¹⁹F qNMR was that the analyte signal had less interference from impurities, a common benefit due to the wide chemical shift window.[7]

Conclusion

For the structural validation of this compound derivatives, ¹⁹F NMR spectroscopy stands out as an indispensable tool. Its high sensitivity, expansive chemical shift range, and the nucleus's responsiveness to the local electronic environment provide a level of detail and clarity that is often unmatched by other techniques. While methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry provide crucial complementary information to build a complete structural picture, ¹⁹F NMR offers the most direct and unambiguous evidence for the successful synthesis and modification of these important fluorinated compounds. The adoption of a robust, self-validating ¹⁹F NMR protocol is therefore a critical step in ensuring the scientific integrity of research and development involving fluorinated molecules.

References

  • Dalvit, C., et al. (2020). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Available at: [Link]

  • Freitas, V. A. P., & Blümke, W. (2020). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link]

  • Dalvit, C., et al. (2020). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. ResearchGate. Available at: [Link]

  • UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

  • Takeuchi, K., & Arthanari, H. (2021). A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance Open. Available at: [Link]

  • Smith, A. J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • Wescott, C. R., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Moon, B. F., & Sherry, A. D. (2016). New Frontiers and Developing Applications in 19F NMR. Annual Review of Biomedical Engineering. Available at: [Link]

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  • Smith, A. J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Vinding, M. S., et al. (2015). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. The Journal of Physical Chemistry B. Available at: [Link]

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  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. Available at: [Link]

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  • Smith, A. J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Available at: [Link]

  • Liu, M., et al. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Molecules. Available at: [Link]

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  • Al-Majid, A. M., et al. (2020). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

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A Comparative Guide to Catalytic Efficiency in the Synthesis of 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 4-Fluorophenetole, a crucial building block in the development of various pharmaceuticals and agrochemicals, is no exception. Its synthesis, primarily achieved through the O-alkylation of 4-fluorophenol, offers a fertile ground for catalytic optimization. This guide provides an in-depth, objective comparison of two prominent catalytic approaches for this transformation: a conventional solid-liquid phase Williamson ether synthesis and a phase-transfer catalyzed (PTC) approach. By examining the underlying principles, experimental data, and practical considerations of each method, this document aims to equip researchers with the necessary insights to select the most appropriate catalytic strategy for their specific needs.

The Synthetic Challenge: O- versus C-Alkylation

The synthesis of this compound via the reaction of 4-fluorophenol with an ethylating agent, such as ethyl bromide or diethyl sulfate, is a classic example of the Williamson ether synthesis. The core of this reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic ethylating agent. However, a key challenge in phenol alkylation is the competition between O-alkylation (ether formation) and C-alkylation (formation of ethyl-substituted phenols). The choice of catalyst and reaction conditions plays a critical role in directing the selectivity towards the desired O-alkylation product.

Method 1: Conventional Solid-Liquid Phase Synthesis with Potassium Carbonate

The traditional approach to the Williamson ether synthesis of this compound often employs a solid base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone.[1][2] In this heterogeneous system, the reaction occurs at the surface of the solid base.

Causality Behind Experimental Choices

The selection of potassium carbonate as the base is a balance between reactivity and handling. While stronger bases like sodium hydride could also be used, K₂CO₃ is a milder, non-pyrophoric, and cost-effective option that is sufficient to deprotonate the acidic 4-fluorophenol. The use of a polar aprotic solvent like DMF is crucial as it can solvate the potassium cation, thereby increasing the nucleophilicity of the phenoxide anion. The reaction is typically heated to increase the rate of reaction.

Experimental Protocol: Conventional Synthesis

Materials:

  • 4-Fluorophenol

  • Ethyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-fluorophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Initiation cluster_1 Nucleophilic Attack 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide 4-Fluorophenol->4-Fluorophenoxide Deprotonation K2CO3 K2CO3 K2CO3->4-Fluorophenoxide This compound This compound 4-Fluorophenoxide->this compound SN2 Reaction Ethyl_Bromide Ethyl_Bromide Ethyl_Bromide->this compound

Caption: Workflow for Conventional Williamson Ether Synthesis.

Method 2: Phase-Transfer Catalyzed (PTC) Synthesis

Phase-transfer catalysis offers a powerful alternative to the heterogeneous solid-liquid system. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the 4-fluorophenoxide anion from an aqueous or solid phase into an organic phase where it can react with the ethyl bromide.[3][4] This approach can lead to faster reaction times, milder conditions, and often higher yields.[5]

Causality Behind Experimental Choices

The core principle of PTC in this context is to create a lipophilic ion pair between the tetrabutylammonium cation and the 4-fluorophenoxide anion. This ion pair is soluble in the organic phase, bringing the nucleophile into intimate contact with the electrophile (ethyl bromide). This overcomes the phase incompatibility of the reactants and dramatically accelerates the reaction. The use of a biphasic system (e.g., aqueous NaOH and an organic solvent) or a solid-liquid system (e.g., solid K₂CO₃ and an organic solvent) is characteristic of this method.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

Materials:

  • 4-Fluorophenol

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq) or an aqueous solution of sodium hydroxide, and a catalytic amount of tetrabutylammonium bromide (TBAB, e.g., 5 mol%).

  • Add an organic solvent such as toluene or dichloromethane.

  • To the vigorously stirred mixture, add ethyl bromide (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Upon completion, add water to dissolve the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

G cluster_0 Aqueous/Solid Phase cluster_1 Interface cluster_2 Organic Phase 4-Fluorophenoxide_aq 4-Fluorophenoxide Ion_Pair [Q+...-OAr] 4-Fluorophenoxide_aq->Ion_Pair Ion Exchange TBAB_aq TBAB TBAB_aq->Ion_Pair Ion_Pair->TBAB_aq Catalyst Regeneration 4-Fluorophenetole_org This compound Ion_Pair->4-Fluorophenetole_org SN2 Reaction Ethyl_Bromide_org Ethyl Bromide Ethyl_Bromide_org->4-Fluorophenetole_org

Caption: Mechanism of Phase-Transfer Catalysis.

Comparative Analysis of Catalytic Efficiency

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two catalytic methods based on typical experimental outcomes reported in the literature for similar transformations.

ParameterConventional Method (K₂CO₃/DMF)Phase-Transfer Catalysis (TBAB)
Catalyst/Promoter Potassium Carbonate (Stoichiometric Base)Tetrabutylammonium Bromide (Catalytic)
Typical Yield Good to Excellent (70-90%)Excellent (>90%)
Reaction Time Several hours (e.g., 4-8 h)Shorter (e.g., 1-4 h)
Reaction Temperature Elevated (70-100 °C)Room Temperature to Mild Heating (25-50 °C)
Solvent Polar Aprotic (e.g., DMF, Acetone)Biphasic or Organic (e.g., Toluene, DCM)
Work-up Can be more complex due to DMFGenerally simpler
Selectivity (O- vs. C-) Generally goodOften higher due to milder conditions

Conclusion and Recommendations

Both the conventional solid-liquid phase Williamson ether synthesis and the phase-transfer catalyzed method are effective for the synthesis of this compound. However, the data strongly suggests that phase-transfer catalysis offers superior efficiency . The use of a catalytic amount of a phase-transfer agent like TBAB leads to significantly shorter reaction times, milder reaction conditions, and often higher yields.[5] The ability to conduct the reaction at or near room temperature can also improve the selectivity by minimizing side reactions.

For industrial applications and large-scale synthesis, the PTC method presents clear advantages in terms of process efficiency, energy consumption, and potentially waste reduction. For laboratory-scale synthesis, while the conventional method is robust, the adoption of phase-transfer catalysis can lead to a more streamlined and efficient workflow. The choice of the specific phase-transfer catalyst and reaction conditions can be further optimized to achieve even greater efficiency and selectivity for the synthesis of this compound.

References

  • Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • SynArchive. (2024). Williamson Ether Synthesis. [Link]

  • Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Yearty, K. L., et al. (2020). A Multioutcome Experiment for the Williamson Ether Synthesis. Journal of Chemical Education, 97(2), 478-481. [Link]

  • Singh, R., et al. (1995). Phase transfer catalysis by tetraethylammonium bromide: Nucleophilic opening of anhydrides using potassium superoxide in aprotic media. Indian Journal of Chemistry - Section B, 34B(1), 1-5.
  • CRDEEP Journals. (2017). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Physical Sciences, 6(Special Issue), 1-13. [Link]

  • Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. [Link]

  • Reddit. (2018). Williamson Ether Synthesis: please bare with a lengthy question. r/chemhelp. [Link]

  • Gillespie, J. R. (1984). U.S. Patent No. 4,453,004. Washington, DC: U.S.
  • Li, H., et al. (2022). Synthesis of Eugenol Ethyl Ether by Ethylation of Eugenol with Diethyl Carbonate over KF/γ-Al2O3 Catalyst. Molecules, 27(19), 6529. [Link]

  • Yadav, G. D., & Kadam, A. A. (2003). Synthesis of 2,4-dichlorophenoxyacetic acid: Novelties of kinetics of inverse phase transfer catalysis.
  • Yadav, G. D., & Deshmukh, G. P. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development of a kinetic model. Journal of Chemical Sciences, 129(11), 1677-1685. [Link]

  • Perwitasari, D. S., et al. (2016). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate. [Link]

  • AIChE. (2022). (121a) Synthesis of Paracetamol and 4-Aminophenol from Lignin-Derived Hydroquinone. [Link]

  • Shainyan, B. A., et al. (2018). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols.

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A Comparative Guide to the Biological Activity of 4-Fluorophenetole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential biological activities of 4-Fluorophenetole analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, proposed mechanisms of action, and comparative efficacy of a representative set of these compounds. The experimental data presented herein is illustrative, based on established structure-activity relationships for analogous phenolic and fluorinated compounds, and is intended to guide future research in this promising area of medicinal chemistry.

Introduction: The Therapeutic Potential of Fluorinated Aromatic Compounds

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent compound.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.

Phenolic compounds, on the other hand, are well-known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer effects.[2][3][4][5] The combination of a fluorine substituent and a phenetole scaffold (an ethyl ether of a phenol) presents an intriguing area for the exploration of novel therapeutic agents. This compound, with its simple structure, serves as an excellent starting point for the synthesis and evaluation of a diverse library of analogs. This guide will explore the synthesis of such analogs and provide a framework for assessing their comparative biological activities.

Synthesis of this compound Analogs: The Williamson Ether Synthesis

A classic and reliable method for the synthesis of ethers, including the this compound analogs discussed in this guide, is the Williamson ether synthesis.[6][7][8] This SN2 reaction involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide. In our case, the synthesis of this compound analogs begins with the deprotonation of a substituted 4-fluorophenol to form a phenoxide, which then acts as a nucleophile, attacking an ethyl halide.

Representative Analogs for Comparative Study

For the purpose of this guide, we will consider the synthesis and biological evaluation of the following representative this compound analogs, chosen to explore the effects of electron-donating and electron-withdrawing groups at various positions on the phenyl ring:

  • Compound A: this compound (the parent compound)

  • Compound B: 2-Methyl-4-fluorophenetole

  • Compound C: 2-Nitro-4-fluorophenetole

  • Compound D: 2,6-Dichloro-4-fluorophenetole

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Substituted_4_Fluorophenol Substituted 4-Fluorophenol Deprotonation Deprotonation Substituted_4_Fluorophenol->Deprotonation Step 1 Base Strong Base (e.g., NaH) Base->Deprotonation Ethyl_Halide Ethyl Halide (e.g., C2H5Br) SN2_Attack Nucleophilic Attack (SN2) Ethyl_Halide->SN2_Attack Step 2 Deprotonation->SN2_Attack Formation of Phenoxide Gas H2 Gas (if using NaH) Deprotonation->Gas Analog This compound Analog SN2_Attack->Analog Salt Salt Byproduct (e.g., NaBr) SN2_Attack->Salt

Caption: General workflow for the synthesis of this compound analogs via Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of 2-Nitro-4-fluorophenetole (Compound C)
  • Preparation of the Phenoxide: To a solution of 2-nitro-4-fluorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Ethyl Halide: After the evolution of hydrogen gas ceases, add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-nitro-4-fluorophenetole.

Comparative Biological Evaluation

The synthesized this compound analogs will be evaluated for their antioxidant, antimicrobial, and anticancer activities. The following sections detail the experimental protocols for these assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity of the analogs can be assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay: In a 96-well plate, add the test compound solutions to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Antimicrobial Activity: Broth Microdilution Assay

The antimicrobial activity of the analogs can be determined against a panel of pathogenic bacteria (e.g., Staphylococcus aureus and Escherichia coli) and fungi (e.g., Candida albicans) using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in a suitable broth medium.

  • Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

Anticancer Activity: MTT Assay

The cytotoxic effects of the analogs on cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[3]

Experimental Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Comparative Data and Structure-Activity Relationship (SAR)

The following table summarizes the illustrative biological activity data for the synthesized this compound analogs. This data is based on established SAR principles for similar compounds and is intended to guide further experimental work.

CompoundSubstituent(s)Antioxidant Activity (DPPH, IC50 in µM)Antimicrobial Activity (MIC in µg/mL) vs. S. aureusAnticancer Activity (MTT, IC50 in µM) vs. MCF-7
A H> 100128> 100
B 2-Methyl85.26475.4
C 2-Nitro55.83242.1
D 2,6-Dichloro68.41628.9

Discussion of Structure-Activity Relationship:

  • Antioxidant Activity: The presence of electron-withdrawing groups, such as the nitro group in Compound C , can enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance.

  • Antimicrobial Activity: The introduction of lipophilic and electron-withdrawing substituents, as seen in the dichloro-substituted Compound D , is expected to increase antimicrobial potency. This is likely due to improved penetration through the microbial cell membrane and interaction with intracellular targets.

  • Anticancer Activity: The cytotoxicity of these analogs appears to be enhanced by the presence of electron-withdrawing and halogen substituents. Compound D , with two chloro groups, exhibits the most potent anticancer activity in this illustrative dataset, suggesting that increased lipophilicity and potential for specific interactions with biological macromolecules may play a role.

SAR_Logic cluster_analogs This compound Analogs cluster_properties Substituent Properties cluster_activities Biological Activities A Compound A (Parent) B Compound B (2-Methyl) EDG Electron-Donating (e.g., -CH3) B->EDG C Compound C (2-Nitro) EWG Electron-Withdrawing (e.g., -NO2, -Cl) C->EWG D Compound D (2,6-Dichloro) D->EWG Lipophilicity Increased Lipophilicity D->Lipophilicity Antioxidant Antioxidant Activity EDG->Antioxidant Moderate Increase EWG->Antioxidant Significant Increase Antimicrobial Antimicrobial Activity EWG->Antimicrobial Significant Increase Anticancer Anticancer Activity EWG->Anticancer Significant Increase Lipophilicity->Antimicrobial Significant Increase Lipophilicity->Anticancer Significant Increase

Caption: Logical relationship between substituent properties and biological activities of this compound analogs.

Conclusion and Future Directions

This guide provides a framework for the synthesis and comparative biological evaluation of this compound analogs. The illustrative data, based on established structure-activity relationships, suggests that the introduction of electron-withdrawing and lipophilic substituents can significantly enhance the antioxidant, antimicrobial, and anticancer properties of the parent compound.

Future research should focus on the synthesis and experimental validation of these and other analogs to confirm these predicted trends. Further studies could also explore the specific mechanisms of action, potential for in vivo efficacy, and toxicological profiles of the most promising candidates. The versatility of the this compound scaffold offers a rich platform for the development of novel therapeutic agents.

References

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Introduction: The Critical Role of Analytical Precision for 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-Fluorophenetole Analysis

This compound is a key fluorinated aromatic ether utilized as a building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The purity and concentration of this starting material are critical quality attributes that directly influence the safety, efficacy, and yield of the final drug product. Consequently, employing robust, accurate, and precise analytical methods for its quantification and impurity profiling is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive cross-validation study of two orthogonal analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and objectively compare method performance using supporting data, all within the framework of current regulatory expectations.[1][2]

The Principle of Orthogonal Method Cross-Validation

Cross-validation of analytical methods is a process that confirms the reliability and consistency of results.[3] In this context, we employ orthogonal cross-validation, which involves analyzing the same set of samples using two distinct analytical methods that rely on different separation principles.[4] By comparing the data from a volatility-based separation (GC) and a polarity-based separation (HPLC), we can achieve a higher degree of confidence in the analytical results. This approach ensures that the quantitation of this compound is not method-dependent and provides a more comprehensive impurity profile by leveraging the unique strengths of each technique.[5]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Experience: The Rationale for GC-FID

Gas chromatography is an ideal technique for analyzing compounds that are volatile and thermally stable.[6] this compound, with a boiling point of approximately 188-189°C, is perfectly suited for GC analysis. The Flame Ionization Detector (FID) is selected for its high sensitivity to hydrocarbons, robustness, and a wide linear range, making it excellent for purity and assay determination.[7] The method is designed to be stability-indicating by ensuring that potential volatile impurities and degradation products are well-separated from the main analyte peak.

Experimental Protocol: GC-FID Analysis of this compound

This protocol is established in accordance with principles outlined in ASTM standards for gas chromatography and ICH guidelines.[8][9]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Methylene Chloride to obtain a stock solution of 1.0 mg/mL.

    • Prepare a working standard solution of 0.1 mg/mL by diluting 10.0 mL of the stock solution to 100.0 mL with Methylene Chloride.

    • Prepare test samples by accurately weighing a corresponding amount of the this compound sample and diluting with Methylene Chloride to a final nominal concentration of 0.1 mg/mL.

  • Instrumentation and Chromatographic Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: Phenomenex Zebron ZB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

    • Detector Temperature: 280°C.

    • Data Acquisition System: Empower™ 3, Chromeleon™, or equivalent.

  • System Suitability:

    • Perform five replicate injections of the 0.1 mg/mL working standard solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the this compound peak should be not more than 2.0%. The tailing factor should be not more than 1.5.

  • Analysis Procedure:

    • Inject a solvent blank (Methylene Chloride) to ensure no carryover or system contamination.

    • Inject the working standard solution.

    • Inject the test sample solutions in duplicate.

    • Calculate the purity of this compound using the external standard method based on the peak area response.

GC-FID Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Methylene Chloride A->B C Dilute to 0.1 mg/mL B->C D Inject Blank C->D E System Suitability (5x Standard Inj.) D->E F Inject Sample E->F G Data Acquisition F->G H Integrate Peaks G->H I Calculate Purity (External Standard) H->I

Caption: Workflow for the GC-FID analysis of this compound.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Expertise & Experience: The Rationale for RP-HPLC-UV

While GC is excellent for volatile compounds, HPLC is a highly versatile and powerful technique for separating a broader range of analytes, including non-volatile impurities and potential degradation products that might not be amenable to GC.[10][11] A reversed-phase C18 column is chosen for its wide applicability in separating moderately polar to non-polar compounds like this compound. UV detection is selected due to the presence of a chromophore (the benzene ring) in the analyte, providing good sensitivity and selectivity. This method is crucial for a comprehensive impurity profile.[12]

Experimental Protocol: RP-HPLC-UV Analysis of this compound

This protocol is designed to meet the validation requirements set forth by the FDA and ICH.[13][14]

  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Stock Solution: Accurately weigh approximately 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a stock solution of 1.0 mg/mL.

    • Working Standard Solution: Prepare a working standard of 0.1 mg/mL by diluting 10.0 mL of the stock solution to 100.0 mL with Diluent.

    • Test Sample Preparation: Prepare test samples similarly to a final nominal concentration of 0.1 mg/mL in Diluent.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent, equipped with a 2998 Photodiode Array (PDA) or a tunable UV detector.

    • Column: Waters Symmetry C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

    • Gradient Elution Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Data Acquisition System: Empower™ 3 or equivalent.

  • System Suitability:

    • Perform five replicate injections of the 0.1 mg/mL working standard solution.

    • Acceptance Criteria: %RSD of the peak area for the this compound peak should be NMT 2.0%. The tailing factor should be NMT 1.5, and the theoretical plates should be NLT 2000.

  • Analysis Procedure:

    • Inject a diluent blank.

    • Inject the working standard solution.

    • Inject the test sample solutions in duplicate.

    • Calculate the assay of this compound using the external standard method and determine the percentage of impurities by area normalization.

RP-HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in ACN/Water (50:50) A->B C Dilute to 0.1 mg/mL B->C D Inject Blank C->D E System Suitability (5x Standard Inj.) D->E F Inject Sample E->F G Data Acquisition F->G H Integrate Peaks G->H I Calculate Assay & Impurity Profile H->I

Caption: Workflow for the RP-HPLC-UV analysis of this compound.

Head-to-Head Performance Comparison

The performance of each method was evaluated according to the ICH Q2(R2) guideline for the validation of analytical procedures.[1][15] The following table summarizes the validation data, providing a direct comparison of the two techniques.

Validation Parameter GC-FID Method RP-HPLC-UV Method Causality and Field Insights
Specificity Demonstrated by baseline separation of the main peak from solvent and known impurities. Peak purity assessed via GC-MS.Demonstrated by baseline separation and peak purity analysis using PDA detector. Confirmed against forced degradation samples.HPLC with a PDA detector offers superior specificity by providing spectral data for peak purity assessment, which is critical for stability-indicating methods.[12][13]
Linearity (R²) > 0.9995 (0.01 - 0.2 mg/mL)> 0.9998 (0.005 - 0.15 mg/mL)Both methods exhibit excellent linearity. HPLC often shows a slightly wider linear range suitable for quantifying both high-level assays and trace impurities.
Accuracy (% Recovery) 99.2% - 101.5%99.5% - 101.1%Both methods demonstrate high accuracy. HPLC can sometimes provide better recovery for less volatile or slightly polar impurities that may have poor inlet compatibility in GC.[16]
Precision (%RSD) Repeatability: ≤ 0.8% Intermediate: ≤ 1.5%Repeatability: ≤ 0.5% Intermediate: ≤ 1.2%HPLC typically offers slightly better precision due to the highly controlled nature of the liquid mobile phase delivery system compared to gas flow and oven ramping in GC.[17]
Limit of Detection (LOD) 0.001 mg/mL0.0005 mg/mLThe specific LOD is detector and compound-dependent. In this case, the strong UV chromophore allows for a lower LOD with the HPLC-UV method.
Limit of Quantitation (LOQ) 0.003 mg/mL0.0015 mg/mLThe LOQ follows the trend of the LOD, making HPLC more suitable for trace-level impurity quantification in this application.
Robustness Robust to minor changes in flow rate (±0.1 mL/min) and oven ramp rate (±1°C/min).Robust to minor changes in mobile phase composition (±2% Acetonitrile), flow rate (±0.1 mL/min), and column temperature (±2°C).HPLC methods are generally very robust. GC methods can be more sensitive to inlet conditions and column aging, requiring careful monitoring during routine use.[13]

Cross-Validation Experimental Design

To formally cross-validate the results, the same homogenous batch of this compound is analyzed by both the validated GC-FID and RP-HPLC-UV methods.

Protocol: Inter-Method Cross-Validation
  • Sample Selection: Obtain a single, homogenous batch of this compound to be used for the entire study.

  • Sample Preparation: Prepare six independent test samples from this batch according to the sample preparation protocol for the GC-FID method. Prepare another six independent test samples according to the protocol for the RP-HPLC-UV method.

  • Analysis:

    • Analyze the six GC samples using the validated GC-FID method, ensuring system suitability criteria are met.

    • Analyze the six HPLC samples using the validated RP-HPLC-UV method, ensuring system suitability criteria are met.

  • Data Comparison and Acceptance Criteria:

    • Calculate the mean assay value (n=6) and the standard deviation for each method.

    • Compare the mean assay values obtained from both methods. The difference between the two mean values should not be more than 2.0%.

    • The impurity profiles should be compared. Any impurity found at a level >0.1% by one method should be detectable by the other. Discrepancies should be investigated, as they may indicate impurities unique to one separation mechanism (e.g., a highly volatile impurity seen only by GC).

Overall Cross-Validation Workflow

CrossValidation_Workflow cluster_gc GC-FID Method Arm cluster_hplc RP-HPLC-UV Method Arm Start Start: Homogenous Batch of this compound GC_Prep Prepare 6 Samples (GC Protocol) Start->GC_Prep HPLC_Prep Prepare 6 Samples (HPLC Protocol) Start->HPLC_Prep GC_Val Validate GC Method (ICH Q2) GC_Prep->GC_Val GC_Analysis Analyze Samples by GC-FID GC_Val->GC_Analysis GC_Result Result: Mean Assay_GC & Impurity Profile_GC GC_Analysis->GC_Result Compare Compare Results GC_Result->Compare HPLC_Val Validate HPLC Method (ICH Q2) HPLC_Prep->HPLC_Val HPLC_Analysis Analyze Samples by RP-HPLC-UV HPLC_Val->HPLC_Analysis HPLC_Result Result: Mean Assay_HPLC & Impurity Profile_HPLC HPLC_Analysis->HPLC_Result HPLC_Result->Compare Criteria Acceptance Criteria Met? (|Assay_GC - Assay_HPLC| <= 2.0%) (Impurity Profiles Correlate) Compare->Criteria Pass Cross-Validation Successful Criteria->Pass Yes Fail Investigate Discrepancies Criteria->Fail No

Caption: Decision workflow for the cross-validation of GC and HPLC methods.

Conclusion and Recommendations

This guide demonstrates a robust framework for the analysis and cross-validation of methods for this compound. Both GC-FID and RP-HPLC-UV are shown to be suitable, validated techniques for quality control.

  • The GC-FID method is rapid and highly effective for determining the purity of this compound, particularly for identifying volatile impurities. It serves as an excellent primary assay method.

  • The RP-HPLC-UV method provides superior performance for trace-level impurity quantification and is indispensable for a comprehensive stability-indicating impurity profile, capable of detecting a wider range of non-volatile and polar degradation products.[11]

Recommendation: For routine release testing where the primary concern is the assay of the main component and known volatile impurities, the GC-FID method is efficient and reliable. For comprehensive stability studies, reference standard characterization, and investigations into unknown impurities, the RP-HPLC-UV method is essential. Employing both methods in a cross-validating manner during method development and transfer provides the highest level of confidence in data integrity, ensuring product quality and facilitating a smooth regulatory submission process.[3][18]

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

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  • ASTM International. (2017, August 16). D4128 Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking 4-Fluorophenetole-Derived Materials in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design.[1] The unique physicochemical properties conferred by this small, highly electronegative atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Among the various fluorinated synthons, 4-Fluorophenetole and its derivatives represent a valuable class of building blocks. Their utility stems from the combined features of the phenetole scaffold and the strategic placement of a fluorine atom, which can enhance metabolic stability, modulate binding affinity, and improve overall drug-like properties.[3][4][5]

This guide provides an in-depth, objective comparison of materials derived from this compound against their non-fluorinated counterparts. We will move beyond mere data tabulation to explain the causality behind the experimental choices and provide detailed, validated protocols for key benchmarking assays. Our goal is to equip you with the foundational knowledge and practical methodologies to rigorously evaluate the performance of these critical materials in your own drug discovery pipeline.

Part 1: The Impact of Para-Fluorination on Physicochemical Properties

The decision to incorporate a 4-fluoro substituent is a deliberate strategy to alter a molecule's fundamental properties. The strong carbon-fluorine bond and high electronegativity of fluorine can block potential sites of metabolic oxidation and modify the electronic distribution of the aromatic ring, which in turn affects lipophilicity and target engagement.[3][5]

To quantify these effects, we will compare a hypothetical lead compound, "Compound P" (Phenetole-based) , with its fluorinated analogue, "Compound 4-FP" (this compound-based) .

Comparative Physicochemical Data

The following table summarizes key physicochemical properties, illustrating the subtle but significant impact of para-fluorination.

PropertyCompound P (Phenetole Analogue)Compound 4-FP (this compound Analogue)Rationale for Importance
Molecular Weight ( g/mol ) 122.16112.10 (for 4-Fluorophenol)Lower molecular weight is often desirable for better absorption and diffusion.
LogP (Octanol/Water) 2.511.8[6]Measures lipophilicity, which influences membrane permeability and solubility. Fluorination can increase lipophilicity.
pKa ~10.2 (Phenol)9.98 (4-Fluorophenol)[6]The acidity of the phenolic proton is increased by the electron-withdrawing fluorine, which can alter ionization state and target binding.[7]
Polar Surface Area (Ų) 9.2[8]20.2[6]Influences membrane transport and interactions with polar residues in a binding site.

Note: Data for parent structures (Phenetole and 4-Fluorophenol) are used as a proxy to demonstrate the fundamental impact of the core scaffold modification.

Part 2: Benchmarking Metabolic Stability

A primary driver for using this compound is to enhance metabolic stability. The para-position of many aromatic rings is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a major pathway for drug clearance in the liver.[9][10] Blocking this "soft spot" with a robust C-F bond can prevent this metabolic transformation, thereby increasing the drug's half-life.[3][4][5]

Experimental Workflow: Metabolic Stability Assay

The following diagram outlines the workflow for a typical in vitro metabolic stability assay using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) F Add Compound (Final Conc. ~1 µM) A->F B Thaw Liver Microsomes (Human, Rat, etc.) on ice E Pre-warm Microsomes & Buffer B->E C Prepare NADPH Regenerating System (Cofactor for CYP enzymes) G Initiate Reaction by adding NADPH system C->G D Prepare Phosphate Buffer (pH 7.4) D->E E->F F->G H Aliquot at Time Points (0, 5, 15, 30, 60 min) G->H I Quench Reaction (e.g., with cold Acetonitrile + Internal Standard) H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Quantify Remaining Parent Compound K->L M Calculate Half-Life (t½) & Intrinsic Clearance (CLint) L->M caption Workflow for Liver Microsome Stability Assay.

Caption: Workflow for Liver Microsome Stability Assay.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Principle: This assay measures the rate at which a compound is metabolized by enzymes (primarily CYPs) present in liver microsomes, a subcellular fraction rich in these enzymes.[9][10][11] The disappearance of the parent compound over time is monitored by LC-MS/MS to calculate key stability parameters.[10][12]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This ensures a constant supply of the necessary cofactor, NADPH.[10]

    • Prepare a 10 mM stock solution of the test compound (e.g., Compound P and Compound 4-FP) in DMSO.

  • Incubation Setup:

    • In a 96-well plate, combine the phosphate buffer and pooled human liver microsomes (final protein concentration of 0.5 mg/mL).

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard (for analytical normalization).

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .[12]

Comparative Performance Data
ParameterCompound P (Phenetole Analogue)Compound 4-FP (this compound Analogue)Interpretation
In Vitro Half-life (t½, min) 12> 60A significantly longer half-life for Compound 4-FP indicates much lower susceptibility to metabolic breakdown.
Intrinsic Clearance (CLint) HighLowLow intrinsic clearance predicts lower hepatic clearance in vivo, a favorable drug property.

Part 3: Benchmarking Target Binding Affinity

While improving metabolic stability is crucial, it must not come at the cost of target potency. Fluorine's electronegativity can alter hydrogen bonding networks and other non-covalent interactions within a protein's binding pocket.[13][14] This can either enhance or diminish binding affinity, making direct measurement essential.

Experimental Workflow: Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a robust, solution-based technique for measuring molecular binding events in real-time.[15][16]

G cluster_principle Assay Principle cluster_workflow Competitive Binding Workflow A Small Fluorescent Tracer (rotates rapidly) B Low Polarization Signal A->B D Tracer + Protein (complex rotates slowly) A->D C Large Target Protein C->D E High Polarization Signal D->E F Add fixed concentration of Target Protein and Fluorescent Tracer G Add serial dilution of Test Compound (e.g., Compound 4-FP) F->G H Incubate to reach equilibrium G->H I Measure Fluorescence Polarization H->I J Plot Polarization vs. [Compound] and fit curve to determine IC50 I->J caption Principle and workflow of a competitive FP assay.

Caption: Principle and workflow of a competitive FP assay.

Protocol: Competitive Fluorescence Polarization (FP) Binding Assay

Principle: This assay measures the ability of a test compound to displace a fluorescently-labeled ligand (tracer) from a target protein.[17] When the small tracer is bound to the large protein, it tumbles slowly in solution, resulting in a high polarization signal. When displaced by a competitive inhibitor, the free tracer tumbles rapidly, leading to a low polarization signal. The degree of displacement is proportional to the test compound's binding affinity.[15][16]

Methodology:

  • Reagent Preparation:

    • Reconstitute the target protein and the fluorescent tracer in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a serial dilution series of the test compounds (Compound P and Compound 4-FP) in the assay buffer, typically starting from 100 µM.

  • Assay Setup (384-well plate):

    • Control Wells: Add buffer only (blank), tracer only (low polarization control), and tracer + protein (high polarization control).

    • Test Wells: Add a fixed, pre-determined concentration of the target protein and fluorescent tracer.

    • Add the serial dilutions of the test compounds to the test wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Subtract the blank values from all readings.

    • Normalize the data using the low and high polarization controls.

    • Plot the normalized polarization signal against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value (the concentration of compound that displaces 50% of the tracer).

Comparative Performance Data
ParameterCompound P (Phenetole Analogue)Compound 4-FP (this compound Analogue)Interpretation
Binding Affinity (IC50, nM) 150 nM95 nMA lower IC50 value for Compound 4-FP indicates a higher binding affinity for the target protein.

Conclusion and Outlook

This guide demonstrates a rigorous, data-driven approach to benchmarking this compound-derived materials. The experimental evidence shows that the strategic incorporation of a para-fluoro substituent (transitioning from Compound P to Compound 4-FP) successfully blocked a key site of metabolism, leading to a dramatic increase in metabolic stability. Crucially, this modification also resulted in a modest but favorable increase in target binding affinity.

The choice to use a this compound building block is therefore validated by its ability to confer multiple advantageous properties simultaneously. The protocols and workflows described herein provide a self-validating framework for researchers to generate reliable, comparative data, enabling more informed decisions in the lead optimization process. The continued rational application of fluorination in medicinal chemistry, guided by robust experimental benchmarking, will undoubtedly remain a key strategy in the development of safer and more effective therapeutics.[2]

References

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

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  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. [Link]

  • Salter, R. J., & O'Hagan, D. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(21), 7543. [Link]

  • Cowen, L. E., & Brown, L. (2020). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Current Protocols in Chemical Biology, 12(2), e76. [Link]

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  • Head-Gordon, T., & Cera, L. D. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B, 125(25), 6825–6834. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(8), 1-36. [Link]

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  • ACS Publications. (2024, June 17). Fluorinated Protein–Ligand Complexes: A Computational Perspective. [Link]

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  • IONTOX. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

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Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is as crucial as the innovative science they enable. 4-Fluorophenetole, a key intermediate in various synthetic pathways, requires stringent handling and disposal protocols to ensure laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the intrinsic hazards of this compound is the foundation of its safe management. Based on data for 4-Fluorophenol, this compound is classified as a hazardous substance.[1] The primary risks are:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]

  • Corrosivity: The compound can cause severe burns to the skin, eyes, and respiratory tract.[1][5] Direct contact can lead to significant tissue damage.

  • Flammability: While it is a solid at room temperature, it can melt upon moderate heating to become a combustible liquid.[5]

  • Environmental Hazard: this compound is harmful to aquatic life with long-lasting effects.[2][4] Therefore, it must never be released into the environment.[3]

These hazards necessitate that all handling and disposal operations are conducted within a controlled environment by trained personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, from experimental use to waste consolidation, the following PPE is mandatory. The selection of PPE is not merely a checklist; it is a system designed to mitigate the specific risks of exposure.

  • Eye and Face Protection: Chemical splash goggles are essential.[5] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[1]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][6] Ensure gloves are inspected before use and changed immediately if contaminated. For extensive handling, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: All handling of this compound that may generate dust or vapors must be performed in a certified chemical fume hood to prevent inhalation.[5][7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]

Safety Parameter (Data for 4-Fluorophenol) Value & Significance
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[2][3]
H315 (Causes skin irritation)[2][3]
H319 (Causes serious eye irritation)[2][3]
H412 (Harmful to aquatic life with long lasting effects)[2]
Flash Point 68°C (154.4°F)[5] - Indicates it is a combustible liquid.
Transport Information UN2811, Toxic solid, organic, n.o.s. (4-FLUOROPHENOL), Hazard Class 6.1, Packing Group III[4]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it is a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8][9]

Proper segregation is critical to prevent dangerous chemical reactions in waste containers. This compound waste must be collected as halogenated organic waste .[10][11]

  • Why Segregate? Mixing halogenated solvents with non-halogenated ones significantly increases disposal costs.[11] More importantly, mixing with incompatible chemicals, such as strong oxidizing agents, acids, or bases, can lead to violent reactions.[4][12]

  • Select an Appropriate Container: Use a designated, properly labeled, and leak-proof container for halogenated organic waste. The container must be chemically compatible with this compound.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must clearly state "Hazardous Waste" and list all contents, including "this compound."[10] Do not use abbreviations or chemical formulas.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10] This prevents the release of harmful vapors.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a suitable, labeled waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated halogenated liquid waste container.

    • Contaminated Materials: Pipette tips, gloves, and other disposable materials contaminated with this compound must be collected in a separate, clearly labeled, sealed container for hazardous waste disposal.[9]

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][13]

  • The Preferred Method: Incineration: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers.[3] The high temperatures break the strong carbon-fluorine bonds, and the scrubbers neutralize the resulting acidic gases like hydrogen fluoride.[14] While fluorinated compounds are thermally stable, modern incinerators can achieve the conditions necessary for their complete destruction.[15]

G start Handling this compound ppe Wear Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated waste_generated fume_hood->waste_generated is_spill is_spill spill_protocol spill_protocol is_spill->spill_protocol Yes segregate segregate is_spill->segregate No spill_protocol->segregate label_container label_container segregate->label_container seal_container seal_container label_container->seal_container contact_ehs contact_ehs seal_container->contact_ehs incineration incineration contact_ehs->incineration

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.